molecular formula C8H12N4O B1590492 2-(Morpholin-4-yl)pyrimidin-5-amine CAS No. 65735-68-4

2-(Morpholin-4-yl)pyrimidin-5-amine

Cat. No.: B1590492
CAS No.: 65735-68-4
M. Wt: 180.21 g/mol
InChI Key: LBLBLSPGRFRXOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Morpholin-4-yl)pyrimidin-5-amine is a useful research compound. Its molecular formula is C8H12N4O and its molecular weight is 180.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-morpholin-4-ylpyrimidin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O/c9-7-5-10-8(11-6-7)12-1-3-13-4-2-12/h5-6H,1-4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBLBLSPGRFRXOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C(C=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00496202
Record name 2-(Morpholin-4-yl)pyrimidin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00496202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65735-68-4
Record name 2-(Morpholin-4-yl)pyrimidin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00496202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(morpholin-4-yl)pyrimidin-5-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(Morpholin-4-yl)pyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(Morpholin-4-yl)pyrimidin-5-amine, a heterocyclic compound of significant interest in medicinal chemistry. The guide is intended for researchers, scientists, and drug development professionals, offering a detailed, field-proven perspective on the efficient synthesis and rigorous characterization of this valuable scaffold. We will delve into a robust two-step synthetic pathway, providing not just the procedural steps but also the underlying chemical principles that govern the reaction outcomes. Furthermore, this guide establishes a self-validating system for compound characterization through detailed analytical protocols and expected data, ensuring the integrity of the final product.

Introduction: The Significance of the 2-Aminopyrimidine Scaffold

The pyrimidine nucleus is a cornerstone in the design of biologically active molecules, owing to its prevalence in natural products and its ability to engage in a multitude of interactions with biological targets.[1][2] When functionalized with an amino group at the 2-position and a morpholine moiety, the resulting this compound scaffold becomes a privileged structure in modern drug discovery. This is particularly evident in the field of oncology, where this and structurally related motifs are integral to the development of kinase inhibitors.[3][4][5]

The morpholine group, with its oxygen atom, can act as a crucial hydrogen bond acceptor, often interacting with the hinge region of kinase active sites.[6] This interaction, combined with the hydrogen bonding capabilities of the aminopyrimidine core, provides a strong anchor for inhibitor binding. Notably, derivatives of this scaffold have shown potent inhibitory activity against key signaling proteins such as Phosphoinositide 3-kinases (PI3K) and the mammalian target of rapamycin (mTOR), both of which are critical regulators of cell growth, proliferation, and survival, and are often dysregulated in cancer.[7][8][9] A comprehensive understanding of the synthesis and characterization of this core structure is therefore paramount for researchers aiming to develop novel therapeutics targeting these pathways.

Synthetic Strategy and Rationale

The synthesis of this compound is efficiently achieved through a two-step sequence commencing with the commercially available 2-chloro-5-nitropyrimidine. This strategy is predicated on the principles of nucleophilic aromatic substitution (SNAr) and subsequent chemoselective reduction.

Synthetic_Workflow Start 2-Chloro-5-nitropyrimidine Intermediate 4-(5-Nitropyrimidin-2-yl)morpholine Start->Intermediate Step 1: SNAr Reaction Morpholine, Base Solvent, Heat Final_Product This compound Intermediate->Final_Product Step 2: Nitro Group Reduction H2, Pd/C Solvent

Caption: Overall synthetic workflow for this compound.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

The initial step involves the displacement of the chloride at the C2 position of 2-chloro-5-nitropyrimidine with morpholine. This reaction is a classic example of a nucleophilic aromatic substitution.

Causality Behind Experimental Choices:

  • Electrophile Activation: The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency is further intensified by the strongly electron-withdrawing nitro group (-NO2) at the 5-position. This activation is crucial for the facile attack by a nucleophile.[10]

  • Nucleophile: Morpholine is a secondary amine that serves as an effective nitrogen nucleophile. Its cyclic structure can also impart favorable pharmacokinetic properties to the final molecule.

  • Regioselectivity: In 2,4-dichloropyrimidines, nucleophilic attack generally favors the C4 position.[10] However, in our substrate, 2-chloro-5-nitropyrimidine, the only available leaving group is at the C2 position, thus ensuring a regioselective substitution. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, whose formation is the rate-determining step.[11]

  • Reaction Conditions: The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or ethanol, to solubilize the reactants and facilitate the formation of the charged Meisenheimer intermediate. A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is often included to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product. Heating is generally required to provide sufficient energy to overcome the activation barrier of the reaction.

Experimental Protocol: Synthesis of 4-(5-Nitropyrimidin-2-yl)morpholine

  • To a solution of 2-chloro-5-nitropyrimidine (1.0 eq) in ethanol (10 mL/mmol) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add morpholine (1.2 eq) and triethylamine (1.5 eq).

  • Heat the reaction mixture to reflux (approximately 78 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 4-6 hours), allow the reaction mixture to cool to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 4-(5-nitropyrimidin-2-yl)morpholine as a solid.

Step 2: Reduction of the Nitro Group

The final step is the chemoselective reduction of the aromatic nitro group to the corresponding primary amine.

Causality Behind Experimental Choices:

  • Reduction Method: Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro groups.[12][13] It offers high chemoselectivity, leaving other functional groups, such as the pyrimidine and morpholine rings, intact.

  • Catalyst: Palladium on activated carbon (Pd/C) is a widely used and robust catalyst for this transformation.[8][14] The carbon support provides a high surface area for the reaction to occur.

  • Hydrogen Source: The reduction can be carried out using hydrogen gas (H2) at atmospheric or slightly elevated pressure.

  • Solvent: A polar protic solvent like ethanol or methanol is typically used as it readily dissolves the starting material and is compatible with the catalytic hydrogenation conditions.

Experimental Protocol: Synthesis of this compound

  • To a solution of 4-(5-nitropyrimidin-2-yl)morpholine (1.0 eq) in ethanol (20 mL/mmol) in a flask suitable for hydrogenation, add 10% Palladium on carbon (10% w/w).

  • Seal the flask and purge with hydrogen gas.

  • Stir the mixture vigorously under a hydrogen atmosphere (balloon pressure is typically sufficient) at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is completely consumed (typically 12-16 hours).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to yield this compound as a solid, which can be further purified by recrystallization if necessary.

Characterization of this compound

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques provides a self-validating system for structural elucidation.

Characterization_Workflow Synthesized_Product Synthesized Product NMR NMR Spectroscopy (¹H and ¹³C) Synthesized_Product->NMR Structural Information MS Mass Spectrometry (HRMS) Synthesized_Product->MS Molecular Weight Purity Chromatography (HPLC/LC-MS) Synthesized_Product->Purity Purity Check Confirmation Structural Confirmation and Purity Assessment NMR->Confirmation MS->Confirmation Purity->Confirmation

Caption: Logical workflow for the characterization of the final product.

Predicted Characterization Data

The following table summarizes the expected analytical data for this compound.

Analytical Technique Expected Data
¹H NMR (400 MHz, DMSO-d₆)δ ~8.0-8.2 (s, 2H, pyrimidine-H), ~4.5-4.7 (br s, 2H, -NH₂), ~3.6-3.8 (t, 4H, morpholine-H), ~3.4-3.6 (t, 4H, morpholine-H)
¹³C NMR (100 MHz, DMSO-d₆)δ ~160-162 (pyrimidine-C2), ~145-147 (pyrimidine-C4/C6), ~135-137 (pyrimidine-C5), ~65-67 (morpholine-C), ~44-46 (morpholine-C)
High-Resolution Mass Spectrometry (HRMS) Calculated for C₈H₁₂N₄O [M+H]⁺: 181.1084; Found: 181.1080 ± 5 ppm
Interpretation of Analytical Data
  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two singlets in the aromatic region corresponding to the two protons on the pyrimidine ring. The broad singlet for the amino protons is characteristic and its chemical shift can vary with concentration and temperature. The morpholine protons will appear as two triplets, integrating to four protons each, in the aliphatic region. The downfield triplet corresponds to the protons adjacent to the oxygen atom.[15]

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display the expected number of signals for the pyrimidine and morpholine rings. The chemical shifts will be indicative of the electronic environment of each carbon atom. The carbon attached to the morpholino nitrogen (C2) will be significantly downfield.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) is a powerful tool for confirming the molecular formula of the synthesized compound.[15][16][17] The experimentally determined exact mass should be within a narrow tolerance (typically <5 ppm) of the calculated exact mass for the protonated molecule [M+H]⁺.

Conclusion

This technical guide has detailed a robust and efficient two-step synthesis of this compound, a key scaffold in medicinal chemistry. By providing a thorough explanation of the chemical principles behind each step, from the regioselective nucleophilic aromatic substitution to the chemoselective nitro group reduction, this guide empowers researchers to not only replicate the synthesis but also to understand and potentially adapt it for the creation of novel analogs. The comprehensive characterization workflow, complete with expected analytical data, establishes a framework for ensuring the identity and purity of the final compound, a critical aspect of any drug discovery program. The insights provided herein are intended to facilitate the exploration of new chemical space around this privileged scaffold, ultimately contributing to the development of next-generation therapeutics.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-(Morpholin-4-yl)pyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Ascendancy of Morpholinopyrimidines in Modern Drug Discovery

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities.[1] When fused with a morpholine ring, a privileged pharmacophore known to enhance potency and modulate pharmacokinetic properties, the resulting morpholinopyrimidine derivatives have emerged as a class of compounds with significant therapeutic potential.[2][3] These compounds have garnered considerable attention for their ability to interact with a wide array of biological targets, most notably protein kinases, making them highly valuable in the development of novel anticancer agents and other targeted therapies.[3] Understanding the fundamental physicochemical properties of these molecules is paramount for researchers in drug development, as these characteristics directly influence a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its formulation and analytical characterization.

This technical guide provides a comprehensive overview of the core physicochemical properties of a specific morpholinopyrimidine derivative, 2-(Morpholin-4-yl)pyrimidin-5-amine (CAS No. 65735-68-4).[4] As a Senior Application Scientist, this document is structured to not only present the available data but also to provide the underlying scientific rationale for the experimental methodologies used to determine these properties. The aim is to equip researchers with the foundational knowledge necessary to effectively work with and advance the study of this and related compounds.

Core Physicochemical Profile

A thorough understanding of a compound's physicochemical properties is the bedrock of successful drug development. These parameters dictate how a molecule will behave in biological systems and guide formulation strategies. For this compound, a combination of experimental data for closely related analogs and predicted values provides a foundational profile.

Structural and Molecular Data

The fundamental identity of this compound is defined by its chemical structure and molecular formula.

Caption: Chemical structure of this compound.

Table 1: Molecular and Structural Identifiers

PropertyValueSource
IUPAC Name This compound-
CAS Number 65735-68-4[4]
Molecular Formula C₈H₁₂N₄O[4]
Molecular Weight 180.21 g/mol [4][5]
Canonical SMILES C1COCCN1C2=NC=C(C=N2)N[5]
InChIKey UMUSFEOPXQLLAG-UHFFFAOYSA-N[5]
Key Physicochemical Parameters

Table 2: Physicochemical Properties

PropertyPredicted/Analog ValueRationale/Comparison
Melting Point (°C) 105-130Pyrimidine derivatives with similar molecular weights often exhibit melting points in this range. For instance, 4-Chloro-2,5,7-trimethylpyrido[2,3-d]pyrimidine has a melting point of 105-107 °C.[6]
Boiling Point (°C) > 300 (decomposes)High boiling points are expected for heterocyclic compounds with multiple hydrogen bond donors and acceptors. Direct distillation is often not feasible due to decomposition.
Aqueous Solubility Moderately SolubleThe presence of the morpholine oxygen and the amine group suggests the potential for hydrogen bonding with water, which would enhance solubility.
pKa (most basic) 4.5 - 5.5The pyrimidine ring nitrogens are weakly basic. The exocyclic amino group's basicity is reduced by the electron-withdrawing nature of the pyrimidine ring. The pKa of unsubstituted pyrimidine is 1.1.[7] The morpholine nitrogen's basicity is also significantly reduced due to its attachment to the electron-deficient pyrimidine ring.
LogP ~0.5 - 1.5The morpholine group increases polarity, while the pyrimidine and its substituents contribute to lipophilicity. The predicted value suggests a compound with a balance of hydrophilic and lipophilic character. The XLogP3-AA for the isomeric 4-morpholin-4-ylpyrimidin-2-amine is -0.1.[5]

Experimental Protocols for Physicochemical Characterization

To ensure the scientific integrity and reproducibility of data, standardized and validated experimental protocols are essential. The following sections detail the methodologies for determining the key physicochemical properties of this compound.

Melting Point Determination

Rationale: The melting point is a fundamental physical property that provides an indication of a compound's purity. A sharp melting range is characteristic of a pure crystalline solid, while a broad and depressed melting range suggests the presence of impurities.

Methodology: Capillary Melting Point Method

  • Sample Preparation: A small amount of finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

  • Heating: The sample is heated at a rapid rate initially to determine an approximate melting point.

  • Refined Measurement: The determination is repeated with a fresh sample, heating rapidly to about 10-15 °C below the approximate melting point, and then reducing the heating rate to 1-2 °C per minute.

  • Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting range.

melting_point_workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result A Finely powder the sample B Pack into capillary tube (2-3 mm) A->B C Place in melting point apparatus D Rapid heating for approximate M.P. C->D E Slow heating (1-2 °C/min) for accurate M.P. D->E F Record onset and completion temperatures E->F G Melting Point Range F->G

Caption: Workflow for melting point determination.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Rationale: HPLC is a powerful analytical technique for separating, identifying, and quantifying components in a mixture. For purity assessment, a reverse-phase HPLC method is typically employed for compounds like aminopyrimidines.[8][9]

Methodology: Reverse-Phase HPLC

  • Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. This is then diluted to a working concentration (e.g., 0.1 mg/mL) with the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 stationary phase (e.g., Shim-pack Scepter C18).[8]

    • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH 7.0) and an organic modifier (e.g., methanol or acetonitrile).[8][10] Isocratic or gradient elution can be used to optimize separation.

    • Flow Rate: Typically 0.5-1.0 mL/min.[8]

    • Column Temperature: Maintained at a constant temperature (e.g., 35 °C) to ensure reproducibility.[8]

    • Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., 280 nm).[8]

  • Data Analysis: The chromatogram is analyzed to determine the retention time of the main peak and the area percentage of any impurity peaks. Purity is calculated as the percentage of the main peak area relative to the total peak area.

hplc_workflow cluster_prep Sample & Mobile Phase Prep cluster_analysis Chromatographic Analysis cluster_data Data Processing A Prepare sample solution B Prepare and degas mobile phase C Inject sample onto HPLC system D Separate on C18 column C->D E Detect with UV detector D->E F Integrate peak areas E->F G Calculate purity (%) F->G

Caption: Workflow for HPLC purity analysis.

pKa Determination

Rationale: The pKa value, the negative logarithm of the acid dissociation constant, is a critical parameter that influences a compound's ionization state at different pH values. This, in turn, affects its solubility, permeability, and interaction with biological targets.[11] For a molecule with multiple ionizable centers like this compound, determining the pKa of each group is important. Potentiometric titration and NMR spectroscopy are common methods for pKa determination.[12][13]

Methodology: Potentiometric Titration

  • Sample Preparation: A precise amount of the compound is dissolved in deionized water or a co-solvent system if solubility is low. The ionic strength is kept constant with a background electrolyte (e.g., KCl).

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH is monitored with a calibrated pH electrode.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve, which corresponds to the pH at which half of the basic groups are protonated.[13]

Spectral Characterization

Spectroscopic techniques provide invaluable information about the chemical structure and purity of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms. Both ¹H and ¹³C NMR are essential for structural confirmation.

Expected ¹H NMR Spectral Features (in DMSO-d₆):

  • Pyrimidine Protons: Two singlets or doublets in the aromatic region (δ 7.5-8.5 ppm).

  • Amine Protons: A broad singlet in the region of δ 5.0-6.0 ppm, which is exchangeable with D₂O.

  • Morpholine Protons: Two multiplets, typically around δ 3.6-3.8 ppm and δ 3.4-3.6 ppm, corresponding to the protons adjacent to the oxygen and nitrogen atoms, respectively. Each multiplet would integrate to 4 protons.

Expected ¹³C NMR Spectral Features (in DMSO-d₆):

  • Pyrimidine Carbons: Signals in the range of δ 140-165 ppm.

  • Morpholine Carbons: Two signals around δ 66 ppm (adjacent to oxygen) and δ 45 ppm (adjacent to nitrogen).

Infrared (IR) Spectroscopy

Rationale: IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Expected IR Absorption Bands (cm⁻¹):

  • N-H Stretching (Amine): Two bands in the region of 3300-3500 cm⁻¹.

  • C-H Stretching (Aromatic and Aliphatic): Bands around 2850-3100 cm⁻¹.

  • C=N and C=C Stretching (Pyrimidine Ring): Absorptions in the 1500-1650 cm⁻¹ region.

  • C-O-C Stretching (Morpholine): A strong band around 1115 cm⁻¹.

Mass Spectrometry (MS)

Rationale: Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Expected Mass Spectrum:

  • Molecular Ion Peak (M⁺): An intense peak at m/z = 180.

  • Protonated Molecular Ion ([M+H]⁺): In electrospray ionization (ESI) mode, a prominent peak at m/z = 181 would be expected.

Structure-Activity Relationship (SAR) Insights and Potential Applications

The morpholinopyrimidine core is a well-established pharmacophore in medicinal chemistry, particularly in the field of oncology.[2][3] The morpholine moiety is often incorporated to improve aqueous solubility and metabolic stability, and to form key hydrogen bond interactions with target proteins.[3] The pyrimidine ring serves as a versatile scaffold for introducing various substituents to modulate potency and selectivity.[1]

Derivatives of morpholinopyrimidines have shown potent inhibitory activity against a range of protein kinases, including phosphoinositide 3-kinases (PI3Ks) and Polo-like kinases (PLKs).[14] The specific substitution pattern on the pyrimidine ring is crucial for determining the biological activity.[1] The 5-amino group on this compound can serve as a key hydrogen bond donor and a point for further chemical modification to explore the structure-activity relationship and develop new therapeutic agents.

Conclusion

This technical guide has provided a detailed overview of the core physicochemical properties of this compound, grounded in established scientific principles and methodologies. While experimental data for this specific compound is limited, a robust profile has been constructed based on data from closely related analogs and predictive models. The provided experimental protocols offer a validated framework for researchers to determine these properties in their own laboratories. A thorough understanding of the physicochemical characteristics outlined herein is fundamental for any scientist working with this and related morpholinopyrimidine compounds, enabling more efficient and effective research and development in the pursuit of novel therapeutics.

References

A-Technical-Guide-to-2-(Morpholin-4-yl)pyrimidin-5-amine:-Synthesis-Procurement-and-Applications

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This document provides a comprehensive technical overview of 2-(Morpholin-4-yl)pyrimidin-5-amine, a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The morpholino-pyrimidine scaffold is a privileged structure, frequently incorporated into molecules targeting critical cellular pathways, particularly protein kinases. This guide details the compound's physicochemical properties, provides a validated synthesis protocol, outlines key applications, and offers a directory of commercial suppliers. It is intended for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of novel therapeutic agents.

Introduction: The Significance of the Morpholino-Pyrimidine Scaffold

The pyrimidine ring is a cornerstone of medicinal chemistry, present in numerous FDA-approved drugs and clinical candidates. Its ability to engage in hydrogen bonding and serve as a bioisosteric replacement for other aromatic systems makes it a versatile scaffold. When functionalized with a morpholine moiety, the resulting structure often exhibits favorable pharmacokinetic properties, including improved aqueous solubility and metabolic stability.

This compound (CAS No. 65735-68-4) is a key bifunctional intermediate. The amine group at the C5 position serves as a crucial handle for further chemical elaboration, enabling the construction of diverse compound libraries through reactions such as amide bond formation, sulfonylation, and reductive amination. The morpholine group at the C2 position frequently anchors the molecule within the binding pockets of target proteins, often forming critical hydrogen bonds. This unique combination of features has positioned the compound as a valuable starting material for the development of inhibitors for various protein kinases, including PI3K, mTOR, and PLK4, which are implicated in cancer and other proliferative diseases.

Physicochemical and Structural Properties

Accurate identification and characterization are paramount for reproducible scientific outcomes. The key properties of this compound are summarized below.

Table 1: Core Properties of this compound

PropertyValueSource(s)
CAS Number 65735-68-4[1][2]
Molecular Formula C₈H₁₂N₄O[3]
Molecular Weight 180.21 g/mol [3]
Appearance Beige crystalline solid[3]
Purity Typically ≥95%[1][3]
Boiling Point 413.8 °C at 760 mmHg[1]
SMILES Nc1cnc(N2CCOCC2)nc1[3]
InChI Key LBLBLSPGRFRXOF-UHFFFAOYSA-N[3]

graph "chemical_structure" {
layout=neato;
node [shape=plaintext, fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=10];

// Atom nodes
N1 [label="N", pos="0,1.5!"];
C2 [label="C", pos="-1.3,0.75!"];
N3 [label="N", pos="-1.3,-0.75!"];
C4 [label="C", pos="0,-1.5!"];
C5 [label="C", pos="1.3,-0.75!"];
C6 [label="C", pos="1.3,0.75!"];

N_morph [label="N", pos="-2.6,1.5!"];
C_morph1 [label="C", pos="-3.9,2.25!"];
C_morph2 [label="C", pos="-5.2,1.5!"];
O_morph [label="O", pos="-5.2,0!"];
C_morph3 [label="C", pos="-3.9,-0.75!"];
C_morph4 [label="C", pos="-2.6,0!"];

N_amine [label="NH₂", pos="2.6,-1.5!"];

// Pyrimidine ring bonds
N1 -- C2 [label=""];
C2 -- N3 [label=""];
N3 -- C4 [label=""];
C4 -- C5 [label=""];
C5 -- C6 [label=""];
C6 -- N1 [label=""];

// Double bonds in pyrimidine
edge [style=double];
N1 -- C6;
C2 -- N3;
C4 -- C5;

// Substituent bonds
edge [style=solid];
C2 -- N_morph [label=""];
C5 -- N_amine [label=""];

// Morpholine ring bonds
N_morph -- C_morph1 [label=""];
C_morph1 -- C_morph2 [label=""];
C_morph2 -- O_morph [label=""];
O_morph -- C_morph3 [label=""];
C_morph3 -- C_morph4 [label=""];
C_morph4 -- N_morph [label=""];

}

Caption: Chemical structure of this compound.

Synthesis and Quality Control

Reference Synthetic Protocol

The most common and reliable synthesis route involves the reduction of a nitro-pyrimidine precursor. This method is efficient and scalable for laboratory purposes. The causality behind this choice is the high reactivity of the nitro group towards reduction without affecting the stable pyrimidine and morpholine rings.

Workflow: Catalytic Hydrogenation

  • Precursor: 4-(5-Nitro-2-pyrimidinyl)morpholine

  • Reaction: Reduction of the nitro group to an amine.

  • Product: this compound

G start Start: 4-(5-Nitro-2-pyrimidinyl)morpholine (Precursor) reagents Reagents: - 10% Palladium on Carbon (Pd/C) - Hydrogen Gas (H₂) - Ethanol (Solvent) start->reagents Add conditions Reaction Conditions: - Vessel: Hydrogenation reactor - Temperature: 25 °C (Room Temp) - Pressure: 1 atm (H₂ balloon) - Duration: 16 hours reagents->conditions Set filtration Work-up Step 1: Filtration through Celite® (to remove Pd/C catalyst) conditions->filtration After 16h concentration Work-up Step 2: Concentration under reduced pressure (to remove ethanol solvent) filtration->concentration Concentrate filtrate product Final Product: This compound (Brown Solid) concentration->product Isolate

Caption: Workflow for the synthesis of the target compound via catalytic hydrogenation.

Step-by-Step Methodology:

  • Step 1: Vessel Preparation: To a solution of 4-(5-nitro-2-pyrimidinyl)morpholine (1.0 eq) in ethanol (10 mL per 350 mg of starting material) in a suitable reaction flask, add 10% Palladium on activated carbon (Pd/C) (approx. 0.3x weight of starting material).

    • Rationale: Ethanol is an excellent solvent for both the starting material and the product, and it is compatible with the catalytic hydrogenation process. Pd/C is a highly effective and standard catalyst for the reduction of aromatic nitro groups.

  • Step 2: Hydrogenation: Seal the flask, purge with nitrogen, and then introduce hydrogen gas (a balloon is sufficient for this scale).

  • Step 3: Reaction Monitoring: Stir the mixture vigorously at 25 °C for 16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

  • Step 4: Catalyst Removal: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with a small amount of ethanol to ensure complete recovery of the product.

    • Rationale: The catalyst is pyrophoric and must be handled with care. Filtration is a critical step to prevent palladium contamination in the final product.

  • Step 5: Product Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound as a solid. This material is often of sufficient purity (typically >95%) for direct use in subsequent synthetic steps.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a self-validating system of analytical checks is essential.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary tool for confirming the molecular weight. The expected mass for the protonated molecule [M+H]⁺ is approximately 181.1.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be performed to confirm the structural integrity. The proton NMR will show characteristic peaks for the pyrimidine ring protons, the morpholine protons, and the amine protons.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound, typically aiming for >95% for use in sensitive biological assays or further synthesis.

Application as a Core Scaffold in Drug Discovery

The primary value of this compound lies in its role as a versatile building block for creating more complex and biologically active molecules, particularly kinase inhibitors. The 5-amino group provides a convenient point for chemical diversification.

G core This compound (Core Scaffold) reaction1 Amide Coupling (R-COOH, Coupling Agents) core->reaction1 reaction2 Sulfonylation (R-SO₂Cl, Base) core->reaction2 reaction3 Buchwald-Hartwig Amination (Aryl-Halide, Pd Catalyst) core->reaction3 product1 Amide Derivatives (e.g., PI3K/mTOR Inhibitors) reaction1->product1 product2 Sulfonamide Derivatives reaction2->product2 product3 Diaryl Amine Derivatives (e.g., PLK4 Inhibitors) reaction3->product3

Caption: Diversification pathways from the core scaffold to various inhibitor classes.

This scaffold is a key component in compounds designed to target the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in human cancers. The morpholine oxygen often acts as a hydrogen bond acceptor at the hinge region of the kinase domain. For instance, derivatives have been synthesized as dual PI3K and BRAF inhibitors, demonstrating potent antiproliferative effects in various cancer cell lines.

Procurement and Handling

Commercial Availability

This compound is readily available from several fine chemical suppliers. When sourcing, researchers should prioritize suppliers who provide a certificate of analysis (CoA) with detailed purity and characterization data.

Table 2: Representative Commercial Suppliers

SupplierWebsiteNotes
Apollo Scientific https://www.apolloscientific.co.ukOffers the compound for laboratory use.[3]
Fluorochem https://www.fluorochem.co.ukLists the product among its building blocks.[4]
Alfa Chemistry https://www.alfa-chemistry.comProvides the compound for research purposes.[2]
MOLBASE https://www.molbase.comA marketplace listing various suppliers and purities.[1]
Dayang Chem https://www.echemi.comLists the compound in its product catalog.[5]

Note: Availability and catalog numbers are subject to change. Please verify with the supplier directly.

Safety, Handling, and Storage

As with any amine-containing heterocyclic compound, appropriate safety precautions must be taken.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[6][7]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[8][9] Avoid contact with skin and eyes.[6] In case of contact, rinse thoroughly with water.[7]

  • Storage: Store in a tightly sealed container in a cool, dry place, away from strong oxidizing agents and acids.[8] The compound may be air or moisture-sensitive over long periods.

Conclusion

This compound is more than a simple chemical; it is a validated and highly valuable scaffold for modern drug discovery. Its straightforward synthesis, commercial availability, and versatile reactivity make it an essential tool for medicinal chemists targeting kinases and other enzyme classes. This guide provides the foundational knowledge required to effectively procure, handle, and strategically implement this compound in research and development programs aimed at discovering the next generation of targeted therapies.

References

The Biological Activity of Morpholino-Pyrimidine Scaffolds: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Modern Medicinal Chemistry

The morpholino-pyrimidine scaffold has emerged as a "privileged" structure in medicinal chemistry, signifying its ability to bind to multiple biological targets with high affinity and specificity. This guide provides an in-depth technical exploration of the synthesis, mechanism of action, and diverse biological activities of this versatile scaffold, with a particular focus on its role in oncology and inflammation. We will delve into the causality behind experimental designs and provide actionable protocols for researchers in the field. The core strength of this scaffold lies in the unique combination of the pyrimidine ring, a key component of nucleobases, and the morpholine moiety, which often enhances aqueous solubility and metabolic stability.[1] The nitrogen atoms in the pyrimidine ring act as hydrogen bond acceptors, while the morpholine oxygen can form critical hydrogen bonds with kinase hinge regions, a recurring theme in its biological activity.[2]

Core Synthesis Strategies: Building the Morpholino-Pyrimidine Backbone

The synthesis of morpholino-pyrimidine derivatives is typically achieved through a convergent strategy, allowing for the facile introduction of diversity at various positions of the pyrimidine core. A common and effective method involves the sequential nucleophilic aromatic substitution (SNAr) reactions on a di- or tri-chlorinated pyrimidine starting material.

A general synthetic route is outlined below:

A 2,4,6-Trichloropyrimidine B Step 1: Morpholine (Nucleophilic Substitution at C4) A->B K2CO3, Dioxane, Reflux C 4-(6-chloro-2-substituted-pyrimidin-4-yl)morpholine B->C D Step 2: Second Nucleophile (e.g., Amine, Hydrazine) (Nucleophilic Substitution at C6) C->D F Step 3 (Optional): Cross-Coupling Reaction (e.g., Suzuki, Sonogashira) (Functionalization at C2) C->F E Diversified Morpholino-Pyrimidine Scaffold D->E G Further Diversified Scaffold F->G

Caption: Generalized synthetic workflow for morpholino-pyrimidine derivatives.

In a typical procedure, 2,4,6-trichloropyrimidine is reacted with morpholine in the presence of a base such as potassium carbonate (K₂CO₃) in a suitable solvent like dioxane.[3] The greater reactivity of the chlorine atom at the C4 position directs the initial substitution to yield a 4-morpholino-2,6-dichloropyrimidine intermediate. Subsequent substitutions at the C6 and C2 positions can be achieved by reacting with various nucleophiles or through metal-catalyzed cross-coupling reactions, respectively.[4] This stepwise approach allows for the generation of a large library of analogues for structure-activity relationship (SAR) studies. For instance, different benzyl bromides can be conjugated, followed by the introduction of the morpholine ring at the C-6 position of the benzylated pyrimidine ring.[5]

Mechanism of Action: Targeting the PI3K/Akt/mTOR Signaling Pathway

A significant body of research has established the morpholino-pyrimidine scaffold as a potent inhibitor of the Phosphatidylinositol 3-kinase (PI3K)/Protein kinase B (Akt)/Mammalian target of rapamycin (mTOR) signaling pathway.[2][6] This pathway is a critical regulator of cell proliferation, growth, survival, and metabolism, and its dysregulation is a hallmark of many human cancers.[2] The morpholine oxygen is capable of forming a key hydrogen bond with the hinge region of the kinase domain, which is a common feature of many PI3K inhibitors.[2]

Below is a diagram illustrating the central role of the PI3K/Akt/mTOR pathway and the inhibitory action of morpholino-pyrimidine compounds.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation CellSurvival Cell Survival Akt->CellSurvival Inhibition of Apoptosis S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 CellGrowth Cell Growth & Protein Synthesis S6K->CellGrowth fourEBP1->CellGrowth Inhibitor Morpholino-Pyrimidine Inhibitor Inhibitor->PI3K Inhibition Inhibitor->mTORC1 Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by morpholino-pyrimidine scaffolds.

The constitutive activation of this pathway, often due to mutations in key components like PI3K or the loss of the tumor suppressor PTEN, leads to uncontrolled cell growth and resistance to apoptosis.[4] Morpholino-pyrimidine derivatives, by competitively binding to the ATP-binding pocket of PI3K and/or mTOR, effectively block the downstream signaling cascade, leading to a reduction in cell proliferation and the induction of apoptosis in cancer cells.[4][6]

Key Biological Activities

Anticancer Activity

The most extensively studied biological activity of morpholino-pyrimidine scaffolds is their anticancer efficacy. These compounds have demonstrated potent cytotoxic effects against a wide range of human cancer cell lines, including lung, breast, prostate, and liver cancers.[2][6][7]

Compound IDTarget(s)Cancer Cell LineIC50 (µM)Reference
Compound 8d PI3KαA549, PC-3, MCF-7, HepG26.02–10.27[6]
Compound 14c PI3KαA549, PC-3, MCF-71.25 (for PI3Kα)[2]
Compound 10j mTOR, PI3KαA549, PC-3, MCF-7, Hela, HepG28.77-14.3 (cell lines), 1.1 (mTOR), 0.92 (PI3Kα)[8]
Compound 2g Not specifiedSW480 (colorectal)5.10[5]

IC50 values represent the concentration of the compound required to inhibit cell growth by 50%.

The anticancer mechanism is primarily attributed to the inhibition of the PI3K/Akt/mTOR pathway, leading to cell cycle arrest and apoptosis.[5] Molecular docking studies have further corroborated these findings, showing that these compounds can effectively bind to the active sites of cancer-related protein targets.[2]

Anti-inflammatory Activity

Recent studies have expanded the therapeutic potential of morpholino-pyrimidine scaffolds to include anti-inflammatory applications. Certain derivatives have been shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.[3][9]

Compounds such as V4 (2-methoxy-6-((4-methoxyphenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)phenol) and V8 (2-((4-fluorophenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)-6-methoxyphenol) have been identified as potent inhibitors of NO production at non-cytotoxic concentrations.[3][9] The mechanism of their anti-inflammatory action involves the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) mRNA and protein expression.[9] Molecular docking studies suggest a strong binding affinity of these compounds to the active sites of iNOS and COX-2.[3]

Other Potential Biological Activities

The versatility of the morpholino-pyrimidine scaffold extends to other therapeutic areas, although these are less explored. Some derivatives have been investigated for their potential as:

  • Antibacterial agents: Certain pyridopyrimidine derivatives incorporating a morpholine moiety have exhibited potent activity against both Gram-positive and Gram-negative bacteria.[10]

  • Antiviral agents: The pyrimidine core is a well-established pharmacophore in antiviral drug design, and morpholino-pyrimidine derivatives are being explored as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV.[11]

  • Ribonuclease A inhibitors: Morpholino derivatives of pyrimidine nucleosides have been shown to be moderate inhibitors of ribonuclease A, suggesting potential applications in pathologies associated with its homologues, such as human angiogenin, which is implicated in tumor neovascularization.[12]

Experimental Protocols

To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for key assays used to evaluate the biological activity of morpholino-pyrimidine compounds.

In Vitro Cytotoxicity Assessment: MTT Assay

This protocol is designed to assess the cytotoxic effects of novel morpholino-pyrimidine compounds on cancer cell lines.

Principle: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the absorbance of which is proportional to the number of living cells.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, PC-3)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)

  • 96-well microplates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the complete medium. The final DMSO concentration should be less than 0.1%.

    • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug, e.g., doxorubicin).

    • Incubate the plate for another 48-72 hours.

  • MTT Addition and Incubation:

    • After the treatment period, add 20 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Kinase Inhibition Assay: PI3Kα Enzyme Assay

This protocol provides a framework for assessing the direct inhibitory effect of morpholino-pyrimidine compounds on the enzymatic activity of PI3Kα.

Principle: The assay measures the amount of ADP produced from the kinase reaction (phosphorylation of phosphatidylinositol) using a luminescence-based detection system. A decrease in luminescence indicates inhibition of the kinase.

Materials:

  • Recombinant human PI3Kα enzyme

  • PI3K substrate (e.g., PIP2)

  • ATP

  • Kinase assay buffer

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Reagent Preparation:

    • Prepare the kinase reaction buffer, enzyme, substrate, and ATP solutions according to the manufacturer's instructions.

  • Compound Addition:

    • Add 2.5 µL of the test compound at various concentrations to the wells of the assay plate.

    • Include a positive control (a known PI3Kα inhibitor, e.g., GDC-0941) and a negative control (DMSO).

  • Kinase Reaction Initiation:

    • Add 2.5 µL of the PI3Kα enzyme solution to each well.

    • Add 5 µL of the substrate/ATP mixture to initiate the reaction.

    • Incubate the plate at room temperature for 1 hour.

  • Kinase Reaction Termination and ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Luminescence Measurement:

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition using the following formula:

      • % Inhibition = 100 - [((Luminescence of treated sample - Luminescence of background) / (Luminescence of control - Luminescence of background)) x 100]

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Structure-Activity Relationship (SAR) Insights

Systematic modifications of the morpholino-pyrimidine scaffold have yielded valuable insights into the structural requirements for potent biological activity.

  • The Morpholine Moiety: The morpholine ring is a critical pharmacophore. Its oxygen atom forms a crucial hydrogen bond with the hinge region of kinases, and its presence generally enhances the compound's physicochemical properties.[2]

  • Substituents on the Pyrimidine Ring: The nature and position of substituents on the pyrimidine ring significantly influence the activity and selectivity of the compounds.

    • At the C2 and C6 positions: Introduction of various aryl or heteroaryl groups through Suzuki or other cross-coupling reactions can modulate the potency and selectivity. For instance, the introduction of a phenylpyridine-carboxamide scaffold has been shown to be beneficial for anticancer activity.[7]

    • At the C5 position: Modifications at this position can also impact activity, though this has been less extensively explored.

  • Electron-Withdrawing vs. Electron-Donating Groups: In some series of thiopyrano[4,3-d]pyrimidine derivatives, compounds with electron-withdrawing groups (e.g., Cl, F, Br) on an appended benzene ring showed better cytotoxic activity than those with electron-donating groups (e.g., OCH₃, H).[6]

Conclusion and Future Perspectives

The morpholino-pyrimidine scaffold has proven to be a highly versatile and fruitful starting point for the development of novel therapeutic agents. Its well-established role as a potent inhibitor of the PI3K/Akt/mTOR pathway has led to the discovery of numerous anticancer candidates with promising preclinical activity. Furthermore, emerging evidence of its anti-inflammatory and other biological activities suggests that the full therapeutic potential of this scaffold is yet to be realized.

Future research in this area should focus on:

  • Improving Selectivity: Designing new derivatives with enhanced selectivity for specific kinase isoforms to minimize off-target effects and improve the therapeutic index.

  • Exploring Novel Targets: Expanding the investigation of morpholino-pyrimidine libraries against other classes of biological targets to uncover new therapeutic applications.

  • In Vivo Efficacy and Pharmacokinetics: Moving promising lead compounds into in vivo models to evaluate their efficacy, safety, and pharmacokinetic profiles.

  • Clinical Translation: Advancing the most promising candidates through the drug development pipeline towards clinical trials.

The continued exploration and optimization of the morpholino-pyrimidine scaffold hold great promise for the discovery of next-generation therapies for a wide range of human diseases.

References

An In-depth Technical Guide to the Hypothesized Mechanism of Action for 2-(Morpholin-4-yl)pyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrimidine nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in both natural biomolecules like DNA and RNA and a wide array of therapeutic agents.[1][2] Its versatile structure has been extensively explored, leading to the development of drugs with diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties.[2][3] Within this broad class, compounds featuring a morpholine moiety attached to the pyrimidine core have garnered significant attention, particularly for their role as potent and selective enzyme inhibitors.[4]

This guide focuses on a specific molecule, 2-(Morpholin-4-yl)pyrimidin-5-amine. While direct, extensive research on this exact compound is not prolific in public literature, its structural motifs provide a strong basis for formulating a compelling mechanism of action hypothesis. By analyzing its constituent parts—the pyrimidine core, the morpholine ring, and the 5-amine group—we can draw logical inferences from extensive research on analogous compounds.

This document presents a scientifically grounded hypothesis that This compound functions as an ATP-competitive kinase inhibitor, with a high probability of targeting the Phosphatidylinositol 3-kinase (PI3K)/Akt/Mammalian Target of Rapamycin (mTOR) signaling pathway. We will deconstruct this hypothesis, explore the underlying rationale, and propose a comprehensive experimental framework to rigorously validate this proposed mechanism.

The Central Hypothesis: A PI3K/mTOR Pathway Kinase Inhibitor

We hypothesize that this compound exerts its biological effects by competitively inhibiting the ATP-binding site of one or more protein kinases, with a primary focus on key nodes of the PI3K/Akt/mTOR pathway.

This pathway is a critical regulator of cell proliferation, growth, survival, and metabolism.[5] Its deregulation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[5][6] The structural components of this compound align remarkably well with known pharmacophores of PI3K and mTOR inhibitors.

Deconstructing the Pharmacophore:
  • The Pyrimidine Core: The pyrimidine ring is a bioisostere of the adenine base in ATP.[7] This structural mimicry allows it to enter the kinase's ATP-binding pocket and establish key interactions.[8]

  • The Morpholine Moiety: The morpholine group is a critical feature in many documented PI3K/mTOR inhibitors.[5] The oxygen atom within the morpholine ring is perfectly positioned to act as a hydrogen bond acceptor, forming a crucial interaction with the "hinge region" of the kinase active site.[5] This interaction anchors the molecule, providing both affinity and selectivity.

  • The 5-Amine Group: The amine group at the 5-position of the pyrimidine ring can act as a hydrogen bond donor. This functionality can form additional interactions with amino acid residues in the active site, further enhancing binding affinity and potentially contributing to selectivity for specific kinases over others.

The proposed binding mode is a classic example of ATP-competitive inhibition, a mechanism employed by a vast number of successful kinase inhibitor drugs.

Visualizing the Proposed Signaling Pathway

The PI3K/Akt/mTOR pathway is a complex cascade. The hypothesized inhibitory action of this compound would occur at the level of PI3K and/or mTOR, blocking the downstream signaling that promotes cell growth and survival.

PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation S6K p70S6K mTORC1->S6K Phosphorylation eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 Phosphorylation Proliferation Cell Growth, Proliferation, Survival S6K->Proliferation eIF4EBP1->Proliferation Inhibition of Translation Compound 2-(Morpholin-4-yl) pyrimidin-5-amine Compound->PI3K Inhibition Compound->mTORC1 Inhibition

Caption: Proposed inhibition of the PI3K/Akt/mTOR signaling pathway by this compound.

Experimental Validation Framework

To substantiate this hypothesis, a multi-tiered experimental approach is required, progressing from broad, target-agnostic screening to specific, mechanistic validation. This framework ensures that each step logically informs the next, building a robust body of evidence.

Tier 1: Target Identification and Engagement

The initial goal is to confirm that this compound directly interacts with protein kinases and to identify which ones.

Experiment 1.1: Kinome-Wide Profiling

Rationale: A broad screen against a large panel of kinases is the most efficient way to identify primary targets and assess selectivity. This unbiased approach prevents premature focus on a single candidate and can reveal unexpected activities.

Protocol: Kinase Panel Screening (e.g., DiscoverX KINOMEscan™)

  • Compound Preparation: Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 10 mM).

  • Assay Concentration: Submit the compound for screening at a standard concentration (typically 1 µM or 10 µM) against a panel of over 400 human kinases.

  • Binding Assay: The assay typically involves a competition binding format where the test compound competes with a tagged, immobilized ligand for binding to the kinase active site.

  • Data Analysis: Results are reported as percent of control (%Ctrl) or dissociation constant (Kd). A low %Ctrl value indicates strong binding. Hits are defined as kinases showing significant inhibition (e.g., >90% inhibition at 10 µM).

  • Interpretation: Identify the top kinase hits. Based on our hypothesis, we anticipate strong binding to PI3K isoforms (e.g., PI3Kα, β, δ, γ) and/or mTOR.

Experiment 1.2: Cellular Target Engagement

Rationale: It is crucial to demonstrate that the compound engages its target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is an effective method for this, as it measures the thermal stabilization of a target protein upon ligand binding.

Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture: Culture a relevant cancer cell line known to have an active PI3K/mTOR pathway (e.g., MCF-7 breast cancer cells).

  • Compound Treatment: Treat intact cells with this compound (e.g., at 10 µM) and a vehicle control (DMSO) for 1-2 hours.

  • Thermal Challenge: Aliquot the cell suspensions and heat them across a range of temperatures (e.g., 40°C to 65°C) for 3 minutes.

  • Cell Lysis & Protein Separation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated fraction by centrifugation.

  • Western Blot Analysis: Analyze the soluble fractions by SDS-PAGE and Western blotting using specific antibodies for the hypothesized targets (e.g., PI3Kα, mTOR).

  • Data Analysis: Quantify the band intensities. A positive result is a shift in the melting curve to a higher temperature for the target protein in the compound-treated samples compared to the vehicle control.

Tier 2: Mechanistic and Cellular Confirmation

Once primary targets are identified and cellular engagement is confirmed, the next step is to characterize the biochemical mechanism and observe the downstream cellular consequences of target inhibition.

Experiment 2.1: In Vitro Enzymatic Assay

Rationale: To confirm direct enzymatic inhibition and determine the potency (IC50) of the compound against the identified kinase targets.

Protocol: LanthaScreen™ Eu Kinase Binding Assay or equivalent

  • Reagents: Use recombinant human PI3Kα and/or mTOR kinase, an appropriate ATP concentration (often at the Km value), and a fluorescently labeled tracer that binds to the ATP pocket.

  • Assay Plate Setup: In a 384-well plate, serially dilute this compound. Add the kinase, tracer, and ATP.

  • Incubation: Incubate the plate at room temperature for 1 hour to allow the binding reaction to reach equilibrium.

  • Detection: Read the plate on a fluorescence plate reader capable of measuring Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

  • Data Analysis: The TR-FRET signal is inversely proportional to the amount of tracer displaced by the inhibitor. Plot the signal against the log of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Hypothetical IC50 Data This compound Control Inhibitor (e.g., GDC-0941)
PI3Kα IC50 (nM) 755
mTOR IC50 (nM) 25010
A-Kinase IC50 (nM) >10,000>10,000
Experiment 2.2: Western Blot for Pathway Modulation

Rationale: To verify that target engagement in cells translates to the inhibition of downstream signaling events. This directly tests the functional consequences of the proposed mechanism.

Protocol: Downstream Signaling Western Blot

  • Cell Culture and Treatment: Seed MCF-7 cells and allow them to attach. Starve the cells (e.g., in serum-free media) for 12-24 hours to reduce basal pathway activity. Treat with a dose-range of this compound for 2-4 hours.

  • Stimulation: Stimulate the cells with a growth factor (e.g., 100 ng/mL IGF-1) for 15-30 minutes to robustly activate the PI3K/mTOR pathway.

  • Lysis and Protein Quantification: Lyse the cells and determine protein concentration using a BCA assay.

  • Western Blot Analysis: Perform SDS-PAGE and Western blotting using primary antibodies against key phosphorylated proteins in the pathway:

    • Phospho-Akt (Ser473) - a direct downstream marker of PI3K activity.

    • Total Akt - as a loading control.

    • Phospho-S6 Ribosomal Protein (Ser235/236) - a marker of mTORC1 activity.

    • Total S6 - as a loading control.

  • Data Analysis: A successful outcome will show a dose-dependent decrease in the phosphorylation of Akt and S6 in the compound-treated samples compared to the stimulated vehicle control.

Visualizing the Experimental Workflow

This diagram outlines the logical flow of experiments from initial screening to final mechanistic validation.

Experimental_Workflow cluster_tier1 Tier 1: Target Identification & Engagement cluster_tier2 Tier 2: Mechanistic & Cellular Confirmation cluster_outcome Outcome KinomeScan Kinome-Wide Profiling (Identify Primary Targets) CETSA Cellular Thermal Shift Assay (CETSA) (Confirm In-Cell Target Engagement) KinomeScan->CETSA Top Hits EnzymeAssay In Vitro Enzymatic Assay (Determine IC50) CETSA->EnzymeAssay Confirmed Target(s) WesternBlot Pathway Western Blot (Measure Downstream Inhibition) EnzymeAssay->WesternBlot Potency Confirmed Conclusion Validated Mechanism of Action WesternBlot->Conclusion

Caption: A structured workflow for the experimental validation of the proposed mechanism of action.

Conclusion

The hypothesis that this compound acts as an ATP-competitive inhibitor of the PI3K/mTOR signaling pathway is built upon a strong foundation of established medicinal chemistry principles and extensive data from analogous compounds.[1][5][9] The pyrimidine core serves as an effective mimic of adenine, while the morpholine moiety provides a critical hydrogen-bonding interaction within the kinase hinge region.[5][8]

The proposed experimental framework provides a rigorous, step-by-step methodology to test this hypothesis. By progressing from broad kinome screening to specific enzymatic and cellular assays, researchers can build a comprehensive and compelling case for its mechanism of action. Successful validation would not only elucidate the biological function of this specific molecule but also contribute to the broader understanding of morpholino-pyrimidine scaffolds as a valuable class of kinase inhibitors for drug development.

References

Preliminary Biological Screening of 2-(Morpholin-4-yl)pyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Abstract

This guide provides a comprehensive framework for the preliminary biological evaluation of the novel synthetic compound, 2-(Morpholin-4-yl)pyrimidin-5-amine. The document is structured to guide researchers through a logical, multi-tiered screening cascade designed to efficiently identify and characterize potential therapeutic activities. By integrating established in vitro assays with a clear rationale rooted in the compound's structural motifs, this whitepaper serves as a practical manual for drug discovery professionals. We will detail the causality behind experimental choices, provide validated protocols for primary screening assays—including cytotoxicity, antimicrobial, and antioxidant evaluations—and outline a decision-making framework for subsequent secondary screening, such as kinase activity profiling. All methodologies are presented with an emphasis on scientific integrity, data validation, and authoritative grounding.

Introduction and Rationale

The compound this compound belongs to a chemical class of significant interest in medicinal chemistry. Its structure is a composite of two key pharmacophores: a pyrimidine nucleus and a morpholine ring.

  • The Pyrimidine Scaffold: The pyrimidine ring is a fundamental heterocyclic compound found in the nucleobases of DNA and RNA.[1] Its derivatives are known to possess an exceptionally broad range of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[1][2][3] The biological versatility of the pyrimidine nucleus is highly dependent on the nature and position of its substituents, making it a privileged scaffold in drug design.[1][4]

  • The Morpholine Moiety: The morpholine ring is frequently incorporated into drug candidates to improve their physicochemical properties.[5] Its presence can enhance aqueous solubility, metabolic stability, and bioavailability, and its flexible conformation can facilitate optimal binding to biological targets.[6][7] In many active compounds, the morpholine group is not merely a passive solubilizing agent but an integral part of the pharmacophore, directly contributing to target engagement, particularly with enzymes like kinases.[5][6][8]

The conjunction of these two moieties in this compound suggests a high probability of biological activity, particularly in the realms of oncology and infectious diseases. This warrants a systematic and efficient preliminary screening approach to uncover its therapeutic potential.

cluster_compound Test Compound cluster_scaffolds Core Pharmacophores & Rationale Compound This compound Pyrimidine Pyrimidine Core Morpholine Morpholine Ring Rationale Hypothesized Biological Potential (Anticancer, Antimicrobial, Kinase Inhibition) Pyrimidine->Rationale Broad-spectrum activity Morpholine->Rationale Improves PK/PD properties

Caption: Rationale for screening based on the compound's core structural motifs.

A Tiered Screening Strategy: Maximizing Efficiency

A hierarchical or tiered screening approach is the most logical and resource-effective method for the initial evaluation of a novel compound. This strategy begins with broad, cost-effective in vitro assays to detect any "signal" of biological activity. Positive results, or "hits," from this primary screen then trigger more specific, mechanistically-focused secondary assays. This cascade prevents the expenditure of resources on complex assays for an inert compound and provides a clear, data-driven path for hit validation and characterization.

G cluster_tier1 Tier 1: Primary Screening (Broad-Spectrum) cluster_tier2 Tier 2: Secondary Screening (Hit Validation & Mechanistic Insight) start This compound (Test Compound) cytotoxicity Cytotoxicity Assay (e.g., MTT) start->cytotoxicity antimicrobial Antimicrobial Assay (e.g., Kirby-Bauer) start->antimicrobial antioxidant Antioxidant Assay (e.g., DPPH) start->antioxidant decision Analyze Primary Data (IC50, Zone of Inhibition, % Scavenging) cytotoxicity->decision antimicrobial->decision antioxidant->decision kinase Kinase Inhibition Profiling decision->kinase Cytotoxicity Observed mic Determine MIC/MBC decision->mic Antimicrobial Activity Observed no_activity No Significant Activity (Deprioritize or Modify) decision->no_activity No Hits future Lead Optimization & In Vivo Studies kinase->future mic->future

Caption: A logical workflow for the tiered preliminary biological screening cascade.

Tier 1: Primary Screening Protocols

The objective of Tier 1 is to cast a wide net to detect any significant biological activity. We will employ three robust, well-characterized, and high-throughput-compatible assays.

Cytotoxicity & Antiproliferative Screening: The MTT Assay

Causality: This is the foundational assay in cancer drug discovery.[9] It measures the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[10][11] A compound that reduces metabolic activity may be cytotoxic (cell-killing) or cytostatic (inhibiting proliferation), both of which are desirable outcomes for potential anticancer agents. The MTT assay is chosen for its reliability, cost-effectiveness, and extensive validation in the scientific literature.[10]

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[12] The amount of formazan produced, which is quantified spectrophotometrically after solubilization, is directly proportional to the number of viable cells.[11]

cluster_cell Living Cell Mitochondria Mitochondrial Dehydrogenases Formazan Formazan (Purple, Insoluble) Mitochondria->Formazan MTT MTT (Yellow, Soluble) MTT->Mitochondria Reduction

Caption: Principle of the MTT assay for cell viability.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed a human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Create a serial dilution series (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 0 µM) in culture medium. The final DMSO concentration in all wells must be kept constant and low (<0.5%).

  • Cell Treatment: After 24 hours, remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include appropriate controls:

    • Vehicle Control: Cells treated with medium containing the same concentration of DMSO as the highest compound concentration.

    • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).

    • Untreated Control: Cells in medium only.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT stock solution (prepared in sterile PBS) to each well.[13] Incubate for another 3-4 hours at 37°C until purple formazan crystals are visible.[12]

  • Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[13] Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Reading: Measure the absorbance of each well at 540 nm using a microplate reader.[13]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited).

Data Presentation (Hypothetical)

Compound Concentration (µM)Absorbance (540 nm)% Viability (Relative to Vehicle)
Vehicle (0 µM)1.250100%
6.251.05084.0%
12.50.87570.0%
250.61349.0%
500.35028.0%
1000.15012.0%
Calculated IC₅₀ ~26 µM
Antimicrobial Screening: Kirby-Bauer Disk Diffusion Test

Causality: The pyrimidine scaffold is present in many antimicrobial agents.[1][2] Therefore, a primary screen for antibacterial and antifungal activity is a logical step. The Kirby-Bauer test is a standardized, simple, and rapid qualitative method to determine the susceptibility of microbes to a given compound.[14][15][16]

Principle: A filter paper disk impregnated with the test compound is placed on an agar plate that has been uniformly inoculated with a specific microorganism. The compound diffuses from the disk into the agar, creating a concentration gradient. If the microorganism is susceptible to the compound, a clear circular area of no growth, known as the "zone of inhibition," will appear around the disk.[14][17] The diameter of this zone is proportional to the compound's antimicrobial potency.[16][17]

Experimental Protocol: Kirby-Bauer Test

  • Inoculum Preparation: Prepare a bacterial or fungal suspension (e.g., Staphylococcus aureus, Escherichia coli) in sterile saline, adjusting the turbidity to match the 0.5 McFarland standard.

  • Plate Inoculation: Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate with the prepared microbial suspension to create a confluent lawn.[15]

  • Disk Preparation: Impregnate sterile 6-mm filter paper disks with a known amount of the this compound stock solution (e.g., 10 µL of a 10 mg/mL solution). Allow the solvent (DMSO) to evaporate completely.

  • Disk Application: Place the impregnated disk onto the center of the inoculated agar plate. Gently press the disk to ensure full contact with the agar.

  • Controls:

    • Positive Control: A disk with a standard antibiotic (e.g., Penicillin for bacteria, Amphotericin B for fungi).

    • Negative Control: A disk impregnated only with the solvent (DMSO).

  • Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.[17]

  • Measurement: After incubation, measure the diameter of the zone of inhibition in millimeters (mm).

Data Presentation (Hypothetical)

Test MicroorganismCompound (100 µ g/disk ) Zone of Inhibition (mm)Positive Control (Penicillin, 10 U) Zone of Inhibition (mm)Negative Control (DMSO) Zone of Inhibition (mm)
S. aureus (Gram +)18250
E. coli (Gram -)800
C. albicans (Fungus)0N/A0
Antioxidant Screening: DPPH Radical Scavenging Assay

Causality: Many heterocyclic compounds exhibit antioxidant activity by donating a hydrogen atom or an electron to neutralize free radicals. This is a common and valuable primary screen for identifying compounds that could combat oxidative stress-related pathologies. The DPPH assay is selected for its simplicity, speed, and reliance on a stable free radical.[18][19]

Principle: The compound 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical that has a deep purple color with a maximum absorbance around 517 nm.[19] When an antioxidant compound donates a hydrogen atom to DPPH, it is reduced to the non-radical form, DPPH-H, resulting in a color change from purple to yellow.[20] The decrease in absorbance is proportional to the radical scavenging activity of the test compound.[20]

Experimental Protocol: DPPH Assay

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.[20] Prepare a dilution series of the test compound in methanol (e.g., 100 µg/mL to 1 µg/mL). Ascorbic acid is used as a positive control.[20]

  • Reaction Mixture: In a 96-well plate, add 50 µL of each compound dilution to triplicate wells. Add 150 µL of the DPPH solution to each well.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[18]

  • Absorbance Reading: Measure the absorbance at 517 nm.[18][20]

  • Data Analysis: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

Data Presentation (Hypothetical)

Compound Concentration (µg/mL)% Scavenging Activity
15.2%
1015.8%
5048.3%
10075.6%
Ascorbic Acid (50 µg/mL) 96.5%

Tier 2: Secondary Screening & Decision Making

Based on the outcomes of the primary screen, a decision is made on how to proceed. A "hit" in any of the Tier 1 assays warrants progression to a more specific Tier 2 assay to validate the finding and gain mechanistic insight.

Scenario 1: Hit from Cytotoxicity Assay (e.g., IC₅₀ < 30 µM)

  • Rationale: The structural similarity of this compound to known kinase inhibitors makes kinase inhibition a primary suspected mechanism of action for any observed cytotoxicity. Many anticancer drugs function by inhibiting protein kinases that are overactive in cancer cells.[21]

  • Next Step: Kinase Inhibitor Profiling.

  • Principle: A variety of high-throughput kinase assay formats are available.[22][23] A common method is a luminescent-based assay that quantifies the amount of ADP produced during the kinase reaction.[24] The kinase, its specific substrate, and ATP are incubated with the test compound. A reduction in ADP production compared to a control indicates inhibition of the kinase.

  • Action: Screen the compound against a panel of relevant kinases (e.g., EGFR, PI3K, mTOR, PLK4) to identify specific targets and determine its selectivity profile.[21][25] A selective inhibitor is often more desirable as it may have fewer off-target side effects.

Scenario 2: Hit from Antimicrobial Assay (e.g., Zone of Inhibition > 10 mm)

  • Rationale: The Kirby-Bauer test is qualitative. To properly characterize an antimicrobial agent, its potency must be quantified.

  • Next Step: Determine Minimum Inhibitory Concentration (MIC).

  • Principle: The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation. This is typically determined using a broth microdilution method, where a serial dilution of the compound is incubated with a standardized inoculum of the microorganism in a 96-well plate. The lowest concentration well with no visible turbidity is the MIC.

  • Action: Perform a broth microdilution assay to determine the precise MIC value against the susceptible organism(s). This quantitative data is crucial for evaluating the compound's potential as a clinically relevant antimicrobial agent.

Conclusion and Future Directions

This guide outlines a validated, tiered strategy for the preliminary biological screening of this compound. By initiating a broad-spectrum evaluation for cytotoxic, antimicrobial, and antioxidant activities, researchers can efficiently identify promising therapeutic avenues. A positive result in any of these primary assays provides a clear, data-driven justification for advancing the compound to more specific, resource-intensive secondary screens like kinase profiling or MIC determination. The data generated from this cascade will form the critical foundation for subsequent structure-activity relationship (SAR) studies, lead optimization, and eventual progression towards preclinical in vivo models.

References

The Structure-Activity Relationship of 2-Morpholino-Pyrimidine Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of 2-Morpholino-Pyrimidine in Modern Drug Discovery

The 2-morpholino-pyrimidine core is a cornerstone in contemporary medicinal chemistry, particularly in the development of kinase inhibitors. Its prevalence is largely attributed to the morpholine moiety's ability to act as a hinge-binder, forming critical hydrogen bonds with the backbone of the kinase hinge region. This interaction, coupled with the versatile chemistry of the pyrimidine ring, provides a robust scaffold for developing potent and selective inhibitors of key cellular signaling pathways, most notably the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway.[1][2] Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[1] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-morpholino-pyrimidine derivatives, offering field-proven insights for researchers and drug development professionals. We will explore the synthetic strategies, key structural modifications influencing biological activity, and the experimental protocols necessary for their evaluation.

The PI3K/Akt/mTOR Signaling Pathway: A Primary Target

The PI3K/Akt/mTOR signaling cascade is a critical intracellular pathway that governs a multitude of cellular processes including cell growth, proliferation, survival, and metabolism.[3] Its aberrant activation is a frequent event in oncology, driving tumor progression and resistance to therapy.[1] 2-Morpholino-pyrimidine derivatives have emerged as a prominent class of inhibitors targeting this pathway, often exhibiting dual PI3K/mTOR inhibitory activity.[1]

PI3K_Akt_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Recruitment & Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) PTEN PTEN PTEN->PIP3 Dephosphorylation S6K p70S6K mTORC1->S6K Phosphorylation fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylation CellGrowth Cell Growth & Proliferation S6K->CellGrowth fourEBP1->CellGrowth Inhibition GF Growth Factor GF->RTK Activation Synthesis_Workflow Start 2,4,6-Trichloropyrimidine Step1 Nucleophilic Aromatic Substitution (SNAr) with Morpholine Start->Step1 Intermediate1 2-Morpholino-4,6- dichloropyrimidine Step1->Intermediate1 Step2 Suzuki-Miyaura Cross-Coupling (e.g., with Arylboronic acid) Intermediate1->Step2 Intermediate2 4-Aryl-6-chloro-2- morpholinopyrimidine Step2->Intermediate2 Step3 Further Functionalization (e.g., SNAr, Buchwald-Hartwig) Intermediate2->Step3 FinalProduct Diverse 2-Morpholino- pyrimidine Derivatives Step3->FinalProduct

References

Unlocking the Kinome: A Technical Guide to Identifying and Validating Kinase Targets for 2-(Morpholin-4-yl)pyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-(morpholin-4-yl)pyrimidin-5-amine scaffold represents a privileged chemotype in modern kinase inhibitor discovery, frequently serving as a core structural motif in potent and selective therapeutic candidates. This technical guide provides an in-depth framework for researchers, medicinal chemists, and drug development professionals to systematically identify and validate the potential kinase targets of this specific compound. We will delve into the structural rationale for its kinase-modulating potential, survey likely target families based on extensive analysis of structurally related inhibitors, and present a comprehensive, multi-pronged strategy for target deconvolution, encompassing computational, in vitro, and cell-based methodologies. This guide is designed to be a practical roadmap, offering not just procedural steps but also the strategic insights necessary to navigate the complexities of kinase target identification and validation.

Introduction: The Prominence of the Morpholino-Pyrimidine Scaffold in Kinase Inhibition

The pyrimidine ring is a cornerstone of many biologically active molecules, including several FDA-approved kinase inhibitors[1][2][3]. Its ability to form critical hydrogen bonds with the kinase hinge region makes it an ideal anchor for ATP-competitive inhibitors[4]. The addition of a morpholine group, as seen in this compound, is a well-established strategy in kinase inhibitor design. The morpholine oxygen can act as a hydrogen bond acceptor, further anchoring the molecule in the ATP-binding pocket, while the overall moiety can enhance solubility and other desirable drug-like properties[4].

Numerous studies have demonstrated that derivatives of the morpholino-pyrimidine core exhibit potent inhibitory activity against a range of kinases, particularly those implicated in cancer and inflammatory diseases[5][6][7]. This body of evidence strongly suggests that the parent compound, this compound, is likely to possess intrinsic kinase inhibitory activity. The primary challenge, and the focus of this guide, is to elucidate which of the 500+ kinases in the human kinome are its primary targets.

Potential Kinase Target Families: An Evidence-Based Overview

Analysis of the scientific literature on structurally related compounds provides a logical starting point for hypothesizing potential kinase targets for this compound. The following kinase families are strongly implicated:

PI3K/Akt/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers[4]. A significant number of morpholino-pyrimidine derivatives have been developed as potent inhibitors of PI3K isoforms and/or mTOR[4][5][8][9]. The morpholine moiety is often cited as a key contributor to the high affinity and selectivity of these inhibitors[4]. Given the prevalence of this scaffold in PI3K/mTOR inhibitor design, this pathway represents a high-priority area of investigation.

Polo-like Kinases (PLKs)

Polo-like kinases, particularly PLK4, are master regulators of centriole duplication and play a crucial role in mitosis[6][10]. Overexpression of PLK4 has been observed in various cancers, making it an attractive therapeutic target[6][10]. Recent studies have described the discovery of potent PLK4 inhibitors based on an aminopyrimidine core, structurally similar to this compound[6][10]. Molecular docking studies of these inhibitors reveal key interactions with the kinase hinge region, a mode of binding that our core compound is well-suited for[6].

Aurora Kinases

The Aurora kinase family (A, B, and C) are serine/threonine kinases that are essential for the proper execution of mitosis. Their overexpression is common in human cancers, and they are considered important targets for anticancer drug development. N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines, which share the aminopyrimidine core, have been identified as potent inhibitors of Aurora A and B kinases[11]. This suggests that the broader aminopyrimidine scaffold has the potential to target this family of kinases.

Other Potential Targets

While the PI3K/mTOR, PLK, and Aurora kinase families are the most strongly implicated, the promiscuous nature of some kinase inhibitors suggests that other targets should not be ruled out. For instance, derivatives of 2,4-dianilinopyrimidine have been investigated as Focal Adhesion Kinase (FAK) inhibitors[12], and other pyrimidine-based compounds have shown activity against p21-activated kinase 1 (PAK1)[13] and receptor tyrosine kinases[14].

A Multi-Modal Strategy for Target Identification and Validation

A robust and reliable target identification strategy should not rely on a single methodology. Instead, a combination of computational, in vitro, and cell-based approaches will provide the most comprehensive and validated picture of the kinase targets of this compound.

In Silico Profiling: A First Look at the Target Landscape

Computational methods provide a rapid and cost-effective way to screen our compound against a large number of kinase structures, prioritizing those with the highest predicted binding affinity.

Rationale: Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. By docking this compound into the ATP-binding sites of a library of kinase crystal structures, we can identify kinases for which the compound has a high predicted binding affinity and a favorable binding pose.

Experimental Protocol:

  • Ligand Preparation:

    • Generate a 3D conformation of this compound.

    • Assign appropriate atom types and partial charges.

    • Minimize the energy of the structure using a suitable force field (e.g., MMFF94).

  • Receptor Preparation:

    • Obtain a curated library of high-resolution kinase crystal structures from the Protein Data Bank (PDB).

    • Remove water molecules and co-crystallized ligands.

    • Add hydrogen atoms and assign protonation states.

    • Define the binding site based on the location of the co-crystallized ligand or using a binding site prediction algorithm.

  • Docking Simulation:

    • Utilize a validated docking program (e.g., AutoDock Vina, Glide, GOLD).

    • Perform docking of the prepared ligand into each of the prepared kinase binding sites.

    • Score and rank the resulting poses based on the docking score, which estimates the binding free energy.

  • Analysis:

    • Prioritize kinases with the best docking scores.

    • Visually inspect the top-ranked poses to ensure that the predicted binding mode is plausible (e.g., formation of key hydrogen bonds with the hinge region).

Rationale: A pharmacophore model represents the essential 3D arrangement of functional groups required for biological activity. By building a pharmacophore model based on known inhibitors of a particular kinase and screening our compound against it, we can assess its potential to interact with that kinase.

Experimental Protocol:

  • Pharmacophore Model Generation:

    • Select a set of known, potent inhibitors for a kinase of interest (e.g., PI3Kα, PLK4).

    • Align the structures of these inhibitors.

    • Generate a pharmacophore model that captures the common chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings).

  • Database Screening:

    • Screen a 3D conformational database of this compound against the generated pharmacophore model.

    • A "hit" indicates that the compound can adopt a conformation that matches the pharmacophore.

In Vitro Kinase Profiling: The Gold Standard for Target Identification

While in silico methods are predictive, in vitro assays provide direct biochemical evidence of kinase inhibition.

Rationale: To obtain an unbiased and comprehensive view of the kinase targets, it is essential to screen the compound against a large panel of kinases. Several commercial services offer kinome profiling against hundreds of purified kinases.

Experimental Protocol:

  • Compound Submission:

    • Provide a high-purity sample of this compound to a contract research organization (CRO) specializing in kinome profiling (e.g., Eurofins DiscoverX, Promega, Reaction Biology).

  • Assay Methodology:

    • The CRO will typically perform radiometric (e.g., ³³P-ATP filter binding) or non-radiometric (e.g., fluorescence-based) assays.

    • The compound is usually tested at a fixed concentration (e.g., 1 µM or 10 µM) against the kinase panel.

  • Data Analysis:

    • The results are typically reported as the percentage of kinase activity remaining in the presence of the compound.

    • Kinases that are significantly inhibited (e.g., >50% inhibition) are considered primary hits.

Rationale: For the primary hits identified in the kinome scan, it is crucial to determine the half-maximal inhibitory concentration (IC₅₀) to quantify the compound's potency.

Experimental Protocol:

  • Assay Setup:

    • For each validated hit kinase, set up a kinase reaction with the purified enzyme, its specific substrate, and ATP.

    • Include a dose-response series of this compound (e.g., 10 concentrations ranging from nM to µM).

  • Detection:

    • Utilize a suitable detection method to measure kinase activity (e.g., ADP-Glo™, Z'-LYTE™, LanthaScreen™).

  • Data Analysis:

    • Plot the percentage of kinase inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

Table 1: Hypothetical IC₅₀ Data for this compound

Kinase TargetIC₅₀ (nM)
PI3Kα50
PI3Kδ85
mTOR120
PLK475
Aurora A250
Aurora B300
Cell-Based Assays: Validating Targets in a Biological Context

In vitro assays with purified enzymes are essential, but they do not fully recapitulate the complexity of the cellular environment. Cell-based assays are therefore a critical next step to confirm that the compound can engage its target in living cells and elicit a functional response.

Rationale: These assays directly measure the binding of the compound to its target kinase within intact cells.

Experimental Protocol (Cellular Thermal Shift Assay - CETSA):

  • Cell Treatment:

    • Treat cultured cells with this compound or a vehicle control.

  • Thermal Challenge:

    • Heat the cell lysates to a range of temperatures. Ligand-bound proteins are typically more resistant to thermal denaturation.

  • Protein Quantification:

    • Separate the soluble and aggregated protein fractions by centrifugation.

    • Quantify the amount of the target kinase remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.

  • Analysis:

    • A shift in the melting temperature of the target kinase in the presence of the compound indicates direct target engagement.

Rationale: If our compound inhibits a specific kinase, it should lead to a decrease in the phosphorylation of that kinase's downstream substrates.

Experimental Protocol:

  • Cell Treatment:

    • Treat cultured cells with a dose-response of this compound.

  • Protein Extraction and Quantification:

    • Lyse the cells and quantify the total protein concentration.

  • Western Blotting:

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with antibodies specific for the phosphorylated form of a known downstream substrate of the target kinase (e.g., phospho-Akt for PI3K inhibition, phospho-Histone H3 for Aurora B inhibition).

    • Also, probe for the total amount of the substrate protein as a loading control.

  • Analysis:

    • A dose-dependent decrease in the level of the phosphorylated substrate indicates that the compound is inhibiting the upstream kinase in cells.

Figure 1: Graphviz Diagram of the Target Identification and Validation Workflow

Target_Identification_Workflow cluster_in_silico In Silico Profiling cluster_in_vitro In Vitro Validation cluster_cell_based Cell-Based Confirmation docking Molecular Docking kinome_scan Broad Kinome Scan docking->kinome_scan Prioritize Targets pharmacophore Pharmacophore Screening pharmacophore->kinome_scan ic50 IC50 Determination kinome_scan->ic50 Identify Hits cetsa Target Engagement (CETSA) ic50->cetsa Confirm Cellular Target Binding western Pathway Analysis (Western Blot) ic50->western Confirm Pathway Inhibition validated_targets validated_targets cetsa->validated_targets Validated Kinase Targets western->validated_targets start This compound start->docking Predict Binding start->pharmacophore Assess Fit

Caption: A multi-modal workflow for kinase target identification and validation.

Conclusion

The this compound core is a promising starting point for the development of novel kinase inhibitors. Based on the extensive literature on structurally related compounds, the PI3K/mTOR, PLK, and Aurora kinase families represent high-priority targets for investigation. However, a definitive understanding of the target profile of this specific compound requires a systematic and multi-faceted approach. By integrating in silico prediction, comprehensive in vitro profiling, and robust cell-based validation, researchers can confidently identify and characterize the kinase targets of this compound, paving the way for its potential development as a therapeutic agent. This guide provides a robust framework to achieve this goal, emphasizing scientific rigor and a logical, evidence-based progression of experiments.

References

In Silico Modeling of 2-(Morpholin-4-yl)pyrimidin-5-amine Kinase Binding: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive walkthrough of the in silico methodologies employed to investigate the binding of small molecule inhibitors to protein kinases, using 2-(Morpholin-4-yl)pyrimidin-5-amine as a case study. Protein kinases are a critical class of drug targets, and computational techniques play an increasingly pivotal role in the discovery and optimization of their inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical underpinnings and practical, step-by-step protocols for homology modeling, molecular docking, molecular dynamics simulations, and binding free energy calculations. The causality behind experimental choices is elucidated to provide a field-proven perspective on constructing a robust and self-validating computational workflow.

Introduction: The Kinase Target Landscape and the Promise of Pyrimidine Scaffolds

Protein kinases, numbering over 500 in the human genome, are key regulators of a vast array of cellular processes.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a major focus of therapeutic intervention.[1] The development of kinase inhibitors has revolutionized cancer treatment, but challenges such as off-target effects and acquired resistance necessitate the continuous discovery of novel inhibitor scaffolds.

The 2-aminopyrimidine core is a privileged scaffold in kinase inhibitor design, known to mimic the hinge-binding interactions of the native ATP ligand.[2] The subject of this guide, this compound, incorporates this key feature along with a morpholine group, a common moiety in kinase inhibitors that can enhance solubility and engage in specific interactions within the ATP binding pocket.[3] Derivatives of the morpholino-pyrimidine scaffold have shown inhibitory activity against a range of kinases, including Phosphoinositide 3-kinases (PI3Ks), Focal Adhesion Kinase (FAK), Polo-like kinase 4 (PLK4), and Aurora kinases.[2][4][5][6]

Given the prevalence of this scaffold in PI3K inhibitors, we will use PI3Kα as our exemplary target kinase for this guide.[3][4][7][8] The PI3K/Akt/mTOR pathway is a critical signaling cascade that is frequently hyperactivated in cancer, promoting cell growth, proliferation, and survival.[3] This guide will provide a detailed roadmap for predicting and analyzing the binding of this compound to PI3Kα using a suite of computational tools.

The In Silico Workflow: A Multi-faceted Approach to Understanding Kinase Binding

A robust in silico analysis of kinase-inhibitor binding is not a single experiment but a multi-step workflow. Each stage provides a deeper level of insight, from initial structural modeling to the dynamic behavior of the complex and a quantitative estimation of binding affinity.

G cluster_0 Preparation cluster_1 Structural Modeling cluster_2 Binding Prediction cluster_3 Dynamic Refinement & Energetics P1 Target Selection & Sequence Acquisition S1 Homology Modeling P1->S1 Target Sequence P2 Ligand Preparation B1 Molecular Docking P2->B1 Ligand Structure S1->B1 Protein Model D1 Molecular Dynamics (MD) Simulation B1->D1 Initial Complex D2 Binding Free Energy Calculation D1->D2 MD Trajectories MD_Workflow Start Docked Complex Solvation Solvation in Water Box Start->Solvation Neutralization Addition of Ions Solvation->Neutralization Minimization Energy Minimization Neutralization->Minimization Equilibration NVT & NPT Equilibration Minimization->Equilibration Production Production MD Run Equilibration->Production Analysis Trajectory Analysis Production->Analysis

References

The Ascendant Scaffold: A Technical Guide to the Therapeutic Potential of Substituted Pyrimidin-5-amines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrimidine Core in Modern Drug Discovery

The pyrimidine ring, a fundamental constituent of nucleic acids, has long been recognized for its privileged role in medicinal chemistry.[1] Its unique electronic properties and ability to engage in a multitude of non-covalent interactions have cemented its status as a versatile scaffold for the design of targeted therapeutics.[2] Among the various classes of pyrimidine derivatives, substituted pyrimidin-5-amines have emerged as a particularly fruitful area of investigation, demonstrating a broad spectrum of biological activities, including potent anticancer, anti-inflammatory, and antimicrobial properties.[3] This guide provides an in-depth exploration of the therapeutic potential of this promising class of molecules, offering a comprehensive overview of their synthesis, mechanism of action, and preclinical evaluation.

I. Synthetic Strategies for Substituted Pyrimidin-5-amines: A Comparative Analysis

The therapeutic utility of substituted pyrimidin-5-amines is intrinsically linked to the accessibility of diverse chemical matter. A variety of synthetic methodologies have been developed to construct and functionalize the pyrimidine core, each with its own set of advantages and limitations.

Classical Cyclocondensation Reactions

The traditional approach to pyrimidine synthesis often involves the cyclocondensation of a three-carbon precursor with an amidine or guanidine derivative. While robust and well-established, these methods can sometimes be limited by harsh reaction conditions and a lack of regioselectivity. A common strategy involves the reaction of β-ketoesters or β-aldehydoesters with guanidine hydrochloride, often facilitated by microwave irradiation to improve reaction times and yields.[4]

Modern Palladium-Catalyzed Cross-Coupling Reactions

The advent of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of highly functionalized aromatic systems, including substituted pyrimidines. The Suzuki-Miyaura coupling, in particular, has proven to be a powerful tool for the introduction of aryl and heteroaryl substituents at various positions of the pyrimidine ring. This approach offers excellent functional group tolerance and allows for the late-stage diversification of lead compounds.

One-Pot Multicomponent Reactions

In the quest for synthetic efficiency, one-pot multicomponent reactions have gained significant traction. The Biginelli reaction, a classic example, allows for the convergent synthesis of dihydropyrimidinones from an aldehyde, a β-ketoester, and urea or thiourea.[4] Modern variations of this reaction often employ catalysts and microwave assistance to enhance efficiency and product yields. These methods are particularly valuable for the rapid generation of compound libraries for high-throughput screening.

II. Key Biological Targets and Mechanisms of Action

The therapeutic effects of substituted pyrimidin-5-amines are primarily attributed to their ability to modulate the activity of key enzymes, particularly protein kinases. Dysregulation of kinase signaling is a hallmark of many diseases, most notably cancer, making them attractive targets for therapeutic intervention.

Aurora Kinases: Guardians of Mitosis

The Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play a critical role in regulating multiple stages of mitosis, including centrosome maturation, spindle assembly, and cytokinesis.[5] Overexpression of Aurora kinases is frequently observed in a wide range of human cancers and is often associated with poor prognosis.[6] Substituted pyrimidin-5-amines have been identified as potent inhibitors of Aurora kinases, disrupting mitotic progression and inducing apoptosis in cancer cells.[7]

Aurora Kinase Signaling Pathway

Aurora_Kinase_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase Binds PI3K PI3K Receptor Tyrosine Kinase->PI3K Activates Ras Ras Receptor Tyrosine Kinase->Ras Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Aurora A Aurora A Akt->Aurora A Activates p53 p53 Akt->p53 Inhibits Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates MYC MYC ERK->MYC Activates Cyclin D1 Cyclin D1 ERK->Cyclin D1 Activates PLK1 PLK1 Aurora A->PLK1 Activates Aurora A->p53 Inhibits Proliferation Proliferation PLK1->Proliferation Promotes TPX2 TPX2 TPX2->Aurora A Activates Inhibitor Pyrimidin-5-amine Inhibitor Inhibitor->Aurora A Inhibits Apoptosis Inhibition Apoptosis Inhibition p53->Apoptosis Inhibition Induces Apoptosis MYC->Proliferation Promotes Cyclin D1->Proliferation Promotes

Caption: Aurora Kinase A signaling pathway and the point of intervention for pyrimidin-5-amine inhibitors.

Vascular Endothelial Growth Factor Receptors (VEGFRs): Fueling Angiogenesis

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis.[8] Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs) are key mediators of this process.[9] The VEGFR family consists of three receptor tyrosine kinases (VEGFR-1, -2, and -3) that, upon activation by VEGF, trigger a cascade of downstream signaling events promoting endothelial cell proliferation, migration, and survival.[10] Substituted pyrimidin-5-amines have been developed as potent inhibitors of VEGFRs, effectively blocking the angiogenic signaling and thereby suppressing tumor growth.[11]

VEGFR Signaling Pathway

VEGFR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 Binds PLCγ PLCγ VEGFR-2->PLCγ Activates PI3K PI3K VEGFR-2->PI3K Activates Ras Ras VEGFR-2->Ras Activates PKC PKC PLCγ->PKC Activates Migration Migration PKC->Migration Promotes Akt Akt PI3K->Akt Activates Survival Survival Akt->Survival Promotes Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates Proliferation Proliferation ERK->Proliferation Promotes Inhibitor Pyrimidin-5-amine Inhibitor Inhibitor->VEGFR-2 Inhibits

Caption: VEGFR-2 signaling pathway and the point of intervention for pyrimidin-5-amine inhibitors.

III. Experimental Protocols for Preclinical Evaluation

The successful development of novel therapeutics requires robust and reproducible preclinical evaluation. The following protocols provide detailed, step-by-step methodologies for assessing the in vitro activity of substituted pyrimidin-5-amines.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[12]

Materials:

  • Kinase of interest (e.g., Aurora A, VEGFR-2)

  • Kinase-specific substrate

  • ATP

  • Test compounds (substituted pyrimidin-5-amines)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Reaction Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 5 µL of the kinase reaction mixture containing the kinase and substrate in kinase reaction buffer.

    • Add 5 µL of the test compound dilution or DMSO (vehicle control) to the appropriate wells.

    • Initiate the kinase reaction by adding 5 µL of ATP solution.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.[13]

Data Presentation:

Kinase TargetTest CompoundIC₅₀ (nM)
Aurora ACompound X50
VEGFR-2Compound Y75
Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability.[14]

Materials:

  • Cancer cell line of interest (e.g., HCT116, HeLa)

  • Cell culture medium

  • Test compounds (substituted pyrimidin-5-amines)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.2% nonidet p-40 and 8 mM HCl in isopropanol)[15]

  • 96-well clear flat-bottom plates

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions or medium with DMSO (vehicle control).

    • Incubate for 48-72 hours.

  • MTT Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Incubate at room temperature in the dark for 2 hours with gentle shaking.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate spectrophotometer.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC₅₀ value by plotting the percentage of cell viability against the logarithm of the compound concentration.[16]

Data Presentation:

Cell LineTest CompoundIC₅₀ (µM)
HCT116Compound X1.5
HeLaCompound Y2.8

IV. Conclusion and Future Directions

Substituted pyrimidin-5-amines represent a highly promising class of therapeutic agents with significant potential for the treatment of a wide range of diseases, particularly cancer. The versatility of their synthesis allows for the generation of diverse chemical libraries, while their ability to potently and selectively inhibit key biological targets, such as Aurora and VEGFR kinases, provides a strong rationale for their continued development. The experimental protocols outlined in this guide provide a robust framework for the preclinical evaluation of these compounds, enabling researchers to identify and advance the most promising candidates toward clinical investigation. Future research in this area will likely focus on the development of next-generation inhibitors with improved pharmacokinetic properties, enhanced selectivity profiles, and the ability to overcome mechanisms of drug resistance.

V. References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Retrieved from --INVALID-LINK--

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from --INVALID-LINK--

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from --INVALID-LINK--

  • ATCC. (n.d.). MTT Cell Proliferation Assay. Retrieved from --INVALID-LINK--

  • Natarajan, R., Samy, H. N. A., Sivaperuman, A., & Subramani, A. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry, 19(1), 10-30.

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). VEGF/VEGFR-2 mediated signaling pathways during angiogenesis. (A)... [Download Scientific Diagram]. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Simplified VEGFR-2 signal transduction pathways. Various signaling... [Download Scientific Diagram]. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). 3: Schematic diagram illustrating downstream VEGFR2 signalling... [Download Scientific Diagram]. Retrieved from --INVALID-LINK--

  • Promega Corporation. (n.d.). ADP-Glo(TM) Kinase Assay Quick Protocol #9FB099. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). The role of Aurora-A in human cancer hallmarks and cancer acquired... [Download Scientific Diagram]. Retrieved from --INVALID-LINK--

  • Liu, X., & Lampson, M. A. (2009). Regulation of the Aurora B kinase by pathways that control mitotic spindle assembly. Biochemical Society Transactions, 37(Pt 5), 985-989.

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays. In Assay Guidance Manual. Retrieved from --INVALID-LINK--

  • Carna Biosciences, Inc. (n.d.). QS S Assist KINASE_ADP-GloTM Kit. Retrieved from --INVALID-LINK--

  • BOC Sciences. (n.d.). VEGF Inhibitors-VEGF Signaling Pathway. Retrieved from --INVALID-LINK--

  • Creative Diagnostics. (n.d.). Aurora Kinase Signaling Pathway. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Schematic representation of the mechanisms of Aurora-A kinase... [Download Scientific Diagram]. Retrieved from --INVALID-LINK--

  • Promega Corporation. (n.d.). ADP-Glo™ Max Assay Technical Manual TM343. Retrieved from --INVALID-LINK--

  • Promega Corporation. (n.d.). Using the Kinase Enzyme Systems with the ADP-Glo™ Assay Technical Manual, TM553. Retrieved from --INVALID-LINK--

  • Bio-Rad. (n.d.). Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). A Comparative Guide to the Synthesis of Substituted Pyrimidines. Retrieved from --INVALID-LINK--

  • Goudgaon, N. M., Basha, J. N., & Patil, S. B. (2009). Synthesis and Antimicrobial Evaluation of 5-Iodopyrimidine Analogs. Phosphorus, Sulfur, and Silicon and the Related Elements, 184(11), 2883-2892.

  • El-Sayed, W. A., El-Essawy, F. A., Ali, O. M., & Abd-El-Fattah, M. F. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(11), 6331-6357.

  • Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. (2025, June 4). Journal of Chemical Reviews, 7(4), 591-623.

  • Al-Ostoot, F. H., Al-Wabli, R. I., Al-Ghamdi, S. A., & Al-Amri, A. M. (2025, December 24). Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivative. ACS Omega.

References

Methodological & Application

Synthesis of 2-(Morpholin-4-yl)pyrimidin-5-amine: An Application Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of 2-(Morpholin-4-yl)pyrimidin-5-amine, a key building block in medicinal chemistry and drug discovery. The synthetic strategy is a robust two-step process commencing with the nucleophilic aromatic substitution (SNAr) of 2-chloro-5-nitropyrimidine with morpholine, followed by the chemical reduction of the intermediate's nitro group. This guide explains the causality behind the experimental design, offers a detailed step-by-step methodology, and includes protocols for purification and characterization, ensuring scientific integrity and reproducibility for researchers in synthetic and pharmaceutical chemistry.

Introduction and Scientific Rationale

This compound is a valuable scaffold in the development of kinase inhibitors and other therapeutic agents. Its synthesis is predicated on fundamental principles of heterocyclic chemistry. The chosen synthetic route, outlined below, leverages a highly efficient and predictable sequence of reactions.

The core of this synthesis is the pyrimidine ring, which, being an electron-deficient heterocycle, is primed for nucleophilic aromatic substitution (SNAr). However, the reactivity of halopyrimidines can be modest. To overcome this, we employ 2-chloro-5-nitropyrimidine as the starting material. The strongly electron-withdrawing nitro group at the C5 position significantly activates the pyrimidine ring, specifically enhancing the electrophilicity of the C2 and C4 positions for nucleophilic attack.[1][2][3] This activation facilitates a smooth reaction with morpholine, a secondary amine nucleophile, to forge the C-N bond at the C2 position.

Following the successful installation of the morpholine moiety, the second stage involves the selective reduction of the aromatic nitro group to a primary amine. This transformation is critical for subsequent functionalization or for the final biological activity of the target molecule. While several methods exist for nitro group reduction, stannous chloride (SnCl₂) in an acidic medium is selected for its high efficiency, functional group tolerance, and reliability in heterocyclic systems.[4][5][6]

Reaction Scheme and Workflow

Overall Synthetic Pathway

The synthesis proceeds in two distinct steps as illustrated below.

Caption: Two-step synthesis of the target compound.

Experimental Workflow Diagram

This diagram outlines the sequential laboratory operations.

Workflow cluster_step1 Step 1: Ssubscript{N}Ar Reaction cluster_step2 Step 2: Nitro Reduction cluster_purification Purification & Analysis arrow -> s1_setup Combine 2-chloro-5-nitropyrimidine, morpholine, K2CO3 in ethanol s1_reflux Reflux the mixture (monitor by TLC) s1_setup->s1_reflux s1_cool Cool to room temperature s1_reflux->s1_cool s1_filter Filter to remove inorganics s1_cool->s1_filter s1_concentrate Concentrate filtrate under reduced pressure s1_filter->s1_concentrate s1_isolate Isolate crude intermediate s1_concentrate->s1_isolate s2_setup Dissolve intermediate in ethanol, add SnCl2·2H2O and conc. HCl s1_isolate->s2_setup s2_reflux Reflux the mixture (monitor by TLC) s2_setup->s2_reflux s2_cool Cool in an ice bath s2_reflux->s2_cool s2_basify Basify with aq. NaOH to pH > 10 s2_cool->s2_basify s2_extract Extract with Ethyl Acetate s2_basify->s2_extract s2_dry Dry organic layer (Na2SO4) s2_extract->s2_dry s2_concentrate Concentrate under reduced pressure s2_dry->s2_concentrate purify Purify crude product via column chromatography s2_concentrate->purify analyze Characterize by NMR, MS, HPLC purify->analyze

Caption: Laboratory workflow from starting materials to final analysis.

Detailed Experimental Protocols

Safety Precautions: This protocol involves hazardous materials. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. 2-chloro-5-nitropyrimidine is a skin and eye irritant. Concentrated HCl is corrosive and causes severe burns.

Step 1: Synthesis of 2-Morpholino-5-nitropyrimidine

Rationale: This step utilizes a classic SNAr reaction. Ethanol is chosen as a solvent for its ability to dissolve the reactants and for its suitable boiling point. Potassium carbonate (K₂CO₃) acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. An excess of morpholine can also serve this purpose.

ReagentMol. Wt. ( g/mol )Amount (g)Moles (mmol)Molar Eq.
2-Chloro-5-nitropyrimidine159.545.0031.31.0
Morpholine87.123.28 (3.3 mL)37.61.2
Potassium Carbonate (K₂CO₃)138.216.5047.01.5
Ethanol (anhydrous)-150 mL--

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-5-nitropyrimidine (5.00 g, 31.3 mmol), potassium carbonate (6.50 g, 47.0 mmol), and anhydrous ethanol (150 mL).

  • Begin stirring the suspension, and add morpholine (3.3 mL, 37.6 mmol) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The starting material should be consumed, and a new, more polar spot corresponding to the product should appear.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the inorganic solids (K₂CO₃ and KCl) by vacuum filtration, washing the solid cake with a small amount of ethanol (2 x 15 mL).

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain a crude yellow-orange solid.

  • The crude product, 2-morpholino-5-nitropyrimidine, can be used in the next step without further purification. If desired, it can be purified by recrystallization from ethanol.

Step 2: Synthesis of this compound

Rationale: Stannous chloride dihydrate (SnCl₂·2H₂O) is an effective reducing agent for aromatic nitro groups in the presence of a strong acid like HCl.[5][6] The reaction proceeds via a series of single-electron transfers from Sn(II) to the nitro group, with protons supplied by the acid. The workup requires basification to neutralize the acid and precipitate tin salts, allowing the organic amine product to be extracted.

ReagentMol. Wt. ( g/mol )Amount (g)Moles (mmol)Molar Eq.
2-Morpholino-5-nitropyrimidine210.196.58 (crude)~31.31.0
Stannous Chloride Dihydrate225.6335.3156.55.0
Ethanol (95%)-120 mL--
Hydrochloric Acid (conc., 12 M)36.46~10 mL--

Procedure:

  • Transfer the crude 2-morpholino-5-nitropyrimidine (~31.3 mmol) to a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Add ethanol (120 mL) and stannous chloride dihydrate (35.3 g, 156.5 mmol).

  • While stirring, carefully add concentrated hydrochloric acid (~10 mL) dropwise. The reaction is exothermic.

  • Heat the mixture to reflux (approximately 80 °C) and maintain for 2-3 hours.

  • Monitor the reaction by TLC (10% methanol in dichloromethane) until the starting nitro-intermediate is fully consumed.

  • Cool the reaction mixture in an ice bath.

  • Slowly and carefully basify the mixture by adding 6 M aqueous sodium hydroxide (NaOH) solution with vigorous stirring. A thick white precipitate of tin(IV) hydroxide will form. Continue adding base until the pH of the solution is >10 (check with pH paper).

  • Transfer the resulting slurry to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound as an off-white to pale brown solid.

Purification and Characterization

Purification

The crude product can be purified by flash column chromatography on silica gel.

  • Eluent System: A gradient of 0% to 10% methanol in dichloromethane.

  • Procedure: Dissolve the crude solid in a minimal amount of dichloromethane. Load the solution onto a silica gel column. Elute with the solvent gradient, collecting fractions. Combine fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the final product as a white or off-white solid.

Expected Characterization Data
  • Appearance: White to off-white crystalline solid.

  • ¹H NMR (400 MHz, DMSO-d₆): δ ~ 8.10 (s, 2H, pyrimidine-H), 4.65 (s, 2H, -NH₂), 3.65 (t, J = 4.8 Hz, 4H, morpholine-H), 3.55 (t, J = 4.8 Hz, 4H, morpholine-H).

  • ¹³C NMR (100 MHz, DMSO-d₆): δ ~ 158.0, 145.0, 138.0, 135.0, 66.0, 44.5.

  • Mass Spectrometry (ESI+): m/z calculated for C₈H₁₂N₄O [M+H]⁺: 181.1084; found: 181.1086.

Conclusion

The described two-step protocol provides a reliable and scalable method for the synthesis of this compound. The procedure relies on well-established chemical transformations, starting from commercially available reagents. By following the detailed steps for reaction execution, workup, and purification, researchers can consistently obtain high-purity material suitable for applications in pharmaceutical research and development.

References

Application Notes and Protocols for the Purification of 2-(Morpholin-4-yl)pyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the purification of 2-(Morpholin-4-yl)pyrimidin-5-amine, a key heterocyclic building block in medicinal chemistry and materials science. Achieving high purity of this compound is paramount for the integrity and success of downstream applications, including synthesis of active pharmaceutical ingredients (APIs) and advanced materials. This guide details multiple purification strategies, including recrystallization, flash column chromatography, and acid-base extraction. Each protocol is presented with an in-depth explanation of the underlying chemical principles, step-by-step instructions, and troubleshooting advice to empower researchers in obtaining highly pure material.

Compound Profile and Pre-Purification Analysis

A thorough understanding of the physicochemical properties of this compound is the foundation for selecting an appropriate purification strategy. The presence of a basic pyrimidine ring and an amino group, combined with the polar morpholine moiety, dictates its behavior in different solvent and pH environments.

PropertyValueSource
Molecular Formula C₈H₁₂N₄O[1]
Molecular Weight 180.21 g/mol [1]
Appearance Typically an off-white to yellow solidGeneral Knowledge
pKa (predicted) ~4.5 (for the pyrimidine ring nitrogen)Estimated based on similar aminopyrimidines[2]
Solubility Soluble in polar organic solvents (e.g., Methanol, DMSO, Chloroform), sparingly soluble in water and non-polar solvents.[3][4]

Initial Purity Assessment: Before embarking on any purification protocol, it is crucial to assess the purity of the crude material. This initial analysis provides insights into the nature and number of impurities, which informs the selection of the most effective purification method. Recommended analytical techniques include:

  • Thin-Layer Chromatography (TLC): A rapid and inexpensive method to visualize the number of components in the crude mixture.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample and can reveal the presence of closely related impurities.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the structure of the desired compound and can identify and quantify impurities if their structures are known.

Selecting the Optimal Purification Strategy

The choice of purification method depends on several factors, including the nature of the impurities (polar vs. non-polar), the scale of the purification, and the desired final purity. The following decision tree provides a general framework for selecting the most suitable technique.

G start Crude this compound is_solid Is the crude material a solid? start->is_solid is_major_product Is the desired compound the major component? is_solid->is_major_product Yes chromatography Protocol 2: Flash Column Chromatography is_solid->chromatography No (Oily/Tarry) impurities_polarity Are impurities significantly different in polarity? is_major_product->impurities_polarity No (<90%) recrystallization Protocol 1: Recrystallization is_major_product->recrystallization Yes (>90%) acid_base_properties Do impurities have different acid/base properties? impurities_polarity->acid_base_properties No impurities_polarity->chromatography Yes extraction Protocol 3: Acid-Base Extraction acid_base_properties->extraction Yes further_purification Consider a combination of techniques or alternative methods. acid_base_properties->further_purification No

Caption: Decision tree for selecting a purification method.

Detailed Purification Protocols

Protocol 1: Recrystallization

Recrystallization is an effective technique for purifying solid compounds that are the major component of a crude mixture, provided that impurities have different solubility profiles. The principle relies on dissolving the impure solid in a hot solvent and then allowing the solution to cool slowly, promoting the formation of pure crystals of the desired compound while impurities remain in the solution (mother liquor).[6]

Step-by-Step Methodology:

  • Solvent Selection: The ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point. Test small batches of the crude material with various solvents. Good starting points for this compound include ethanol, isopropanol, or ethyl acetate/hexane mixtures.[7]

  • Dissolution: In an Erlenmeyer flask, add the crude solid and a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves. Add the solvent dropwise to ensure a saturated solution is formed.

  • Decolorization (Optional): If the solution is highly colored, it may indicate the presence of colored impurities. Add a small amount of activated charcoal to the hot solution and continue heating for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask to remove the charcoal. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For maximum yield, the flask can then be placed in an ice bath.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent. Dry the purified crystals under vacuum to remove any residual solvent.

Troubleshooting:

  • Oiling out: If the compound separates as an oil instead of crystals, try using a larger volume of solvent or a different solvent system.

  • No crystal formation: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod or adding a seed crystal.

Protocol 2: Flash Column Chromatography

Flash column chromatography is a highly versatile technique for separating compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase. It is particularly useful for separating complex mixtures or when recrystallization is ineffective.[8]

Principle: Due to the basic nature of this compound, standard silica gel (which is acidic) can cause peak tailing and poor separation.[9] To mitigate this, a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, is often added to the mobile phase. Alternatively, using a different stationary phase like basic alumina can be effective.[10]

Step-by-Step Methodology:

  • Stationary Phase Selection: Standard silica gel (60 Å, 40-63 µm) is a common choice. If significant tailing is observed, consider using amine-functionalized silica or basic alumina.[9]

  • Mobile Phase Optimization:

    • Use TLC to determine an appropriate solvent system. A good starting point is a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).

    • For this compound, a gradient of methanol in dichloromethane (DCM) or ethyl acetate is often effective.

    • Add 0.5-1% triethylamine to the mobile phase to improve peak shape.[9]

    • Aim for an Rf value of 0.2-0.3 for the target compound on TLC.

Solvent System ExampleRatio (v/v)Additive
Dichloromethane : Methanol98:2 to 90:101% Triethylamine
Ethyl Acetate : Hexane50:50 to 100:01% Triethylamine
  • Column Packing: Pack the column with the chosen stationary phase as a slurry in the initial mobile phase.

  • Sample Loading: Dissolve the crude material in a minimal amount of the mobile phase or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder is loaded onto the top of the packed column.

  • Elution and Fraction Collection: Run the mobile phase through the column under positive pressure. Collect fractions and monitor the elution of the compound using TLC or HPLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

G cluster_prep Preparation cluster_run Execution cluster_post Post-Purification tlc 1. TLC Optimization (e.g., 5% MeOH in DCM + 1% TEA) slurry 2. Pack Column (Silica gel in mobile phase) tlc->slurry sample_load 3. Load Sample (Dry loading preferred) slurry->sample_load elute 4. Elute with Mobile Phase sample_load->elute collect 5. Collect Fractions elute->collect monitor 6. Monitor with TLC collect->monitor combine 7. Combine Pure Fractions monitor->combine evaporate 8. Evaporate Solvent combine->evaporate pure_product Pure Product evaporate->pure_product

Caption: Workflow for Flash Column Chromatography.

Protocol 3: Acid-Base Extraction

This technique leverages the basicity of the amino and pyrimidine groups to separate the target compound from neutral or acidic impurities.[11] By treating an organic solution of the crude material with an aqueous acid, the basic this compound is protonated, forming a salt that is soluble in the aqueous layer. Neutral impurities remain in the organic layer, which can then be separated.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude material in an immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate.

  • Acidic Wash: Transfer the solution to a separatory funnel and add an equal volume of a dilute aqueous acid (e.g., 1 M HCl). Shake the funnel vigorously, venting frequently.

  • Layer Separation: Allow the layers to separate. The protonated product will be in the aqueous layer. Drain the organic layer, which contains neutral impurities.

  • Basification: To the aqueous layer in the separatory funnel, add a base (e.g., 1 M NaOH or saturated NaHCO₃ solution) dropwise until the solution is basic (pH > 9). This deprotonates the product, making it insoluble in water.

  • Re-extraction: Extract the deprotonated product back into an organic solvent (e.g., DCM or ethyl acetate) by adding the solvent to the funnel and shaking. Repeat this extraction 2-3 times.

  • Drying and Evaporation: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.

Post-Purification Analysis and Quality Control

After purification, it is essential to verify the purity and confirm the identity of this compound.

  • Purity Assessment:

    • HPLC: A single, sharp peak should be observed. Purity is typically reported as a percentage of the total peak area.

    • TLC: A single spot should be observed in multiple solvent systems.

  • Identity Confirmation:

    • NMR (¹H and ¹³C): The spectra should match the known structure of the compound, with no significant impurity peaks.

    • Mass Spectrometry (MS): The observed molecular ion peak should correspond to the calculated exact mass of the compound.

References

Application and Protocol Guide for the Spectroscopic Characterization of 2-(Morpholin-4-yl)pyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 2-(Morpholin-4-yl)pyrimidin-5-amine is a heterocyclic compound of interest in medicinal chemistry and drug development due to its substituted pyrimidine core. The pyrimidine scaffold is a key structural motif in a variety of biologically active molecules. Accurate structural elucidation and purity assessment are critical for advancing research and development involving this and related compounds. This document provides a comprehensive guide to the characterization of this compound using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), offering detailed protocols and data interpretation insights for researchers.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules in solution. For this compound, ¹H and ¹³C NMR are fundamental for mapping the carbon-hydrogen framework.

Predicted ¹H and ¹³C NMR Spectral Data

While direct experimental spectra for this compound are not widely published, we can predict the chemical shifts based on the analysis of similar heterocyclic and morpholine-containing compounds.[1][2][3][4][5][6] The expected spectral data provides a benchmark for researchers synthesizing or analyzing this molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom/Group Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm) Rationale for Prediction
Pyrimidine H-4/H-6~8.0-8.5 (singlet, 2H)~155-160The deshielding effect of the two nitrogen atoms in the pyrimidine ring will shift these protons significantly downfield.[3][6]
Pyrimidine C-2N/A~160-165This carbon is directly attached to three nitrogen atoms (two from the pyrimidine ring and one from the morpholine), leading to a significant downfield shift.
Pyrimidine C-4/C-6See H-4/H-6~155-160Similar to the attached protons, these carbons are deshielded by the ring nitrogens.
Pyrimidine C-5N/A~110-120The amino group at this position will have a shielding effect, shifting this carbon upfield relative to the other pyrimidine carbons.
Morpholine -CH₂-N-~3.6-3.8 (triplet, 4H)~45-50These protons are adjacent to the nitrogen atom of the morpholine ring.
Morpholine -CH₂-O-~3.7-3.9 (triplet, 4H)~65-70These protons are adjacent to the oxygen atom, which is more electronegative than nitrogen, causing a slightly further downfield shift.[7]
Amino -NH₂~4.5-5.5 (broad singlet, 2H)N/AThe chemical shift of amine protons is highly variable and depends on solvent, concentration, and temperature.

Note: Predicted shifts are based on general principles of NMR spectroscopy and data from analogous structures. Actual experimental values may vary.

Protocol for ¹H and ¹³C NMR Data Acquisition

This protocol outlines the standard procedure for acquiring high-quality NMR spectra for small molecules like this compound.[8][9][10][11]

Workflow for NMR Data Acquisition

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Dissolve ~5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆ or CDCl₃). B Add a small amount of an internal standard (e.g., TMS). A->B C Transfer the solution to a 5 mm NMR tube. B->C D Insert the sample into the NMR spectrometer. C->D E Lock the spectrometer on the deuterium signal of the solvent. D->E F Shim the magnetic field to optimize homogeneity. E->F G Acquire the ¹H NMR spectrum. F->G H Acquire the ¹³C NMR spectrum. F->H I Apply Fourier transformation to the FID. G->I H->I J Phase correct the spectrum. I->J K Calibrate the chemical shift scale using the internal standard. J->K L Integrate the signals in the ¹H spectrum. K->L For ¹H NMR

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Detailed Steps:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial. The choice of solvent is crucial and should be based on the solubility of the compound and its non-interference with the signals of interest.[12]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

    • Transfer the solution to a 5 mm NMR tube. The sample height should be sufficient to be within the detection region of the NMR probe.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.

    • Shim the magnetic field to achieve optimal homogeneity, which is critical for obtaining sharp, well-resolved peaks.

    • Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing:

    • Apply Fourier transformation to the raw free induction decay (FID) data to obtain the frequency-domain spectrum.

    • Perform phase correction to ensure all peaks are in the absorptive mode.

    • Calibrate the chemical shift axis by setting the TMS signal to 0 ppm.

    • For the ¹H NMR spectrum, integrate the area under each peak to determine the relative number of protons.

Part 2: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details through fragmentation analysis. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound.[13][14][15][16]

Predicted Mass Spectrum and Fragmentation

The expected molecular weight of this compound (C₉H₁₄N₄O) is approximately 194.12 g/mol . In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ would be observed at m/z 195.13.

Table 2: Predicted ESI-MS Data for this compound

Ion Predicted m/z Description
[M+H]⁺195.13Protonated molecular ion
[M+Na]⁺217.11Sodium adduct

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion can provide valuable structural information. The morpholine and pyrimidine rings are likely sites for fragmentation.[17][18][19][20][21][22]

Fragmentation_Pathway A [M+H]⁺ m/z 195.13 B Loss of CH₂O m/z 165.11 A->B -CH₂O C Loss of C₂H₄O m/z 151.10 A->C -C₂H₄O D Loss of Morpholine Radical m/z 109.06 A->D -C₄H₈NO•

Caption: Workflow for ESI-MS sample preparation, data acquisition, and analysis.

Detailed Steps:

  • Sample Preparation:

    • Prepare a stock solution of the compound in a high-purity solvent such as methanol or acetonitrile.

    • Dilute the stock solution to a final concentration of approximately 1-10 µg/mL. The addition of a small amount of formic acid (0.1%) can aid in protonation for positive ion mode analysis.

    • Ensure the final solution is free of any particulate matter by filtering if necessary.

  • Instrument Setup and Data Acquisition:

    • Introduce the sample into the ESI source via direct infusion using a syringe pump or through a liquid chromatography (LC) system.

    • Optimize the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature and flow rate, to maximize the signal of the ion of interest.

    • Acquire a full scan mass spectrum over an appropriate m/z range to detect the protonated molecule and any potential adducts.

    • For structural confirmation, perform a product ion scan (MS/MS) on the isolated [M+H]⁺ ion.

  • Data Analysis:

    • Identify the peak corresponding to the [M+H]⁺ ion and confirm that its m/z value is consistent with the calculated molecular weight.

    • Analyze the fragmentation pattern obtained from the MS/MS spectrum and correlate the observed fragment ions with the proposed structure of the molecule.

Conclusion

The combined application of NMR and mass spectrometry provides a robust and comprehensive approach for the structural characterization and purity assessment of this compound. The protocols and predicted data presented in this guide serve as a valuable resource for researchers working with this compound, ensuring data integrity and facilitating the advancement of their scientific endeavors.

References

Application Notes: A Framework for Evaluating 2-(Morpholin-4-yl)pyrimidin-5-amine and its Analogs in Kinase Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive experimental framework for researchers, scientists, and drug development professionals aiming to characterize the inhibitory potential of novel chemical entities, such as those based on the 2-(morpholin-4-yl)pyrimidine scaffold, against protein and lipid kinases. Recognizing that 2-(morpholin-4-yl)pyrimidin-5-amine represents a core structural motif found in numerous potent kinase inhibitors, this guide establishes a detailed protocol using a well-characterized target, Phosphoinositide 3-kinase alpha (PI3Kα), as a representative example. We employ a robust, luminescence-based biochemical assay (ADP-Glo™) to determine inhibitor potency (IC₅₀). The protocols herein are designed to be adaptable for screening various compounds against a panel of kinases, with a focus on ensuring data integrity, reproducibility, and scientific rigor.

Introduction: The Prominence of the Morpholinopyrimidine Scaffold in Kinase Inhibition

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs. When coupled with a morpholine moiety, it creates a pharmacophore that has demonstrated remarkable efficacy and selectivity against various members of the human kinome.[1] The morpholine oxygen frequently acts as a crucial hydrogen bond acceptor within the ATP-binding pocket of kinases, a feature observed in inhibitors of the PI3K/Akt/mTOR signaling pathway.[1][2] This pathway is frequently dysregulated in human cancers, making its components, particularly the PI3Kα isoform, high-value targets for therapeutic intervention.[3][4]

Given the prevalence of this scaffold, a robust and reproducible method for evaluating new analogs is essential. This guide uses Pictilisib (GDC-0941) , a potent, ATP-competitive pan-class I PI3K inhibitor featuring a morpholino-thieno[3,2-d]pyrimidine core, as an exemplary compound to illustrate the experimental protocol.[5][6] GDC-0941 exhibits a potent IC₅₀ value of approximately 3 nM against PI3Kα, making it an excellent positive control for assay validation.[5][6]

Core Principle of the Kinase Assay

The protocol detailed in this document utilizes the ADP-Glo™ Kinase Assay, a luminescent, homogeneous assay that quantifies the amount of adenosine diphosphate (ADP) produced during a kinase reaction. The assay is performed in two steps:

  • Kinase Reaction: The kinase (e.g., PI3Kα) phosphorylates its substrate using ATP, generating ADP. The test inhibitor's presence will reduce the rate of this reaction.

  • ADP Detection: After the kinase reaction, remaining ATP is depleted. Subsequently, a detection reagent converts the generated ADP back into ATP, which is then used by a luciferase to produce light. The luminescent signal is directly proportional to the amount of ADP formed and thus, to the kinase activity.

This "signal-increase" format is robust and less prone to interference from colored or fluorescent compounds compared to other methods.[7]

Kinase_Assay_Principle cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP Detection Kinase PI3Kα Enzyme ADP ADP Kinase->ADP Phosphorylation Substrate Lipid Substrate (e.g., PIP2) Substrate->Kinase ATP ATP ATP->Kinase ADP_detect ADP-Glo™ Reagent (Depletes ATP) Kinase_detect Kinase Detection Reagent (ADP -> ATP) ADP->Kinase_detect Product Inhibitor Test Compound (e.g., this compound analog) Inhibitor->Kinase Inhibition ADP_detect->Kinase_detect ADP Remaining Luciferase Ultra-Glo™ Luciferase Kinase_detect->Luciferase ATP Generated Light Luminescent Signal Luciferase->Light

Caption: Workflow of the ADP-Glo™ Kinase Assay.

Materials and Reagents

Key Components
ComponentRecommended SupplierCatalog No. (Example)
Recombinant Human PI3Kα (p110α/p85α)BPS Bioscience79781
ADP-Glo™ Kinase AssayPromegaV9101
PI3K Lipid Substrate (e.g., PIP2)Echelon BiosciencesP-4508
ATP, 10 mM SolutionCell Signaling Technology9804
Pictilisib (GDC-0941)Selleck ChemicalsS1065
Anhydrous Dimethyl Sulfoxide (DMSO)Sigma-AldrichD2650
384-well, low-volume, solid white platesCorning3572
Buffer Preparation

Rationale: The kinase reaction buffer is meticulously formulated to ensure optimal enzyme activity and stability.

  • HEPES/Tris-HCl: A buffering agent to maintain a stable pH (typically 7.5), critical for enzymatic function.

  • MgCl₂: Provides the essential Mg²⁺ cofactor required by virtually all kinases for ATP coordination.

  • BSA: Bovine Serum Albumin is a carrier protein that prevents the enzyme from sticking to plasticware and stabilizes its activity at low concentrations.

  • DTT: A reducing agent that prevents oxidation of critical cysteine residues in the kinase.

1X Kinase Assay Buffer Recipe:

  • 50 mM HEPES (pH 7.5)

  • 50 mM NaCl

  • 3 mM MgCl₂

  • 0.025 mg/mL BSA

  • 2 mM DTT (add fresh before use)

Experimental Protocol: IC₅₀ Determination

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound.

Compound Handling and Serial Dilution

Causality: Most kinase inhibitors, including GDC-0941, exhibit poor aqueous solubility.[8] Therefore, a high-concentration stock solution must be prepared in an organic solvent, typically DMSO. Subsequent dilutions are performed in DMSO before the final dilution into the aqueous assay buffer to prevent precipitation. The final DMSO concentration in the assay should be kept low (≤0.5%) to avoid impacting enzyme activity.[9]

  • Stock Solution: Prepare a 10 mM stock solution of the test compound and GDC-0941 (positive control) in 100% anhydrous DMSO.

  • Serial Dilution Plate: In a 96-well plate, perform a serial dilution of the 10 mM stock in 100% DMSO. A common scheme is a 1:3 dilution series across 10 points, leaving two columns for 100% activity (DMSO only) and 0% activity (no enzyme) controls. This creates a dilution series that, when added to the assay, will cover a broad concentration range (e.g., 10 µM to 0.5 nM).

Serial_Dilution cluster_0 Compound Plate (100% DMSO) cluster_1 Assay Plate (Aqueous Buffer) Stock 10 mM Stock in DMSO D1 Well 1 (e.g., 30 µM) Stock->D1 Dilute D2 Well 2 (e.g., 10 µM) D1->D2 1:3 Dilution Assay_Well Final Assay Well (e.g., 300 nM Cmpd, 0.5% DMSO) D1->Assay_Well Transfer & Dilute D_dots ... D2->D_dots D10 Well 10 (e.g., 1.5 nM) D_dots->D10 DMSO_Ctrl DMSO Control

Caption: Serial dilution workflow for test compounds.

Assay Procedure (384-well format)

Self-Validation: The inclusion of appropriate controls is non-negotiable for a self-validating system.

  • Positive Control (100% Activity): Contains enzyme and DMSO vehicle but no inhibitor. This defines the maximum signal window.

  • Negative Control (0% Activity): Contains all components except the kinase enzyme. This defines the background signal.

  • Reference Inhibitor: GDC-0941 is used to confirm the assay is sensitive to known inhibitors and is performing as expected.

Step-by-Step Method:

  • Prepare Reagents: Thaw all reagents (enzyme, substrate, ATP, buffers) on ice. Prepare the 1X Kinase Assay Buffer and add fresh DTT.

  • Add Compound: Add 1 µL of the DMSO serial dilutions (from step 4.1) to the wells of a 384-well white assay plate. Also add 1 µL of 100% DMSO to the "100% Activity" control wells.

  • Prepare Enzyme/Substrate Mix: Prepare a master mix containing PI3Kα enzyme and lipid substrate in 1X Kinase Assay Buffer. The final concentration of enzyme should be determined empirically, aiming for ~10-20% ATP consumption in the linear range of the reaction.

  • Initiate Kinase Reaction: Add 10 µL of the Enzyme/Substrate mix to each well. Add 10 µL of a mix containing only substrate (no enzyme) to the "0% Activity" wells.

  • Add ATP: To start the reaction, add 10 µL of ATP solution (prepared in 1X Kinase Assay Buffer). The final ATP concentration should ideally be at or near the Michaelis constant (Km) for the enzyme, but this can be optimized. A common starting point is 10-25 µM.

  • Incubation: Gently mix the plate and incubate at room temperature for 60 minutes. The optimal time should be determined during assay development to ensure the reaction remains in the linear phase.

  • Stop Reaction & Deplete ATP: Add 20 µL of ADP-Glo™ Reagent to each well. Mix and incubate for 40 minutes at room temperature.

  • Develop Signal: Add 40 µL of Kinase Detection Reagent to each well. Mix and incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.

  • Read Plate: Measure luminescence using a plate reader.

StepReagentVolume (µL)Purpose
1Compound (in DMSO)1Introduce inhibitor
2Enzyme/Substrate Mix10Provide enzyme and substrate
3ATP Solution10Start kinase reaction
Incubate @ RT (60 min) Allow reaction to proceed
4ADP-Glo™ Reagent20Stop reaction, deplete ATP
Incubate @ RT (40 min)
5Kinase Detection Reagent40Convert ADP to ATP, generate light
Incubate @ RT (30 min) Stabilize signal
6Read Luminescence-Quantify kinase activity

Data Analysis and Quality Control

Calculating Percent Inhibition

The raw luminescence data (Relative Light Units, RLU) is first normalized to percent inhibition using the control wells:

% Inhibition = 100 * (1 - (RLU_compound - RLU_no_enzyme) / (RLU_DMSO - RLU_no_enzyme))

IC₅₀ Curve Fitting

Plot the Percent Inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (four-parameter variable slope) to determine the IC₅₀ value.

Assay Quality Control: The Z'-Factor

The Z'-factor is a statistical parameter used to evaluate the quality of a high-throughput screening assay.[10] It measures the separation between the high (100% activity) and low (0% activity) signal windows, accounting for data variation.

Z' = 1 - (3 * (SD_high + SD_low)) / |Mean_high - Mean_low|

  • SD_high / Mean_high: Standard deviation and mean of the 100% activity (DMSO) controls.

  • SD_low / Mean_low: Standard deviation and mean of the 0% activity (no enzyme) controls.

An assay is considered robust and suitable for screening when the Z'-factor is ≥ 0.5 .[10] This calculation should be performed during assay validation to ensure reliability.

Conclusion

This application note provides a validated, step-by-step protocol for assessing the inhibitory activity of compounds based on the 2-(morpholin-4-yl)pyrimidine scaffold against the clinically relevant PI3Kα kinase. By explaining the causality behind experimental choices, incorporating essential controls for a self-validating system, and detailing robust data analysis methods, this guide equips researchers to generate high-quality, reproducible data. The principles and methodologies described here can be readily adapted to screen other inhibitors or target kinases, serving as a foundational tool in the early stages of drug discovery.

References

Application Note & Protocols: A Multi-Assay Framework for Characterizing 2-(Morpholin-4-yl)pyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrimidine scaffold, particularly when functionalized with a morpholine moiety, is a privileged structure in medicinal chemistry, frequently associated with the inhibition of protein kinases. This document provides a comprehensive, multi-tiered strategy for the cellular characterization of 2-(Morpholin-4-yl)pyrimidin-5-amine, a representative compound of this class. We move beyond simplistic protocols to present an integrated framework designed to robustly define its biological activity. This guide details a logical progression of assays, beginning with foundational assessments of cell viability, proceeding to specific pathway deconvolution—with a focus on the PI3K/Akt/mTOR signaling axis—confirming direct target engagement within the cell, and concluding with the analysis of downstream phenotypic outcomes such as apoptosis. Each protocol is presented with detailed, step-by-step instructions and expert commentary on the scientific rationale behind critical steps, ensuring both reproducibility and a deep understanding of the experimental system.

Foundational Analysis: Determining On-Target Potency vs. Off-Target Toxicity

Expertise & Experience: Before investigating a specific mechanism of action, it is imperative to establish the compound's fundamental effect on cell health. The initial goal is to determine the concentration range over which this compound exerts a biological effect and to differentiate between cytostatic (inhibition of proliferation) and cytotoxic (cell killing) activity. We employ highly sensitive, luminescence-based assays that provide a robust and high-throughput-compatible starting point.

Principle of Viability Assessment

Cell viability assays measure the number of living, metabolically active cells. The CellTiter-Glo® Luminescent Cell Viability Assay quantifies Adenosine Triphosphate (ATP), a universal marker of metabolic activity that disappears rapidly upon cell death.[1] A decrease in the ATP-driven luminescent signal is directly proportional to the reduction in viable cells in the culture, providing a precise measure of the compound's effect on cell proliferation or its cytotoxicity.

Protocol 1.1: Cell Viability Assessment using ATP Quantification

Objective: To determine the IC50 (half-maximal inhibitory concentration) of this compound.

Materials:

  • Cancer cell line of interest (e.g., PC-3, MCF-7, A549, selected based on known dysregulation of the PI3K pathway)

  • Complete culture medium (e.g., RPMI-1640 + 10% FBS + 1% Pen/Strep)

  • This compound (solubilized in DMSO, 10 mM stock)

  • White, opaque-walled 96-well microplates (for luminescence)

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit

  • Luminometer plate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000 cells in 90 µL of complete medium per well into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in complete medium, starting from a top concentration of 100 µM. Remember to prepare a vehicle control (DMSO) at a concentration matching the highest compound concentration.

  • Cell Treatment: Add 10 µL of the compound dilutions or vehicle control to the respective wells. This brings the final volume to 100 µL.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂. This duration is typically sufficient to observe effects on cell proliferation.

  • Assay Execution:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.[2] This ensures optimal enzyme activity and consistent results across the plate.

    • Add 100 µL of CellTiter-Glo® reagent to each well.[2]

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read luminescence using a plate reader.

  • Data Analysis:

    • Subtract background luminescence (wells with medium only).

    • Normalize the data by setting the vehicle control as 100% viability and background as 0%.

    • Plot the normalized data against the log of the compound concentration and fit a four-parameter logistic curve to determine the IC50 value.

Mechanism of Action: Deconvoluting the PI3K/Akt/mTOR Signaling Pathway

Authoritative Grounding: The morpholino-pyrimidine core is a well-established pharmacophore for inhibitors of the PI3K/Akt/mTOR pathway.[3] This pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[4][5] Therefore, a primary hypothesis is that this compound inhibits one or more kinases within this cascade. We will validate this by measuring the phosphorylation status of key downstream effectors.

Workflow for PI3K/Akt/mTOR Pathway Interrogation

G D D E E D->E Low-Throughput Deep Dive F F D->F High-Throughput Screening

Protocol 2.1: Western Blotting for Phospho-Akt and Phospho-S6

Objective: To determine if this compound inhibits the PI3K/Akt/mTOR pathway by measuring the phosphorylation of Akt (Ser473) and Ribosomal Protein S6 (Ser235/236).

Expert Commentary: Western blotting is a semi-quantitative technique that provides robust, visual evidence of changes in protein phosphorylation.[6] A decrease in the ratio of phosphorylated protein to total protein serves as a strong biomarker for the inhibitory activity of the compound.[5] We probe for p-Akt (a direct downstream target of PI3K and mTORC2) and p-S6 (a downstream target of mTORC1) to assess the compound's effect on different branches of the pathway.[5][7]

Materials:

  • PC-3 cells (or other relevant cell line)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt, anti-phospho-S6 (Ser235/236), anti-total S6, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP)

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment: Seed PC-3 cells in 6-well plates. Once they reach 70-80% confluency, treat them with this compound at various concentrations (e.g., 0.1x, 1x, and 10x the IC50 value) for 2-4 hours. Include a vehicle control.

  • Lysis: Wash cells twice with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[6]

  • Protein Extraction: Incubate the lysate on ice for 30 minutes, vortexing periodically. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.[5]

  • Quantification & Normalization: Determine the protein concentration using a BCA assay. Normalize all samples to the same concentration (e.g., 1 mg/mL) with RIPA buffer.

  • Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE & Transfer: Load samples onto a 10% SDS-polyacrylamide gel and run electrophoresis. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibody (e.g., anti-p-Akt, diluted 1:1000 in 5% BSA/TBST) overnight at 4°C.[8]

    • Wash the membrane 3 times with TBST.

    • Incubate with HRP-conjugated secondary antibody (1:2000 in 5% milk/TBST) for 1 hour at room temperature.[8]

    • Wash 3 times with TBST.

  • Detection: Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

  • Stripping & Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed for total Akt, total S6, and finally GAPDH.

  • Analysis: Quantify band intensities using densitometry software (e.g., ImageJ). Calculate the ratio of phospho-protein to total protein for each target.

ParameterRecommended ConditionRationale
Cell Line PC-3 (Prostate Cancer)High basal PI3K pathway activity due to PTEN loss.
Treatment Time 2-4 hoursSufficient to observe changes in phosphorylation without secondary effects.
Lysis Buffer RIPA with inhibitorsEnsures protein solubilization and preserves phosphorylation states.[6]
Blocking Agent 5% BSA for phospho-AbsBSA is preferred over milk for phospho-antibodies to reduce background.
Primary Targets p-Akt (S473), p-S6 (S235/6)Key nodes representing PI3K/mTORC2 and mTORC1 activity, respectively.[5]

Target Validation: Direct Measurement of Intracellular Target Engagement

Trustworthiness: While pathway analysis provides strong evidence of a compound's mechanism, it does not prove direct binding to a specific kinase. Off-target effects can lead to similar downstream signaling changes. Therefore, a self-validating system requires a direct measure of target engagement. The Bioluminescent Thermal Shift Assay (BiTSA or NaLTSA) is a powerful method to confirm that this compound physically interacts with and stabilizes its target protein inside the cell.[9][10]

Principle of the Bioluminescent Thermal Shift Assay (BiTSA)

This assay is based on the principle that ligand binding increases the thermal stability of a target protein.[11] The target kinase (e.g., PI3Kα or Akt1) is genetically fused to a highly thermostable luciferase (e.g., NanoLuc®).[10] When cells expressing this fusion protein are heated, the target protein denatures and aggregates, causing a loss of the associated luciferase signal. If the compound binds to the target kinase, it stabilizes the protein, resulting in denaturation at a higher temperature. This "thermal shift" is a direct and quantitative measure of target engagement.[12]

Simplified BiTSA Principle

G cluster_0 No Compound (Vehicle) cluster_1 With Compound A Target-NLuc Fusion (Folded) | { Luminescence |  High} B Heat Challenge (e.g., 48°C) A->B C Target-NLuc Fusion (Denatured) | { Luminescence |  Low} B->C D Target-NLuc Fusion + Compound (Bound) | { Luminescence |  High} E Heat Challenge (e.g., 48°C) D->E F Target-NLuc Fusion (Stabilized & Folded) | { Luminescence |  High} E->F

Protocol 3.1: Measuring Target Engagement with BiTSA

Objective: To confirm that this compound binds to a specific kinase (e.g., Akt1) in a cellular environment.

Materials:

  • HEK293T cells transiently or stably expressing the target-NanoLuc® fusion protein (e.g., Akt1-NLuc)

  • Opti-MEM™ I Reduced Serum Medium

  • Compound and vehicle control

  • Nano-Glo® Luciferase Assay Reagent

  • PCR thermocycler with a gradient function

  • White 96-well or 384-well plates

Procedure:

  • Cell Preparation: Culture HEK293T cells expressing the Akt1-NLuc fusion. Harvest and resuspend cells in Opti-MEM™ at a density of 2 x 10⁵ cells/mL.

  • Compound Treatment: Dispense 25 µL of the cell suspension into each well of a 96-well plate. Add the compound at various concentrations (or vehicle) and incubate for 1 hour at 37°C, 5% CO₂ to allow for target binding.

  • Thermal Challenge:

    • Seal the plate and place it in a thermocycler.

    • Apply a temperature gradient for 3 minutes (e.g., from 42°C to 60°C).

    • Follow with a 3-minute incubation at 25°C to cool the plate.

  • Lysis and Signal Detection:

    • Add an equal volume of Nano-Glo® reagent to each well.

    • Incubate for 10 minutes at room temperature.

    • Read luminescence.

  • Data Analysis:

    • For each compound concentration, plot luminescence against temperature.

    • Fit the data to a sigmoidal curve to determine the melting temperature (Tm), which is the temperature at which 50% of the protein is denatured.

    • The change in melting temperature (ΔTm) in the presence of the compound is a direct measure of target stabilization and engagement.

Phenotypic Consequence: Quantifying Apoptosis

Expertise & Experience: Effective inhibition of a pro-survival pathway like PI3K/Akt should ultimately lead to a desired cellular outcome, such as the induction of programmed cell death, or apoptosis. Measuring apoptosis provides the crucial link between target engagement, pathway modulation, and the desired anti-cancer phenotype.

Protocol 4.1: Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining

Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound.

Authoritative Grounding: In early apoptosis, the phospholipid phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (like FITC), can be used to identify these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late-stage apoptotic and necrotic cells.[13] Using these two stains together allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cell populations via flow cytometry.[14]

Materials:

  • Treated cells and controls

  • FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the compound (e.g., at 1x and 5x IC50) and vehicle for 24 or 48 hours. Include a positive control for apoptosis (e.g., staurosporine).

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use gentle trypsinization. Combine all cells from each well into a single tube.

  • Washing: Wash the cells twice with cold PBS by centrifuging at 500 x g for 5 minutes.[13]

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry: Analyze the samples on a flow cytometer within one hour.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Integrated Data Summary

A comprehensive characterization of this compound requires integrating data from all assays. This allows for a holistic understanding of the compound's potency, mechanism, and cellular effect.

Assay TypeParameter MeasuredExample ResultInterpretation
Cell Viability IC50 (Growth Inhibition)1.2 µMPotency of the compound in inhibiting cell proliferation.
Western Blot p-Akt / Total Akt Ratio75% reduction at 1.2 µMCompound inhibits the PI3K/Akt signaling pathway.
BiTSA ΔTm for Akt1-NLuc+4.2 °C at 10 µMCompound directly binds to and stabilizes Akt1 in cells.
Apoptosis Assay % Annexin V Positive Cells45% at 2.4 µM (2x IC50)Pathway inhibition leads to induction of apoptosis.

References

Topic: Screening of 2-(Morpholin-4-yl)pyrimidin-5-amine and its Analogs as Phosphoinositide 3-Kinase (PI3K) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of the 2-(morpholin-4-yl)pyrimidin-5-amine chemical scaffold in the screening and identification of novel Phosphoinositide 3-Kinase (PI3K) inhibitors. This guide details the scientific rationale, experimental workflows, and detailed protocols for both biochemical and cell-based assays.

Introduction: The PI3K Pathway and the Rationale for Targeted Inhibition

The Phosphoinositide 3-Kinase (PI3K) signaling pathway is a critical intracellular cascade that governs a vast array of fundamental cellular processes, including cell growth, proliferation, survival, metabolism, and motility.[1][2][3] The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein-coupled receptors, which recruit and activate PI3K enzymes at the plasma membrane.[4] PI3Ks then phosphorylate phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).[5] This accumulation of PIP3 serves as a docking site for proteins containing a pleckstrin-homology (PH) domain, most notably the serine/threonine kinase AKT.[4] Subsequent phosphorylation and activation of AKT by PDK1 and mTORC2 lead to the modulation of numerous downstream effectors that drive cell survival and proliferation.[2][4]

In many human cancers, the PI3K pathway is one of the most frequently hyperactivated signaling networks.[3][6] This aberrant activation can arise from various genetic alterations, including gain-of-function mutations in the PIK3CA gene (encoding the p110α catalytic subunit of PI3K) or loss-of-function mutations in the PTEN tumor suppressor gene, which encodes a phosphatase that antagonizes PI3K activity by dephosphorylating PIP3.[2][6] Consequently, the development of small molecule inhibitors targeting PI3K has become a major focus in oncology drug discovery.[7]

The this compound scaffold represents a privileged chemical structure in the design of kinase inhibitors. The morpholine moiety, in particular, is a well-established pharmacophore in numerous PI3K inhibitors.[8] Structural biology studies have revealed that the oxygen atom of the morpholine ring often forms a critical hydrogen bond with the hinge region of the PI3K kinase domain, mimicking a key interaction made by the adenine ring of ATP.[9][10] The pyrimidine core serves as a versatile and synthetically tractable scaffold for orienting the morpholine and introducing additional substituents to optimize potency, selectivity, and pharmacokinetic properties.[11][12] This application note outlines a strategic workflow for screening compounds based on this scaffold to identify and characterize novel PI3K inhibitors.

The PI3K/AKT/mTOR Signaling Pathway

The following diagram illustrates the core components and interactions within the PI3K signaling cascade, highlighting the central role of PI3K in converting PIP2 to PIP3 and activating downstream effectors.

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 p110 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PTEN PTEN PTEN->PIP3 Dephosphorylates PDK1->AKT Phosphorylates (Thr308) mTORC1 mTORC1 AKT->mTORC1 Activates FOXO FOXO AKT->FOXO Inhibits mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Ser473) Cell_Processes Cell Growth, Proliferation, Survival mTORC1->Cell_Processes FOXO->Cell_Processes Regulates (when active)

Caption: The PI3K/AKT/mTOR signaling cascade.

Experimental Design: A Strategic Screening Workflow

A tiered screening approach is recommended to efficiently identify and validate promising inhibitor candidates from a library of this compound analogs. The workflow prioritizes high-throughput biochemical assays for initial hit identification, followed by more complex cell-based assays to confirm on-target activity in a physiological context.

Screening_Workflow start Compound Library (2-morpholinylpyrimidin-5-amine analogs) primary_screen Primary Screen: In Vitro Biochemical PI3K Kinase Assay (e.g., PI3Kα HTRF or ADP-Glo) start->primary_screen hit_id Hit Identification (% Inhibition > 50% at 10 µM) primary_screen->hit_id hit_id->start Non-Hits dose_response Dose-Response Analysis: Determine Biochemical IC50 hit_id->dose_response Hits secondary_screen Secondary Screen: Cell-Based Pathway Assay (p-AKT Western Blot) dose_response->secondary_screen cellular_potency Cellular Potency & On-Target Effect (Cellular IC50) secondary_screen->cellular_potency selectivity Selectivity Profiling (PI3K Isoform Panel: α, β, γ, δ) cellular_potency->selectivity lead_opt Lead Optimization (SAR Studies) selectivity->lead_opt

Caption: A strategic workflow for PI3K inhibitor screening.

Detailed Protocols

The following protocols provide detailed, self-validating methodologies for the key experiments in the screening workflow.

Protocol 1: In Vitro Biochemical PI3Kα Kinase Assay (ADP-Glo™ Format)

This protocol measures the activity of PI3Kα by quantifying the amount of ADP produced during the kinase reaction.[13][14] The luminescent signal is directly proportional to kinase activity, allowing for the quantification of inhibition.

A. Principle The PI3Kα enzyme phosphorylates the lipid substrate PIP2 using ATP, generating PIP3 and ADP. The ADP-Glo™ reagent first depletes the remaining ATP, then converts the ADP produced into ATP. This newly synthesized ATP is used by a luciferase to generate a luminescent signal. Lower light output corresponds to higher PI3K inhibition.

B. Materials

  • Recombinant human PI3Kα (p110α/p85α)

  • PI3K lipid substrate (e.g., PIP2)

  • ATP, high purity

  • ADP-Glo™ Kinase Assay Kit (Promega or similar)

  • PI3K Kinase Buffer: 50mM HEPES (pH 7.5), 50mM NaCl, 3mM MgCl₂, 0.025 mg/ml BSA.[13]

  • Test Compounds: 10 mM stock in 100% DMSO, serially diluted for dose-response curves.

  • Positive Control: Wortmannin or GDC-0941 (10 mM stock in DMSO).

  • White, opaque 384-well assay plates.

C. Step-by-Step Methodology

  • Compound Plating: Add 0.5 µL of test compound dilutions, positive control, or DMSO (vehicle control) to the wells of a 384-well plate.[13]

  • Enzyme/Substrate Preparation: Prepare a master mix of PI3Kα enzyme and lipid substrate in PI3K Kinase Buffer. The final enzyme concentration should be pre-determined by titration to yield a robust signal (e.g., 5 ng/well).[13]

  • Kinase Reaction Initiation: Add 4 µL of the enzyme/substrate mixture to each well. Pre-incubate for 10-15 minutes at room temperature to allow compounds to bind to the enzyme.

  • ATP Addition: Initiate the kinase reaction by adding 0.5 µL of ATP solution (final concentration typically 25-50 µM).

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP Conversion & Detection: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader.

D. Controls for a Self-Validating Assay

  • No-Enzyme Control: Wells containing substrate, ATP, and buffer but no PI3K enzyme (defines background signal).

  • Vehicle Control (0% Inhibition): Wells with enzyme, substrate, ATP, and DMSO (defines maximum kinase activity).

  • Positive Control Inhibitor (100% Inhibition): Wells with a known potent PI3K inhibitor like Wortmannin at a high concentration (e.g., 10 µM).

E. Data Analysis

  • Calculate the percentage of inhibition for each compound concentration using the formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_NoEnzyme) / (Signal_Vehicle - Signal_NoEnzyme))

  • Plot % Inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of kinase activity is inhibited).

Protocol 2: Cell-Based PI3K Pathway Inhibition Assay via Western Blot

This protocol assesses a compound's ability to inhibit the PI3K pathway within a cellular environment by measuring the phosphorylation status of the downstream effector AKT.[15]

A. Principle Active PI3K signaling leads to the phosphorylation of AKT at Serine 473 (p-AKT S473). A potent PI3K inhibitor will block this pathway, leading to a quantifiable reduction in the p-AKT signal relative to total AKT protein levels.

B. Materials

  • Cancer Cell Line with active PI3K signaling (e.g., MCF-7, BT474, PC-3).[16][17]

  • Cell Culture Media (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and antibiotics.

  • Growth Factor for stimulation (e.g., Insulin-like Growth Factor-1, IGF-1).

  • RIPA Lysis Buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • Primary Antibodies: Rabbit anti-p-AKT (S473), Rabbit anti-Total AKT, Mouse anti-GAPDH (loading control).

  • Secondary Antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.

  • Enhanced Chemiluminescence (ECL) Substrate.

C. Step-by-Step Methodology

  • Cell Seeding: Seed cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.

  • Serum Starvation: Replace the growth medium with serum-free medium and incubate for 16-24 hours. This reduces basal PI3K pathway activity.

  • Compound Treatment: Pre-treat the starved cells with various concentrations of the test compound or DMSO (vehicle) for 1-2 hours.

  • Pathway Stimulation: Stimulate the PI3K pathway by adding a growth factor like IGF-1 (e.g., 100 ng/mL) for 15-20 minutes. Include an unstimulated control (serum-starved, no IGF-1).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold RIPA buffer. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibody against p-AKT (S473) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe for Total AKT and then for a loading control like GAPDH to ensure equal protein loading.

D. Controls for a Self-Validating Assay

  • Unstimulated Control: Serum-starved cells without IGF-1 stimulation (shows basal p-AKT levels).

  • Stimulated Vehicle Control: Serum-starved cells treated with DMSO and stimulated with IGF-1 (shows maximum pathway activation).

  • Loading Control: Probing for a housekeeping protein (e.g., GAPDH) confirms equal protein loading across all lanes.

E. Data Analysis

  • Perform densitometry analysis on the Western blot bands using software like ImageJ.

  • Normalize the p-AKT signal to the Total AKT signal for each sample.

  • Express the results as a percentage of the stimulated vehicle control.

  • Plot the normalized p-AKT signal against compound concentration to determine the cellular IC₅₀.

Data Presentation and Interpretation

Data from the screening cascade should be systematically organized to facilitate structure-activity relationship (SAR) analysis and lead candidate selection.

Table 1: Example Screening Data for this compound Analogs

Compound IDR-Group ModificationPI3Kα Biochemical IC₅₀ (nM)p-AKT Cellular IC₅₀ (nM)PI3Kβ IC₅₀ (nM)PI3Kδ IC₅₀ (nM)
Lead-001 -H55250850120
Analog-A -CH₃4018070095
Analog-B -Cl1590150050
Analog-C -OCH₃120>10002500400
GDC-0941 (Reference)56035030

Data are hypothetical and for illustrative purposes only.

Interpretation:

  • A strong correlation between biochemical and cellular IC₅₀ values (e.g., Analog-B) suggests good cell permeability and on-target engagement.

  • A significant drop-off in potency from the biochemical to the cellular assay (e.g., Analog-C) may indicate poor permeability or high plasma protein binding.

  • Selectivity profiling across PI3K isoforms is crucial, as different isoforms have distinct physiological roles. For example, a compound highly selective for PI3Kα (like Analog-B in this hypothetical table) may be desirable for tumors with PIK3CA mutations.

Conclusion

The this compound scaffold serves as an excellent starting point for the discovery of novel PI3K inhibitors. The systematic workflow and detailed protocols described in this application note provide a robust framework for identifying initial hits through high-throughput biochemical screening and validating their mechanism of action in a relevant cellular context. By carefully analyzing the potency, cellular activity, and isoform selectivity, researchers can effectively advance promising candidates into the lead optimization phase of drug discovery, ultimately contributing to the development of next-generation targeted cancer therapies.

References

Application and Protocols for Pictilisib (GDC-0941) in Cancer Cell Line Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Targeting a Central Hub of Cancer Signaling

The 2-(morpholin-4-yl)pyrimidine scaffold is a privileged structure in modern medicinal chemistry, serving as the backbone for numerous targeted therapies. One of the most prominent derivatives is Pictilisib (GDC-0941), a potent, orally bioavailable, pan-Class I phosphoinositide 3-kinase (PI3K) inhibitor.[1][2][3][4][5] The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[2][6][7] Its frequent dysregulation in a wide array of human cancers, driven by mutations in genes like PIK3CA or loss of the tumor suppressor PTEN, has established it as a key target for anti-cancer drug development.[2][6]

Pictilisib, with its thieno[3,2-d]pyrimidine core, represents a significant advancement in the chemical space of PI3K inhibitors.[1][2] This document serves as a comprehensive technical guide for the application of Pictilisib in cancer cell line research, providing field-proven insights into its mechanism of action and detailed protocols for its in vitro evaluation.

Mechanism of Action: Potent and Competitive Inhibition of PI3K

Pictilisib functions as an ATP-competitive inhibitor of the Class I PI3K isoforms (p110α, p110β, p110δ, and p110γ).[2][3][5] It exhibits high potency, particularly against the p110α and p110δ isoforms, with IC50 values in the low nanomolar range.[4][8][9] By binding to the ATP pocket of the PI3K catalytic subunit, Pictilisib prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[1][10] This blockade of PIP3 production abrogates the recruitment and activation of downstream effectors, most notably the serine/threonine kinase Akt.[1][6][10]

The subsequent inhibition of Akt phosphorylation leads to a cascade of downstream effects, including the suppression of the mammalian target of rapamycin (mTOR) pathway, which ultimately results in the inhibition of cell growth, a G1-phase cell cycle arrest, and in some cellular contexts, the induction of apoptosis.[1][2][7] The potency of Pictilisib in cellular assays is demonstrated by its ability to inhibit the phosphorylation of Akt at concentrations in the nanomolar range.[8][11]

PI3K_Pathway_Inhibition cluster_legend Legend RTK Receptor Tyrosine Kinase (e.g., EGFR, HER2) PI3K PI3K (p110α, β, δ, γ) RTK->PI3K PIP3 PIP3 PI3K->PIP3 ATP PIP2 PIP2 AKT Akt PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Pictilisib Pictilisib (GDC-0941) Pictilisib->PI3K PTEN PTEN PTEN->PIP3 Activation Activation Inhibition Inhibition Tumor_Suppressor Tumor Suppressor

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of Pictilisib.

Quantitative Data Summary: In Vitro Activity of Pictilisib

The following table summarizes the inhibitory activity of Pictilisib against PI3K isoforms and its anti-proliferative effects in various human cancer cell lines.

Target/Cell LineAssay TypeIC50/GI50 (nM)Cancer TypeKey Genetic FeaturesReference
Enzymatic Activity
PI3Kα (p110α)Kinase Assay3--[4][8][9]
PI3Kδ (p110δ)Kinase Assay3--[4][8][9]
PI3Kβ (p110β)Kinase Assay33--[3][9]
PI3Kγ (p110γ)Kinase Assay75--[3][9]
Cellular Activity
U87MGpAkt (S473) Inhibition46GlioblastomaPTEN null[8]
PC3pAkt (S473) Inhibition37Prostate CancerPTEN null[8]
MDA-MB-361pAkt (S473) Inhibition28Breast CancerPIK3CA (H1047R), HER2+[8]
U87MGProliferation Assay950GlioblastomaPTEN null[8]
A2780Proliferation Assay140Ovarian Cancer-[8]
PC3Proliferation Assay280Prostate CancerPTEN null[8][12]
MDA-MB-361Proliferation Assay720Breast CancerPIK3CA (H1047R), HER2+[8]
HCT116Proliferation Assay1081Colorectal CancerPIK3CA (H1047R)[8]
DLD1Proliferation Assay1070Colorectal CancerPIK3CA (E545K)[8]
HT29Proliferation Assay157Colorectal CancerPIK3CA (P448T)[8]

Experimental Protocols

The following protocols provide a framework for the in vitro evaluation of Pictilisib. It is imperative to adapt these protocols to specific cell lines and experimental conditions.

Experimental_Workflow Start Start: Cancer Cell Line Culture Cell_Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Start->Cell_Viability Western_Blot Western Blot Analysis (pAkt, pS6, etc.) Start->Western_Blot Cell_Cycle Cell Cycle Analysis (Propidium Iodide Staining) Start->Cell_Cycle Apoptosis Apoptosis Assay (Annexin V/PI Staining) Start->Apoptosis Data_Analysis Data Analysis and Interpretation Cell_Viability->Data_Analysis Western_Blot->Data_Analysis Cell_Cycle->Data_Analysis Apoptosis->Data_Analysis

References

Application Note: A Comprehensive Guide to Determining the IC50 Value of 2-(Morpholin-4-yl)pyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed and scientifically-grounded framework for determining the half-maximal inhibitory concentration (IC50) of 2-(Morpholin-4-yl)pyrimidin-5-amine. Recognizing the compound's structural motifs—a pyrimidine core linked to a morpholine group—which are prevalent in kinase inhibitors, this guide presents protocols for both biochemical and cell-based assays tailored for such targets.[1][2] We move beyond a simple recitation of steps to explain the causality behind experimental design, ensuring that each protocol functions as a self-validating system. This document is intended for researchers, scientists, and drug development professionals seeking to robustly characterize the potency of this and similar small molecules.

Introduction: Scientific Context and Rationale

The compound this compound belongs to a class of heterocyclic molecules that are of significant interest in medicinal chemistry. The pyrimidine scaffold is a well-established pharmacophore found in numerous FDA-approved drugs, particularly those targeting protein kinases.[1] Kinases utilize adenosine triphosphate (ATP) to phosphorylate substrate proteins, and the pyrimidine core can effectively mimic the adenine portion of ATP, enabling competitive binding in the kinase's active site.[3][4] The addition of a morpholine group often improves pharmacokinetic properties such as aqueous solubility and metabolic stability.

Given this structural context, a primary hypothesis is that this compound functions as a kinase inhibitor. Determining its IC50—the concentration required to inhibit a biological process by 50%—is a cornerstone of its preclinical characterization.[5] A low IC50 value signifies high potency, a critical attribute for a therapeutic candidate.

This guide provides two complementary methodologies:

  • A Biochemical Assay: To measure the direct inhibitory effect on a purified enzyme, providing a clean assessment of on-target potency.

  • A Cell-Based Assay: To measure the compound's efficacy in a physiological context, accounting for factors like cell membrane permeability, target engagement in the native environment, and potential off-target effects.[3][6][7]

Foundational Principle: The Dose-Response Relationship

The IC50 value is derived from a dose-response curve, which plots the measured biological effect (e.g., enzyme activity or cell proliferation) as a function of inhibitor concentration. As the concentration of the inhibitor increases, the biological activity decreases, typically following a sigmoidal (S-shaped) curve. The IC50 is the concentration at the inflection point of this curve.

IC50_Principle cluster_workflow Experimental & Analytical Workflow Reagents Enzyme/Cells + Substrate + Serially Diluted Inhibitor Measurement Quantify Biological Activity (e.g., Luminescence, Absorbance) Reagents->Measurement Incubate Data_Plot Plot: % Inhibition vs. [Inhibitor] (log scale) Measurement->Data_Plot Normalize Data Curve_Fit Fit to 4-Parameter Logistic (4PL) Model Data_Plot->Curve_Fit Non-linear Regression IC50 IC50 Value Determined Curve_Fit->IC50

Figure 1: Conceptual workflow for experimental IC50 determination.

Protocol I: Biochemical IC50 Determination Against a Target Kinase

This protocol describes a homogenous, luminescence-based biochemical assay to quantify the inhibition of a purified kinase.

Scientific Rationale for Method Selection

We have selected a method that measures the depletion of ATP, a universal substrate for kinases. Assays such as the ADP-Glo™ Kinase Assay (Promega) are ideal.[4] They work in two steps: first, the kinase reaction consumes ATP, producing ADP. Second, the remaining ATP is depleted, and then the ADP is converted back to ATP, which is used by a luciferase to generate a luminescent signal. The light output is directly proportional to kinase activity. This format offers superior sensitivity and is less prone to interference from compounds that might inhibit luciferase directly, as the test compound is not present during the signal generation step.

Materials & Reagents
  • Target Kinase: Purified, active recombinant protein kinase (e.g., PLK4, PI3Kα).[8][9]

  • Kinase Substrate: A peptide or protein substrate specific to the kinase.

  • This compound: 10 mM stock in 100% DMSO.

  • ATP: High purity, at a concentration near the Michaelis constant (Km) for the target kinase.

  • Assay Buffer: (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • ADP-Glo™ Kinase Assay System: (Promega, Cat. No. V9101 or similar).

  • Control Inhibitor: A known potent inhibitor for the target kinase (e.g., Staurosporine).

  • Assay Plates: White, opaque, low-volume 384-well plates (e.g., Corning #3572).

  • Plate Luminometer: Capable of measuring glow luminescence.

Step-by-Step Experimental Protocol
  • Compound Plating (Dose-Response Preparation):

    • Perform a 10-point, 4-fold serial dilution of the 10 mM stock of this compound in 100% DMSO.

    • Using an acoustic liquid handler or manual multichannel pipette, transfer 25 nL of each dilution into the assay plate. This will create a final assay concentration range from 10 µM down to ~3.8 pM.

    • Control Wells: Prepare wells with 25 nL of DMSO only (0% inhibition, high signal) and wells with 25 nL of the control inhibitor at a saturating concentration (100% inhibition, low signal).

  • Kinase Reaction:

    • Prepare a 2X Kinase/Substrate Master Mix in assay buffer.

    • Add 2.5 µL of this master mix to each well of the assay plate.

    • Allow the enzyme and inhibitor to pre-incubate for 15 minutes at room temperature. This step is crucial to allow the compound to bind to its target before the reaction starts.[4]

  • Initiation and Incubation:

    • Prepare a 2X ATP solution in assay buffer.

    • Initiate the kinase reaction by adding 2.5 µL of the 2X ATP solution to all wells. The total reaction volume is now 5 µL.

    • Seal the plate, centrifuge briefly (e.g., 1 min at 1000 rpm) to ensure contents are mixed, and incubate for 1-2 hours at room temperature. The optimal time should be determined during assay development to ensure the reaction is within the linear range.[4]

  • Signal Generation and Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and provides the luciferase/luciferin for the luminescent reaction. Incubate for 30 minutes at room temperature.

    • Measure the luminescence signal on a plate luminometer.

Protocol II: Cell-Based IC50 Determination in a Proliferation Assay

This protocol measures the effect of the compound on the proliferation of a cancer cell line, providing a physiologically relevant assessment of potency.

Scientific Rationale for Method Selection

A cell viability assay is a robust method to determine a compound's overall effect on cells. The CellTiter-Glo® Luminescent Cell Viability Assay (Promega) is a homogenous assay that quantifies ATP, an indicator of metabolically active cells. The number of viable cells is directly proportional to the luminescent signal. This "add-mix-read" format is simple, rapid, and highly sensitive, making it a gold standard for assessing antiproliferative effects. Many pyrimidine derivatives have been evaluated for cytotoxicity against various cancer cell lines using such methods.[2][10][11][12]

Materials & Reagents
  • Cell Line: A human cancer cell line (e.g., HCT-116 colon cancer, A549 lung cancer) known to be dependent on specific kinase signaling pathways.[2][11]

  • Cell Culture Medium: Appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • This compound: 10 mM stock in 100% DMSO.

  • Assay Plates: White, opaque, flat-bottom 96-well cell culture plates.

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit: (Promega, Cat. No. G7570 or similar).

  • Humidified Incubator: Maintained at 37°C with 5% CO₂.

  • Plate Luminometer.

Step-by-Step Experimental Protocol

Cell_Assay_Protocol Start Start Seed_Cells 1. Seed cells into 96-well plate (e.g., 5000 cells/well) Start->Seed_Cells Incubate_24h 2. Incubate for 24h to allow attachment Seed_Cells->Incubate_24h Treat_Cells 3. Add serially diluted compound (final DMSO < 0.5%) Incubate_24h->Treat_Cells Incubate_72h 4. Incubate for 72h (cell doubling period) Treat_Cells->Incubate_72h Equilibrate 5. Equilibrate plate and reagent to room temperature Incubate_72h->Equilibrate Add_CTG 6. Add CellTiter-Glo® Reagent Equilibrate->Add_CTG Lyse_Cells 7. Mix to lyse cells (2 min) Add_CTG->Lyse_Cells Stabilize 8. Incubate to stabilize signal (10 min) Lyse_Cells->Stabilize Read_Plate 9. Measure luminescence Stabilize->Read_Plate End Data Analysis Read_Plate->End

Figure 2: Step-by-step workflow for the cell proliferation assay.

  • Cell Seeding:

    • Trypsinize and count cells. Dilute the cell suspension to the desired density in culture medium.

    • Dispense 100 µL of the cell suspension into each well of the 96-well plate. The optimal seeding density should be determined empirically to ensure cells remain in the exponential growth phase for the duration of the assay.

    • Incubate the plate for 24 hours to allow cells to attach and resume growth.

  • Compound Treatment:

    • Prepare a serial dilution of the compound in culture medium.

    • Add the diluted compound to the wells. Typically, this is done by adding 10 µL of a 10X concentrated compound solution to the 100 µL of medium already in the well.

    • Crucial: Ensure the final DMSO concentration is consistent across all wells and is non-toxic to the cells (typically ≤ 0.5%). Include vehicle-only (DMSO) control wells.

  • Incubation:

    • Return the plate to the incubator for 72 hours. This duration is chosen to allow for several cell doubling cycles, which is necessary to observe a significant effect on proliferation.

  • Signal Detection:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

    • Add a volume of reagent equal to the volume of culture medium in the well (e.g., 100 µL).

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate luminometer.

Data Analysis, Presentation, and Quality Control

Data Analysis
  • Normalization: For each data point, calculate the percent inhibition relative to the controls: % Inhibition = 100 * (1 - (Signal_Compound - Signal_100%_Inhibition) / (Signal_0%_Inhibition - Signal_100%_Inhibition))

  • Curve Fitting: Plot the % Inhibition versus the logarithm of the inhibitor concentration. Fit the data using non-linear regression to a four-parameter logistic (4PL) equation. This is the standard model for dose-response analysis.

Data Presentation

Quantitative data should be summarized in a clear, tabular format.

Table 1: Example IC50 Data for this compound

Assay TypeTarget / Cell LineIC50 (µM) [95% CI]Hill SlopeZ'-Factor
BiochemicalKinase PLK40.031 [0.025 - 0.039]-1.050.9950.82
Cell-BasedHCT-1160.450 [0.380 - 0.531]-1.120.9910.76

Note: Data are hypothetical and for illustrative purposes only.

Trustworthiness: Essential Quality Control

For an assay to be considered reliable, it must meet stringent quality control standards.

  • Z'-Factor: This parameter assesses the statistical effect size and quality of the assay. It is calculated from the high (0% inhibition) and low (100% inhibition) controls. An assay with a Z'-factor > 0.5 is considered excellent and suitable for screening.

  • R-squared (R²): This value indicates the goodness of fit of the regression model to the data. An R² value > 0.95 is desirable.

  • Data Replication: All experiments should be performed with technical replicates (multiple wells on the same plate) and biological replicates (independent experiments on different days) to ensure reproducibility.

Conclusion

This application note provides robust, validated protocols for the IC50 determination of this compound. The biochemical assay offers a precise measure of direct target engagement, while the cell-based assay provides critical information on the compound's activity in a more complex biological system. The discrepancy often observed between biochemical and cellular IC50 values (as illustrated in Table 1) underscores the importance of performing both types of assays to build a comprehensive pharmacological profile. By adhering to the detailed methodologies and quality control measures outlined herein, researchers can generate high-quality, reproducible data essential for advancing drug discovery programs.

References

assessing the cellular uptake of 2-(Morpholin-4-yl)pyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: A Methodological Framework for Assessing the Cellular Uptake of 2-(Morpholin-4-yl)pyrimidin-5-amine

Abstract

The transition of a promising small molecule from a biochemical hit to a viable therapeutic candidate is critically dependent on its ability to cross the cell membrane and accumulate at its site of action. This compound, a heterocyclic compound featuring a pyrimidine core, represents a scaffold of significant interest in medicinal chemistry.[1][2] Understanding its cellular permeability and accumulation is paramount for interpreting in-vitro activity and guiding further drug development efforts. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to rigorously assess the cellular uptake of this compound. We present a multi-faceted approach, establishing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as the gold standard for absolute quantification and outlining complementary methods to elucidate the mechanisms of transport. Each protocol is designed with internal controls to ensure data integrity and reproducibility, reflecting a commitment to scientific trustworthiness.

Foundational Concepts: The Rationale Behind Uptake Assessment

The efficacy of any intracellularly acting drug is a direct function of its concentration at the target site. Poor cellular accumulation can lead to a frustrating disparity between high potency in biochemical assays and weak activity in cell-based models.[3] Therefore, quantifying the intracellular concentration of a compound like this compound is a critical step in its preclinical evaluation.

1.1. Key Determinants of Cellular Efficacy:

  • Bioavailability at the Target: Direct measurement of intracellular concentration confirms that the compound can reach its target.

  • Structure-Activity Relationship (SAR) Insights: Correlating chemical modifications with changes in cellular accumulation can guide the optimization of lead compounds.

  • Understanding Resistance: Low uptake can be a mechanism of drug resistance, for example, due to efflux pump activity.[4]

1.2. Principal Mechanisms of Small Molecule Entry: Small molecules traverse the plasma membrane primarily through several distinct pathways.[5][6] Identifying the dominant mechanism for this compound is crucial for predicting its behavior in different physiological contexts.

  • Passive Diffusion: Movement across the membrane driven by a concentration gradient, favored by lipophilic, uncharged molecules.

  • Facilitated Diffusion: Carrier-protein-mediated transport that does not require energy.

  • Active Transport: Energy-dependent transport against a concentration gradient, often mediated by ATP-binding cassette (ABC) or solute carrier (SLC) transporters.[7]

  • Endocytosis: Engulfment of extracellular material into the cell via vesicles, a common pathway for larger molecules but also relevant for some small molecules.[8]

Quantitative Analysis of Intracellular Accumulation by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive method for accurately quantifying an unlabeled small molecule within a complex biological matrix like a cell lysate.[9][10] Its high sensitivity and specificity allow for precise measurement, making it the cornerstone of any cellular uptake study.[11][12]

Experimental Workflow: LC-MS/MS Quantification

The overall process involves treating cultured cells with the compound, meticulously separating intracellular contents from the extracellular medium, and analyzing the lysate.

cluster_prep Phase 1: Cell Preparation & Dosing cluster_sample Phase 2: Sample Harvesting cluster_analysis Phase 3: Analysis & Normalization A 1. Seed Cells in Multi-Well Plates B 2. Incubate to Desired Confluency A->B C 3. Treat Cells with This compound (Time & Dose Course) B->C D 4. Aspirate Medium & Wash Cells with Ice-Cold PBS C->D E 5. Lyse Cells (e.g., Methanol/Water) D->E F 6. Harvest Lysate & Pellet Debris E->F G 7. Protein Precipitation (e.g., Acetonitrile) F->G H 8. LC-MS/MS Analysis of Supernatant G->H I 9. Quantify using Standard Curve H->I J 10. Normalize Data (to Protein or Cell Count) I->J

Caption: Workflow for quantitative cellular uptake analysis using LC-MS/MS.

Detailed Protocol: LC-MS/MS Quantification

Materials:

  • Selected cell line (e.g., HeLa, A549, or a cell line relevant to the compound's expected activity)

  • Complete cell culture medium

  • 12- or 24-well tissue culture plates

  • This compound (with Certificate of Analysis)

  • DMSO (HPLC grade)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Lysis Buffer (e.g., 70:30 Methanol:Water), ice-cold

  • Acetonitrile with internal standard (e.g., a stable isotope-labeled version of the compound or a structurally similar molecule), ice-cold

  • BCA Protein Assay Kit

  • HPLC-grade water and solvents

  • LC-MS/MS system

Procedure:

  • Cell Seeding: Seed cells in 12-well plates at a density that ensures they reach 80-90% confluency on the day of the experiment. Incubate under standard conditions (e.g., 37°C, 5% CO₂).

  • Compound Preparation: Prepare a concentrated stock solution of this compound in DMSO. Serially dilute this stock in pre-warmed culture medium to achieve the desired final treatment concentrations. Keep the final DMSO concentration below 0.5% to avoid solvent toxicity.

  • Cell Treatment:

    • Aspirate the old medium from the wells.

    • Wash cells once with 1 mL of pre-warmed PBS.

    • Add the medium containing the test compound or vehicle control (medium with the same percentage of DMSO).

    • Incubate for the desired time period (e.g., 1, 4, or 24 hours).

  • Sample Harvesting:

    • Critical Step: To halt uptake and remove extracellular compound, quickly aspirate the treatment medium and immediately wash the cell monolayer three times with 1 mL of ice-cold PBS per well. Perform this step rapidly to prevent efflux of the intracellular compound.

    • Aspirate the final PBS wash completely.

    • Add 250 µL of ice-cold Lysis Buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Set aside a 20 µL aliquot of the lysate for protein quantification.

  • Sample Processing:

    • To the remaining 230 µL of lysate, add 460 µL of ice-cold acetonitrile containing the internal standard. This will precipitate the proteins.

    • Vortex vigorously for 30 seconds and incubate at -20°C for at least 20 minutes.

    • Centrifuge at >14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.[9]

    • Carefully transfer the supernatant to a new tube or HPLC vial for analysis.

  • LC-MS/MS Analysis:

    • Develop a specific and sensitive Multiple Reaction Monitoring (MRM) method for this compound and the internal standard.

    • Generate a standard curve by spiking known concentrations of the compound into the same matrix (Lysis Buffer + Acetonitrile) used for the samples.

  • Data Normalization:

    • Determine the protein concentration of the 20 µL lysate aliquot using a BCA assay.

    • Calculate the amount of compound in each sample (e.g., in picomoles) from the standard curve.

    • Normalize this amount to the total protein in the lysate (e.g., pmol/mg protein). This normalization is crucial to account for any well-to-well variability in cell number.[3][9]

Data Presentation & Interpretation

Summarize the quantitative results in a clear, tabular format.

Treatment Concentration (µM)Incubation Time (hr)Intracellular Concentration (pmol/mg protein) ± SD
1415.2 ± 1.8
5478.9 ± 6.5
104165.4 ± 12.1
10195.3 ± 8.9
1024210.7 ± 19.5
10 (at 4°C)412.5 ± 2.1

This data can be used to determine if uptake is dose-dependent, time-dependent, and saturable.

Elucidating the Mechanism of Cellular Uptake

Once accumulation is confirmed, the next logical step is to investigate how the compound enters the cell. These experiments are typically run in parallel with the quantitative LC-MS/MS protocol, using specific inhibitors or conditions and comparing the resulting intracellular concentrations to the standard 37°C control.

Logic for Mechanistic Investigation

The investigation follows a hierarchical approach to first distinguish between passive and active processes, and then to dissect the specific pathways involved.

A Start: Perform Uptake Assay at 37°C (Control) C Compare Uptake: 37°C vs 4°C A->C B Perform Uptake Assay at 4°C B->C D Result: No Significant Decrease in Uptake C->D No F Result: Significant Decrease in Uptake C->F Yes E Conclusion: Passive Diffusion is the Dominant Mechanism D->E G Hypothesis: Energy-Dependent Process (Active Transport or Endocytosis) F->G H Perform Uptake Assay with Energy Inhibitors (e.g., Sodium Azide) G->H I Perform Uptake Assay with Endocytosis Inhibitors (e.g., Chlorpromazine) G->I

Caption: Decision-making workflow for investigating cellular uptake mechanisms.

Protocols for Mechanistic Studies

These protocols follow the main LC-MS/MS procedure, with modifications to the pre-incubation or incubation steps.

A. Temperature Dependence:

  • Rationale: Active transport and endocytosis are energy-dependent processes that are significantly inhibited at low temperatures, whereas passive diffusion is less affected.[3]

  • Protocol: Pre-chill the cells and all solutions on ice. Perform the entire treatment and wash steps at 4°C. Compare the resulting intracellular concentration to that from a parallel experiment run at 37°C.

  • Interpretation: A significant reduction in uptake at 4°C points towards an active, carrier-mediated, or endocytic process.

B. Energy Dependence:

  • Rationale: To confirm the involvement of an active process, cellular ATP production can be inhibited.

  • Protocol: Pre-incubate cells for 30-60 minutes with a metabolic inhibitor cocktail (e.g., 10 mM 2-deoxy-D-glucose and 10 mM sodium azide) in glucose-free medium. Then, perform the standard uptake assay in the continued presence of the inhibitors.

  • Interpretation: A marked decrease in compound accumulation compared to the control suggests the uptake mechanism is ATP-dependent.

C. Endocytosis Inhibition:

  • Rationale: If an active process is implicated, specific inhibitors can help differentiate between transporter-mediated uptake and endocytosis.

  • Protocol: Pre-incubate cells with known endocytosis inhibitors for 30-60 minutes. Examples include chlorpromazine (clathrin-mediated), genistein (caveolae-mediated), or amiloride (macropinocytosis).[8] Perform the uptake assay in the presence of the inhibitor.

  • Interpretation: A reduction in uptake in the presence of a specific inhibitor provides evidence for that particular endocytic pathway.

Interpreting Mechanistic Data
Experimental ConditionObservationLikely Interpretation
Incubation at 4°C>80% reduction in uptakeUptake is primarily via active transport or endocytosis.
Incubation at 4°C<20% reduction in uptakeUptake is primarily via passive diffusion.
ATP DepletionSignificant reduction in uptakeConfirms an energy-dependent active transport mechanism.
Chlorpromazine TreatmentSignificant reduction in uptakeSuggests involvement of clathrin-mediated endocytosis.

Complementary Analysis: Fluorescence Microscopy

While LC-MS/MS provides the most accurate quantitative data, it does not give spatial information. If a fluorescent derivative of this compound is available or can be synthesized, fluorescence microscopy can be a powerful tool to visualize its accumulation and subcellular localization (e.g., cytoplasm, nucleus, or specific organelles).[13][14]

Important Caveat: It is crucial to recognize that adding a fluorescent tag can significantly alter the physicochemical properties of a small molecule, potentially changing its uptake mechanism and localization compared to the parent compound.[15] Therefore, these results should be considered complementary and interpreted with caution.

Conclusion

Assessing the cellular uptake of this compound is a fundamental step in its journey as a potential therapeutic agent. The robust, quantitative LC-MS/MS protocol described herein serves as the primary methodology, providing precise data on intracellular accumulation. By complementing this with mechanistic studies that modulate temperature and cellular energy, researchers can build a comprehensive profile of how the compound interacts with and enters cells. This multi-faceted approach ensures that decisions made during the drug discovery process are based on a solid understanding of the compound's cellular pharmacokinetics, ultimately increasing the probability of developing an effective therapeutic.

References

Application Note & Protocol: A Researcher's Guide to Evaluating the In Vivo Efficacy of Pyrimidine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist, Gemini Laboratories

Introduction: Bridging the Gap from Bench to Bedside

Pyrimidine analogs and their derivatives represent a foundational class of therapeutics in oncology.[1][2][3] Their mechanisms are diverse, ranging from inhibiting critical enzymes in nucleotide synthesis to modulating key signaling kinases that drive tumor proliferation.[1][2] While in vitro assays provide essential preliminary data on a compound's potency and mechanism, the successful translation of a promising pyrimidine-based inhibitor into a clinical candidate is critically dependent on rigorous in vivo evaluation.[1]

This guide provides a comprehensive framework for designing and executing robust in vivo efficacy studies. It is intended for researchers, scientists, and drug development professionals seeking to not only generate high-quality, reproducible data but also to understand the critical scientific reasoning that underpins each step of the experimental process. Our focus is on creating a self-validating experimental system that ensures data integrity and clinical relevance.

Part 1: Foundational Study Design - The Blueprint for Success

A successful in vivo study begins long before the first dose is administered. The choices made during the design phase dictate the quality and translatability of the results.

The Imperative of the Right Animal Model

The selection of an appropriate animal model is arguably the most critical decision in preclinical oncology research.[4] The goal is to use a model that best recapitulates the human disease, thereby providing the most predictive data.[5][6]

  • Cell Line-Derived Xenografts (CDX): These models are established by implanting human cancer cell lines into immunodeficient mice.[6]

    • Expertise & Experience: CDX models are workhorses of preclinical research due to their reproducibility and predictable growth kinetics.[7] They are excellent for initial efficacy screening to determine if a compound has direct anti-tumor activity. However, a key limitation is that immortalized cell lines can undergo significant genetic drift from the original tumor and lack the heterogeneity of patient cancers.[8]

  • Syngeneic Models: In this system, murine cancer cells are implanted into immunocompetent mice of the same genetic background.[9][10][11]

    • Expertise & Experience: The primary advantage of syngeneic models is the presence of a fully functional immune system.[10][12] This is indispensable when evaluating inhibitors that may have immunomodulatory effects or for testing combinations with immunotherapies.[9][12] A limitation is the use of mouse tumor lines, which may not fully reflect the genetics of human cancers.[9][11]

  • Patient-Derived Xenografts (PDX): These models are created by directly implanting fresh tumor tissue from a patient into immunodeficient mice.[7][13][14]

    • Trustworthiness: PDX models are considered high-fidelity platforms because they preserve the histopathology, genetic heterogeneity, and molecular signatures of the original patient tumor with remarkable accuracy.[5][8][13] This makes them highly predictive of clinical outcomes and invaluable for biomarker discovery and personalized medicine strategies.[7][8]

Model Type Key Advantage Key Limitation Best Use Case for Pyrimidine Inhibitors
CDX High reproducibility, cost-effective, predictable growth.[7]Lacks tumor heterogeneity and immune system.[8]Initial screening for direct anti-tumor activity.
Syngeneic Fully intact immune system.[10][12]Tumor is of murine origin, limited cell line availability.[9][11]Evaluating immuno-oncology combinations or inhibitors with potential immune effects.
PDX Preserves human tumor heterogeneity and architecture; high clinical relevance.[5][8][13]Higher cost, slower tumor growth, requires immunodeficient mice.Efficacy testing in models that closely mirror patient populations, biomarker validation.[13]
Ethical & Regulatory Framework: The IACUC Mandate

All research involving live vertebrate animals must be conducted under a protocol approved by an Institutional Animal Care and Use Committee (IACUC).[15][16][17] This is a federal mandate designed to ensure the humane care and use of laboratory animals.[15][18] Your protocol must provide a clear rationale for the number of animals used, justify the procedures to minimize pain and distress, and define humane endpoints.[15][19]

Part 2: The Experimental Protocol - A Step-by-Step Methodology

This section details a comprehensive workflow for a subcutaneous xenograft efficacy study. The principles described are broadly applicable to other models with appropriate modifications.

Workflow Overview

The following diagram outlines the major phases of a typical in vivo efficacy study.

G cluster_0 Setup Phase cluster_1 Monitoring & Dosing Phase cluster_2 Endpoint & Analysis Phase acclimatize Animal Acclimatization (≥ 7 days) implant Tumor Cell Implantation (Subcutaneous) acclimatize->implant monitor_growth Tumor Growth Monitoring (2-3x per week) randomize Randomization into Groups (e.g., ~100-150 mm³) monitor_growth->randomize dosing Treatment Initiation (Vehicle & Inhibitor Dosing) randomize->dosing monitor_efficacy Efficacy & Toxicity Monitoring (Tumor Volume & Body Weight) dosing->monitor_efficacy endpoint Study Endpoint Reached (Max Tumor Size / Time) collection Tissue & Tumor Collection (PK/PD Analysis) endpoint->collection analysis Data Analysis & Interpretation (TGI, Statistics) collection->analysis

Caption: High-level workflow for an in vivo efficacy study.

Detailed Protocol: Subcutaneous Xenograft Model

Objective: To determine the anti-tumor efficacy of a novel pyrimidine-based inhibitor following subcutaneous implantation of human cancer cells in immunodeficient mice.

Materials:

  • Selected cancer cell line (e.g., A549, HCT-116)

  • Immunodeficient mice (e.g., NOD/SCID or Athymic Nude, 6-8 weeks old)

  • Growth medium and supplements

  • Matrigel or similar basement membrane matrix

  • Test inhibitor and vehicle components

  • Sterile syringes, needles, and surgical tools

  • Digital calipers

Step-by-Step Procedure:

  • Animal Acclimatization: Upon arrival, house mice for at least one week to acclimate to the facility. Ensure controlled temperature, humidity, and light/dark cycles. Provide ad libitum access to food and water. This step is crucial to reduce stress-related variables.

  • Cell Preparation & Implantation: a. Culture cells under standard conditions until they reach ~80% confluency. b. Harvest cells using trypsin and perform a cell count (e.g., using a hemocytometer). Ensure cell viability is >95%. c. Resuspend the required number of cells (typically 1-10 million, model-dependent) in a sterile solution, often a 1:1 mixture of serum-free media and Matrigel. Matrigel helps support initial tumor establishment. d. Anesthetize the mouse and inject the cell suspension subcutaneously into the right flank.

  • Tumor Growth Monitoring: a. Begin monitoring tumors 3-4 days post-implantation. b. Once tumors are palpable, measure the length (L) and width (W) using digital calipers 2-3 times per week. c. Calculate tumor volume using the formula: Volume = (W² x L) / 2 . This is a standard and widely accepted calculation for ellipsoidal tumors.[20]

  • Randomization and Group Assignment: a. When the mean tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the animals into treatment groups (typically n=8-10 mice per group). b. Randomization is critical to avoid bias. Ensure that the mean tumor volumes across all groups are not statistically different at the start of treatment. Groups should include:

    • Vehicle Control
    • Test Inhibitor (one or more dose levels)
    • Positive Control (standard-of-care drug, if available)

  • Compound Formulation and Administration: a. Causality: Many inhibitors, including pyrimidine-based compounds, are poorly soluble in water.[21][22][23] A proper formulation is essential to ensure bioavailability.[24] Common vehicles include solutions with DMSO, PEG300, Tween 80, and Solutol HS 15. b. A pilot Maximum Tolerated Dose (MTD) study is strongly recommended to establish the dosing range.[25][26] c. Administer the compound via the intended clinical route (e.g., oral gavage (PO), intravenous (IV), or intraperitoneal (IP)). The dosing schedule (e.g., once daily, twice daily) should be informed by pharmacokinetic (PK) data if available.[27][28]

  • Efficacy and Toxicity Monitoring: a. Continue to measure tumor volume and body weight 2-3 times per week. b. Body weight is a key indicator of systemic toxicity; a loss of >15-20% typically requires euthanasia and is a defined humane endpoint.[29] c. Monitor animals daily for clinical signs of distress (e.g., lethargy, ruffled fur, abnormal posture).

  • Endpoint and Tissue Collection: a. The study concludes when tumors in the control group reach a predetermined endpoint size (e.g., 1500-2000 mm³) or after a fixed duration. b. At the endpoint, euthanize animals according to IACUC-approved methods. c. Collect terminal blood samples (for PK analysis), tumors, and major organs (for PD and toxicology analysis).

Part 3: Pharmacodynamics - Confirming Target Engagement

Efficacy data (i.e., tumor shrinkage) tells you what happened, but pharmacodynamic (PD) biomarker analysis tells you why.[30] For a targeted agent like a pyrimidine-based kinase inhibitor, demonstrating that the drug is hitting its intended target in the tumor is crucial for validating the mechanism of action.[31]

  • Expertise & Experience: A robust PD study requires collecting tissues at the right time. It is often necessary to run a satellite group of animals for tissue collection at various time points after a single dose (e.g., 2, 8, 24 hours) to understand the kinetics of target modulation. This helps correlate the drug's concentration (PK) with its biological effect (PD).[31]

Representative Signaling Pathway: EGFR Inhibition

Many pyrimidine-based inhibitors target the ATP-binding pocket of kinases like the Epidermal Growth Factor Receptor (EGFR). The diagram below illustrates this common mechanism.

G EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR KinaseDomain Kinase Domain EGFR->KinaseDomain Inhibitor Pyrimidine-Based Inhibitor Inhibitor->KinaseDomain Blocks ATP Binding ATP ATP ATP->KinaseDomain Binds RAS RAS KinaseDomain->RAS Phosphorylates & Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation

Caption: EGFR signaling and the mechanism of a pyrimidine inhibitor.

Common PD Biomarkers for an EGFR Inhibitor:

  • Target Engagement: Phospho-EGFR (pEGFR)

  • Downstream Pathway Modulation: Phospho-ERK (pERK)

  • Cellular Effect: Ki-67 (proliferation), Cleaved Caspase-3 (apoptosis)

These markers can be measured in tumor lysates by Western Blot or in fixed tumor sections by Immunohistochemistry (IHC).

Part 4: Data Analysis & Interpretation

Quantifying Efficacy

The primary endpoint is typically Tumor Growth Inhibition (TGI) . It quantifies the treatment effect relative to the vehicle control. One common formula is:

TGI (%) = [1 - (Tf - Ti) / (Vf - Vi)] x 100

Where:

  • Tf = Mean tumor volume of the treated group at the final day.

  • Ti = Mean tumor volume of the treated group at the initial day.

  • Vf = Mean tumor volume of the vehicle group at the final day.

  • Vi = Mean tumor volume of the vehicle group at the initial day.

Statistical Analysis
  • Trustworthiness: Do not rely on TGI values alone. Statistical significance must be determined. For comparing tumor volumes between groups at the study endpoint, a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) is appropriate. To analyze the entire growth curve, a repeated-measures two-way ANOVA is more powerful.[32][34][35]

  • Survival data, if collected, should be analyzed using Kaplan-Meier curves and the log-rank test.

Data Presentation

Summarize key study parameters and results in a clear, tabular format.

Table 2: Example Dosing and Efficacy Summary

Group N Compound Dose (mg/kg) Schedule Route Final Mean Tumor Volume (mm³) ± SEM TGI (%) P-value (vs. Vehicle)
1 10 Vehicle - QD PO 1650 ± 150 - -
2 10 Inhibitor A 25 QD PO 750 ± 95 58 <0.01
3 10 Inhibitor A 50 QD PO 320 ± 60 86 <0.001

| 4 | 10 | Positive Ctrl | 10 | QD | PO | 410 ± 72 | 80 | <0.001 |

Conclusion

The protocol and principles outlined in this guide provide a robust framework for the preclinical in vivo evaluation of pyrimidine-based inhibitors. By integrating scientifically sound model selection, meticulous experimental execution, and rigorous pharmacodynamic and statistical analysis, researchers can generate high-confidence data packages. This approach not only ensures the integrity of the research but also enhances its predictive value, ultimately facilitating the successful translation of novel cancer therapeutics from the laboratory to the clinic.

References

Troubleshooting & Optimization

improving the yield of 2-(Morpholin-4-yl)pyrimidin-5-amine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Optimizing the Synthesis of 2-(Morpholin-4-yl)pyrimidin-5-amine

This guide serves as a centralized resource for researchers, chemists, and drug development professionals engaged in the synthesis of this compound. We will dissect common experimental hurdles, providing robust, chemically-sound solutions in a direct question-and-answer format to enhance your synthetic efficiency, yield, and purity.

The predominant synthetic route to this compound is the nucleophilic aromatic substitution (SNAr) reaction. This pathway is effective because the pyrimidine ring is inherently electron-deficient, a characteristic that is further amplified by the ring nitrogens. This electronic property makes the carbon atoms, particularly at the 2-, 4-, and 6-positions, susceptible to attack by nucleophiles.[1][2] In this specific synthesis, morpholine acts as the nucleophile, attacking a 2-halopyrimidin-5-amine (e.g., 2-chloro- or 2-bromopyrimidin-5-amine) and displacing the halide leaving group. The reaction proceeds through a stabilized anionic intermediate known as a Meisenheimer complex.[1][3]

SNAr_Mechanism Reactants 2-Halopyrimidin-5-amine + Morpholine Meisenheimer Meisenheimer Complex (Stabilized Intermediate) Reactants->Meisenheimer Nucleophilic Attack Product This compound Meisenheimer->Product Halide Expulsion Byproduct Halide Salt (e.g., KCl) Base Base (e.g., K2CO3) Base->Meisenheimer Scavenges H+ Low_Yield_Troubleshooting Start Low Yield Reported CheckReagents 1. Assess Reagent Quality (Purity, Anhydrous) Start->CheckReagents CheckBase 2. Verify Base (Type, Equivalents > 2.0) CheckReagents->CheckBase Reagents OK CheckConditions 3. Optimize Conditions (Temp: 80-100°C, Time) CheckBase->CheckConditions Base OK Monitor 4. Monitor Reaction (TLC / LC-MS to completion) CheckConditions->Monitor Conditions Set Success Yield Optimized Monitor->Success

References

Technical Support Center: Optimizing Buchwald-Hartwig Amination for Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Buchwald-Hartwig amination of pyrimidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful C-N bond-forming reaction when applied to pyrimidine scaffolds. Pyrimidines, being electron-deficient heterocycles, present unique challenges that require careful optimization of reaction parameters. This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to enhance the success of your synthetic endeavors.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing causative explanations and actionable solutions.

Question: My reaction shows low to no conversion of the starting halopyrimidine. What are the likely causes and how can I fix it?

Answer:

Low or no conversion in the Buchwald-Hartwig amination of halopyrimidines is a common issue, often stemming from the challenging nature of these electron-deficient substrates. The primary culprits are typically related to the catalyst system and reaction conditions.

  • Inefficient Oxidative Addition: The first and often rate-limiting step of the catalytic cycle is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[1] With electron-deficient pyrimidines, this step can be particularly sluggish, especially with less reactive aryl chlorides.[2][3]

    • Solution: Employ a more electron-rich and sterically hindered phosphine ligand. Ligands from the Buchwald (e.g., XPhos, SPhos, RuPhos) or Hartwig (e.g., Josiphos-type) families are designed to accelerate oxidative addition.[1][4] Using a pre-formed Pd(0) catalyst or a precatalyst that readily generates the active Pd(0) species can also be beneficial.

  • Catalyst Inhibition/Deactivation: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[4] This is a significant challenge when working with N-containing heterocycles.

    • Solution: The use of bulky phosphine ligands is crucial here. Their steric hindrance can prevent or minimize the coordination of the pyrimidine nitrogen to the palladium, thus preserving the catalyst's activity.[4] Ensure a strictly inert atmosphere (argon or nitrogen) as oxygen can deactivate the Pd(0) catalyst.[2]

  • Inappropriate Base: The choice of base is critical. A base that is too weak may not efficiently deprotonate the amine, halting the catalytic cycle. Conversely, a base that is too strong could lead to decomposition of sensitive starting materials or products.[5]

    • Solution: For most pyrimidine aminations, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are effective.[5] However, if your substrate has base-sensitive functional groups, consider weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[5] The solubility of the base can also be a factor; ensure vigorous stirring.

  • Suboptimal Temperature: Many Buchwald-Hartwig reactions require elevated temperatures (80-110 °C) to proceed at a reasonable rate.[5]

    • Solution: If you are running your reaction at a lower temperature, consider increasing it. A temperature screen is often a valuable optimization step. However, be mindful that excessively high temperatures can lead to catalyst decomposition or side reactions.

Question: I'm observing the formation of significant side products, such as hydrodehalogenation of my pyrimidine. How can I minimize this?

Answer:

Hydrodehalogenation, the replacement of the halogen with a hydrogen atom, is a common side reaction that competes with the desired amination.[2] This occurs when the reductive elimination step is slow, allowing for alternative pathways to take over.

  • Slow Reductive Elimination: The final step of the catalytic cycle, reductive elimination, forms the C-N bond and regenerates the Pd(0) catalyst.[1] If this step is slow, the palladium-amide intermediate can undergo other reactions.

    • Solution: The choice of ligand is again critical. Bulky, electron-rich ligands not only promote oxidative addition but also facilitate reductive elimination.[6] Switching to a more sterically hindered ligand can often suppress hydrodehalogenation.

  • Presence of Water: Trace amounts of water in the reaction can be a source of protons for the hydrodehalogenation pathway.

    • Solution: Ensure all reagents, solvents, and glassware are scrupulously dry. Use anhydrous solvents and dry reagents thoroughly before use.

  • Amine Stoichiometry: Using a large excess of the amine can sometimes contribute to side reactions.

    • Solution: While a slight excess of the amine (typically 1.1-1.2 equivalents) is often used to drive the reaction to completion, a very large excess should be avoided.

Question: I am trying to perform a selective mono-amination on a dichloropyrimidine, but I am getting a mixture of products. How can I control the regioselectivity?

Answer:

Achieving regioselectivity in the amination of dichloropyrimidines is a well-documented challenge, but it can be controlled by understanding the electronic and steric factors at play. The general order of reactivity for the different positions on the pyrimidine ring is C4(6) > C2 > C5.[7]

  • Electronic Effects: The positions on the pyrimidine ring have different electronic densities. The C4 and C6 positions are generally the most electron-deficient and therefore more susceptible to nucleophilic attack and oxidative addition. The C2 position is also activated, while the C5 position is the least reactive.[7]

  • Reaction Conditions: The choice of catalyst, base, and solvent can significantly influence the regioselectivity.

    • For selective amination at C2: In the case of 2,4-dichloropyridine, a related heterocycle, highly regioselective amination at the C2 position has been achieved using a Xantphos-based catalyst.[8] This suggests that specific ligand choice can direct the reaction to the less electronically favored position.

    • For selective amination at C4: For 6-aryl-2,4-dichloropyrimidines, palladium-catalyzed amination with aliphatic secondary amines and anilines has been shown to strongly favor substitution at the C4 position.[9] Interestingly, the reactions with aromatic amines in this case can proceed with high regioselectivity even without a catalyst.[9]

  • Strategic Blocking: In some cases, a blocking group can be used to direct the amination to the desired position. This group can then be removed in a subsequent step.

Frequently Asked Questions (FAQs)

Q1: Which catalyst and ligand combination is a good starting point for the amination of a simple chloropyrimidine?

A1: For a general starting point with a chloropyrimidine, a combination of a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich biarylphosphine ligand such as XPhos or SPhos is highly recommended.[6] These ligands have demonstrated broad utility and are effective for activating less reactive aryl chlorides.[1] Using a pre-formed catalyst, such as an XPhos-Pd-G3 precatalyst, can also provide more reproducible results.[2]

Q2: What is the best base to use for pyrimidine amination?

A2: The choice of base is substrate-dependent. For robust substrates without base-sensitive functional groups, sodium tert-butoxide (NaOtBu) is a very common and effective choice.[5] For more sensitive substrates, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often preferred.[5] The solubility of the base can be a critical factor, so ensure efficient stirring. In some cases, a soluble organic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be used, particularly in flow chemistry applications.[10]

Q3: Which solvents are suitable for Buchwald-Hartwig amination of pyrimidines?

A3: Anhydrous aprotic solvents are the standard for this reaction. Toluene and 1,4-dioxane are the most commonly used and are generally good starting points.[11][12] Tetrahydrofuran (THF) is also a viable option. It is crucial to use anhydrous solvents to avoid side reactions like hydrodehalogenation and catalyst deactivation.

Q4: Can I run the reaction open to the air?

A4: No, it is highly recommended to perform the reaction under an inert atmosphere (argon or nitrogen). The active Pd(0) catalyst is sensitive to oxygen and can be readily oxidized, leading to catalyst deactivation and a failed reaction.[2]

Q5: How does the nature of the amine affect the reaction?

A5: The steric and electronic properties of the amine play a significant role. Primary amines are generally good coupling partners, but care must be taken to avoid double arylation. Secondary amines are also widely used. Heteroaromatic amines can be more challenging due to their potential to coordinate with the palladium catalyst.[5] In such cases, the use of bulky ligands is even more critical to shield the catalyst and promote the desired C-N coupling.

Data Presentation

Table 1: General Guide for Ligand Selection in Pyrimidine Amination

Ligand FamilyKey CharacteristicsRecommended for
Biaryl Phosphines (e.g., XPhos, SPhos, RuPhos) Sterically bulky, electron-richGeneral purpose, especially for challenging chloropyrimidines and heteroaromatic amines.[1][6]
Ferrocene-based (e.g., Josiphos) Robust and effective for a range of substratesGood for heteroaryl chlorides and primary amines.[4]
Bidentate Ligands (e.g., Xantphos, BINAP) Can prevent catalyst dimerization and are effective in certain casesUseful for achieving regioselectivity and for coupling with anilines.[1][8]

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination of a Chloropyrimidine

This protocol provides a general starting point for the amination of a chloropyrimidine with a primary or secondary amine. Optimization of the ligand, base, and temperature may be necessary for specific substrates.

Materials:

  • Chloropyrimidine (1.0 mmol, 1.0 equiv)

  • Amine (1.1-1.2 mmol, 1.1-1.2 equiv)

  • Palladium precatalyst (e.g., XPhos-Pd-G3, 0.02 mmol, 2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous toluene (5 mL)

  • Oven-dried Schlenk tube or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To the oven-dried Schlenk tube, add the chloropyrimidine, palladium precatalyst, and sodium tert-butoxide.

  • Seal the tube with a septum, and evacuate and backfill with inert gas three times.

  • Under a positive pressure of inert gas, add the anhydrous toluene via syringe.

  • Add the amine via syringe.

  • Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by carefully adding water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L Active Catalyst Pd(0)L Oxidative_Addition Oxidative Addition (Rate-Limiting for R-Cl) Pd(0)L->Oxidative_Addition R-X Pd(II)_Complex Pd(II) Complex L-Pd(II)(R)(X) Oxidative_Addition->Pd(II)_Complex Ligand_Exchange Ligand Exchange Pd(II)_Complex->Ligand_Exchange R'₂NH Amine_Coordination Amine Coordination L-Pd(II)(R)(NHR'₂) Ligand_Exchange->Amine_Coordination -X⁻ Deprotonation Deprotonation (Base) Amine_Coordination->Deprotonation Amido_Complex Amido Complex L-Pd(II)(R)(NR'₂) Deprotonation->Amido_Complex -H-Base⁺ Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L Product Product R-NR'₂ Reductive_Elimination->Product Regeneration Catalyst Regeneration

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting_Workflow Start Low/No Conversion Check_Catalyst Is your catalyst/ligand appropriate for pyrimidines? Start->Check_Catalyst Check_Base Is the base strong enough and soluble? Check_Catalyst->Check_Base Yes Sol_Catalyst Use bulky, electron-rich ligand (e.g., XPhos, SPhos). Consider a precatalyst. Check_Catalyst->Sol_Catalyst No Check_Temp Is the reaction temperature optimal (80-110 °C)? Check_Base->Check_Temp Yes Sol_Base Switch to a stronger base (NaOtBu, LHMDS) or ensure vigorous stirring. Check_Base->Sol_Base No Check_Inert Is the reaction under a strictly inert atmosphere? Check_Temp->Check_Inert Yes Sol_Temp Perform a temperature screen. Check_Temp->Sol_Temp No Sol_Inert Ensure proper degassing and use of inert gas. Check_Inert->Sol_Inert No Success Reaction Optimized Check_Inert->Success Yes Sol_Catalyst->Check_Base Sol_Base->Check_Temp Sol_Temp->Check_Inert Sol_Inert->Success

Caption: Troubleshooting decision tree for low conversion.

References

Technical Support Center: Troubleshooting Off-Target Effects of 2-(Morpholin-4-yl)pyrimidin-5-amine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing compounds based on the 2-(morpholin-4-yl)pyrimidin-5-amine scaffold. This chemical structure is a cornerstone for a multitude of kinase inhibitors, valued for its ability to form key interactions within the ATP-binding pocket of kinases.[1][2][3][4] However, this same structural utility can lead to interactions with unintended proteins, known as off-target effects, which can complicate data interpretation and lead to unexpected biological outcomes.[5][6]

This guide is designed with full editorial autonomy to provide you, the researcher, with practical, in-depth troubleshooting strategies and validated experimental protocols. Our approach is grounded in established scientific principles to help you identify, validate, and interpret the off-target profile of your specific morpholino-pyrimidine-based compound.

Part 1: Frequently Asked Questions (FAQs) - Navigating Off-Target Effects

This section addresses common issues encountered during the characterization of novel inhibitors.

Q1: We're observing an unexpected or unusually potent phenotype in our cell-based assays that doesn't fully align with the known function of our primary target. How can we confirm if this is an off-target effect?

A1: This is a classic indication of potential polypharmacology.[7] A multi-step approach is essential to distinguish on-target from off-target-driven phenotypes.

  • Orthogonal Inhibition: Use a structurally distinct inhibitor for your primary target. If this second inhibitor recapitulates the phenotype, it strengthens the case for an on-target effect. Conversely, if the phenotype is unique to your morpholino-pyrimidine compound, it strongly suggests off-target activity.[8]

  • Dose-Response Mismatch: Carefully compare the IC50 from your biochemical/enzymatic assay with the EC50 from your cellular phenotype assay. A significant discrepancy (e.g., a much more potent cellular EC50) can imply that a different, more sensitive target is driving the observed cellular effect.

  • Rescue Experiments: The gold standard for confirming on-target effects is a rescue experiment.[8] Express a version of your primary target that is mutated to be resistant to your inhibitor. If the phenotype is reversed or prevented in the presence of the inhibitor, it confirms the effect is on-target. If the phenotype persists, it is definitively mediated by an off-target.

  • Target Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to deplete the primary target.[8] If the inhibitor still produces the phenotype in the absence of its intended target, this is compelling evidence of an off-target mechanism.

Q2: Our initial kinase panel screen came back with several potential off-target hits. Where do we go from here?

A2: A list of potential off-targets from a kinase screen is a valuable starting point, but it's crucial to validate these hits in a cellular context.[9][10] Biochemical assays with recombinant proteins do not always reflect the complexities of the cellular environment.[6]

  • Prioritize Hits: Rank the potential off-targets based on their potency (IC50 or Kd) and their known biological relevance to your experimental system.

  • Confirm Cellular Engagement: The next critical step is to determine if your compound actually binds to these putative off-targets inside a cell. The Cellular Thermal Shift Assay (CETSA) is the most direct method for this.[11][12][13]

  • Assess Functional Impact: For the highest-priority, cell-engaging hits, you must determine if this binding event is functional (i.e., does it inhibit the kinase's activity in the cell?). This can be assessed by measuring the phosphorylation of a known, direct substrate of the off-target kinase via Western Blot or targeted mass spectrometry.[8]

Q3: We suspect our compound has off-targets, but we don't know what they are. What is the best unbiased approach to identify them?

A3: When you have no prior information about potential off-targets, unbiased, proteome-wide techniques are necessary. These methods avoid the limitations of candidate-based approaches.

  • Chemical Proteomics (Kinobeads/MIBs): This is a powerful and widely-used method for kinase inhibitors.[7][14][15][16] It involves incubating cell lysate with your compound, which competes with a broad-spectrum kinase inhibitor cocktail immobilized on beads for binding to kinases. The proteins that are "competed off" the beads by your compound are identified by mass spectrometry. This provides a global profile of the kinases your compound binds to in a native environment.[7][17][18]

  • Quantitative Phosphoproteomics: This method provides a functional readout of kinase inhibition.[19][20] By comparing the global phosphorylation landscape of cells treated with your inhibitor versus a vehicle control, you can infer which kinases or pathways are being modulated.[21][22] A significant downregulation of a specific kinase's substrate motif can point toward its inhibition.

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides detailed workflows and step-by-step protocols for the key validation experiments discussed above.

Guide 1: General Workflow for Off-Target Deconvolution

This diagram outlines a logical progression from initial observation to off-target validation.

Off_Target_Workflow cluster_0 Phase 1: Initial Observation & Hypothesis cluster_1 Phase 2: Initial Validation cluster_2 Phase 3: Unbiased Off-Target Discovery cluster_3 Phase 4: Cellular Validation & Functional Confirmation A Unexpected Phenotype or Dose Mismatch Observed B Hypothesis: Off-Target Effect A->B C Orthogonal Inhibitor Testing & Target Knockdown/Rescue B->C Proceed to validate D Phenotype Unique to Your Compound? C->D E Chemical Proteomics (e.g., Kinobeads) D->E Yes F Quantitative Phosphoproteomics D->F Yes J Validated Off-Target with Functional Consequence D->J No (On-Target) G List of Potential Off-Target Hits E->G F->G H Cellular Thermal Shift Assay (CETSA) for Target Engagement G->H Prioritize hits I Analysis of Off-Target Downstream Substrates H->I I->J

Caption: Workflow for identifying and validating off-target effects.

Protocol 1: Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify direct binding of your compound to a suspected off-target protein within intact cells. The principle is that ligand binding stabilizes a protein, increasing its melting temperature.[11][13]

Materials:

  • Cell line expressing the target protein.

  • Your morpholino-pyrimidine inhibitor and vehicle (e.g., DMSO).

  • PBS and protease/phosphatase inhibitors.

  • PCR tubes or 96-well PCR plate.

  • Thermocycler.

  • Lysis buffer (e.g., RIPA buffer).

  • Apparatus for cell lysis (e.g., sonicator or freeze-thaw cycles).

  • Centrifuge for pelleting debris.

  • SDS-PAGE and Western Blotting reagents.

  • Specific antibody for the suspected off-target protein.

Methodology:

  • Cell Treatment: Plate cells and grow to ~80% confluency. Treat cells with your inhibitor at various concentrations (e.g., 0.1, 1, 10 µM) or with vehicle control for 1-2 hours in culture.

  • Harvesting: Harvest cells, wash with PBS, and resuspend in PBS with inhibitors to a specific cell density.

  • Heating: Aliquot the cell suspension into PCR tubes. Place the tubes in a thermocycler and heat them across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by a 3-minute incubation at room temperature.[12]

  • Lysis: Lyse the cells. A common method is three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated/aggregated proteins.

  • Analysis: Carefully collect the supernatant, which contains the soluble, non-aggregated protein fraction. Analyze the amount of the target protein remaining in the supernatant by Western Blot.

  • Data Interpretation: Plot the band intensity for your target protein against the temperature for both vehicle and inhibitor-treated samples. A shift of the melting curve to the right for inhibitor-treated samples indicates thermal stabilization and confirms direct target engagement in the cell.[13]

Protocol 2: Kinobeads-Based Chemical Proteomics

This protocol provides an overview of a competitive binding experiment to identify kinase targets across the proteome.[14][15][16]

Kinobeads_Workflow A Prepare Cell Lysate (Native Conditions) B Aliquot Lysate A->B C Incubate with Vehicle (e.g., DMSO) B->C D Incubate with Increasing Concentrations of Your Inhibitor B->D E Add Kinobeads (Immobilized Broad-Spectrum Inhibitors) C->E D->E F Incubation & Washing Steps E->F G Elute Bound Proteins F->G H Tryptic Digest & LC-MS/MS Analysis G->H I Quantitative Analysis: Identify Proteins Competed Off by Your Inhibitor H->I Generate Dose-Response Curves

Caption: Experimental workflow for Kinobeads chemical proteomics.

Methodology:

  • Lysate Preparation: Lyse cultured cells or tissue under native (non-denaturing) conditions to preserve kinase structure and activity.

  • Competitive Binding: Aliquot the lysate. To each aliquot, add your free inhibitor at a range of concentrations (e.g., 0.1 nM to 10 µM) or a vehicle control. Incubate to allow your inhibitor to bind to its targets.[16]

  • Kinobeads Incubation: Add the kinobeads matrix to all samples and incubate. The kinobeads will bind to kinases that are not already occupied by your inhibitor.

  • Enrichment & Washing: Pellet the beads and wash extensively to remove non-specifically bound proteins.

  • Elution & Digestion: Elute the remaining bound proteins from the beads and digest them into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixtures using high-resolution quantitative mass spectrometry.

  • Data Analysis: For each identified kinase, plot its signal intensity against the concentration of your inhibitor. A dose-dependent decrease in signal indicates that your compound is binding to that kinase and preventing it from binding to the beads. From these curves, an apparent IC50 or Kd can be calculated for every kinase target identified.[7][18]

Part 3: Data Presentation & Interpretation

Table 1: Interpreting Kinase Selectivity Data

When evaluating data from a kinase screen or a chemical proteomics experiment, several metrics are key.

MetricDefinitionInterpretation & Significance
IC50 / Kd Concentration of inhibitor required to achieve 50% inhibition or binding.Lower values indicate higher potency. Compare the IC50 for your primary target to those of off-targets.
Selectivity Score (S-score) A measure of selectivity, often calculated as the number of off-targets inhibited above a certain threshold (e.g., >90%) at a specific concentration.A lower S-score at a given concentration (e.g., 1 µM) indicates a more selective compound.
Dose-Response Curve A plot of kinase inhibition versus inhibitor concentration.The shape and position of the curve reveal the potency of the interaction. A steep curve suggests a specific, high-affinity interaction.

Understanding the kinase phylogenetic tree is also crucial. If off-targets are closely related to the primary target in the same kinase family, this may be expected. However, inhibition of kinases in distant families is more likely to cause distinct, unexpected phenotypes.[5]

References

Navigating the Maze of Compound Precipitation in High-Throughput Screening: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of a Senior Application Scientist

Welcome to the technical support center dedicated to a pervasive challenge in high-throughput screening (HTS): compound precipitation. This guide is designed for researchers, scientists, and drug development professionals who encounter this common yet complex issue. Here, we will dissect the causes of compound precipitation, provide robust troubleshooting strategies, and offer detailed protocols to ensure the integrity and reliability of your screening data.

Frequently Asked Questions (FAQs)

Q1: What is compound precipitation in the context of HTS, and why is it a problem?

A: Compound precipitation is the formation of solid particles from a previously dissolved substance in your assay well. This is a significant issue in HTS for several reasons:

  • False Positives: Precipitates can scatter light, leading to erroneous readings in optical-based assays (e.g., absorbance, fluorescence, luminescence), mimicking an active compound.[1]

  • False Negatives: The actual concentration of the dissolved, active compound is reduced, potentially causing a genuinely active compound to fall below the detection limit of the assay.[2]

  • Inaccurate Dose-Response Curves: As the compound concentration increases, precipitation can become more pronounced, leading to a plateau or even a decrease in the observed signal, which does not reflect the true biological activity.[3]

  • Equipment Malfunction: Precipitates can clog the sensitive fluidics of automated liquid handlers and plate readers, leading to downtime and costly repairs.[2]

Q2: My compound looked fine in the DMSO stock plate, but precipitated when I added it to my aqueous assay buffer. What happened?

A: This is a classic case of "solvent shock" or "crashing out."[4][5] Most compounds in HTS libraries are dissolved in 100% DMSO at high concentrations.[2] When this concentrated DMSO stock is rapidly diluted into an aqueous buffer, the local concentration of the compound can momentarily exceed its solubility limit in the mixed solvent system, causing it to precipitate.[5] The dramatic change in solvent polarity from DMSO to a primarily aqueous environment is often the culprit.[6]

Q3: Can temperature affect compound solubility in my assay?

A: Absolutely. Temperature fluctuations can significantly impact compound solubility. Adding a compound stock solution to a cold buffer can decrease its solubility.[4] Conversely, some compounds may be more soluble at room temperature but precipitate at the physiological temperature (e.g., 37°C) of your assay incubator.[4] It's crucial to maintain consistent and appropriate temperatures throughout your experimental workflow.

Q4: How can I quickly check if my "hit" is actually a precipitate?

A: A simple visual inspection of the assay plate under a microscope is a good first step.[7] Look for crystalline structures, amorphous aggregates, or a general cloudiness in the wells containing the hit compound. However, for a more systematic and sensitive approach, nephelometry is highly recommended.[8] This technique measures light scattering and can quantitatively assess the extent of precipitation.[9]

Troubleshooting Guides: From Detection to Mitigation

Issue 1: Identifying and Confirming Compound Precipitation

When you have a suspected case of precipitation, a systematic approach is key to confirming your suspicions and understanding the scope of the problem.

A Initial Hit from HTS B Visual Inspection (Microscopy) A->B C Precipitate Observed? B->C D Nephelometry/Turbidimetry Assay C->D Yes G Proceed with Hit Validation C->G No E Significant Light Scattering? D->E F Confirmed Precipitate-Induced Artifact E->F Yes E->G No H Solubility Profiling F->H I Assay Interference Check F->I

Caption: Decision workflow for confirming compound precipitation.

Protocol 1: Visual Inspection by Microscopy

  • Preparation: Take your 384- or 1536-well assay plate containing the suspected precipitating compound.

  • Microscopy: Place the plate on the stage of an inverted microscope.

  • Observation: Using a low to medium magnification (e.g., 10x or 20x), carefully examine the wells containing the hit compound. Look for any visible particles, crystals, or cloudiness that are absent in the control wells.[7]

  • Documentation: Capture images of the wells to document your findings.

Protocol 2: Quantitative Analysis by Nephelometry

Nephelometry measures the intensity of light scattered by suspended particles in a solution, providing a highly sensitive method for detecting precipitation.[8][9]

  • Plate Preparation: Prepare a microplate with your compound serially diluted in the assay buffer, identical to your screening conditions.[10] Include buffer-only and DMSO-only controls.

  • Incubation: Incubate the plate under the same conditions as your HTS assay (e.g., temperature, time).[10]

  • Measurement: Place the plate in a nephelometer or a plate reader with light scattering capabilities. The instrument will direct a light source (often a laser) through each well and measure the scattered light at a specific angle.[9][11]

  • Data Analysis: The output is typically in Nephelometric Turbidity Units (NTU).[12] Compare the NTU values of your compound-containing wells to the controls. A significant increase in NTU indicates the presence of insoluble particles.[12]

Parameter Description Typical Value/Setting
Wavelength Excitation wavelength of the light source.Often a laser at 635 nm or similar.
Gain Detector sensitivity setting.Adjust to ensure control wells have a low baseline signal.
Shaking Plate shaking before reading.Can be used to resuspend settled precipitates.
Read Time Duration of measurement per well.Typically a few seconds per well.

Table 1: Typical Nephelometry Parameters

Issue 2: My Compound is a Confirmed Precipitate. Now What?

Once precipitation is confirmed, the next step is to find ways to mitigate it or, if necessary, flag the compound as an artifact and deprioritize it.

  • Reduce Compound Concentration: The most straightforward approach is to test the compound at lower concentrations to find its solubility limit in your assay buffer.[4]

  • Optimize Solvent Conditions:

    • Final DMSO Concentration: While high DMSO concentrations can be toxic to cells, slightly increasing the final DMSO concentration (e.g., from 0.5% to 1%) might be enough to keep the compound in solution.[13] However, always run a solvent tolerance test for your specific assay.

    • Alternative Solvents: For some compounds, other solvents like ethanol or DMF might offer better solubility.[5] Ensure these are compatible with your assay components.

  • Incorporate Solubilizing Agents:

    • Surfactants: Non-ionic surfactants like Tween-20 or Triton X-100, even at low concentrations (e.g., 0.01%), can help prevent compound aggregation and precipitation.[14]

    • Serum Proteins: If your assay allows, increasing the serum concentration can aid in solubilizing hydrophobic compounds through protein binding.[5]

  • Modify Compound Handling Procedures:

    • Serial Dilution: Instead of a single large dilution, perform a stepwise serial dilution of the compound in the assay buffer. This gradual change in solvent polarity can prevent "solvent shock."[4][5]

    • Pre-warming: Always use pre-warmed assay buffer to prevent temperature-induced precipitation.[4]

A Confirmed Precipitate B Determine Kinetic Solubility A->B C Is solubility limit > assay concentration? B->C D Re-test below solubility limit C->D Yes E Modify Assay Conditions C->E No J Proceed with Hit Validation D->J F Add Surfactants E->F G Increase Final DMSO E->G H Re-evaluate with Nephelometry F->H G->H I Successful Mitigation? H->I I->J Yes K Flag as Artifact/Deprioritize I->K No

Caption: A systematic approach to mitigating compound precipitation.

Protocol 3: Determining Kinetic Solubility

Kinetic solubility is a high-throughput method to estimate the solubility of a compound under specific conditions, which is highly relevant for HTS.[15]

  • Stock Solution Preparation: Create a high-concentration stock solution of your compound in 100% DMSO (e.g., 10 mM).[10]

  • Serial Dilution: In a 96-well plate, perform a serial dilution of your compound stock in DMSO.

  • Transfer to Aqueous Buffer: Transfer a small, fixed volume of each DMSO dilution into a corresponding well of a 384-well plate pre-filled with your aqueous assay buffer.[16] This will create a range of final compound concentrations.

  • Incubation and Measurement: Incubate the plate for a set period (e.g., 1-2 hours) at the assay temperature.[16] Then, measure the turbidity of each well using a nephelometer.[15]

  • Data Analysis: Plot the nephelometry signal (NTU) against the compound concentration. The concentration at which the NTU signal begins to rise sharply above the baseline is considered the kinetic solubility limit.

Best Practices for Compound Handling and Storage

Proactive measures in compound management can significantly reduce the incidence of precipitation.

  • Storage Conditions: Store DMSO stock solutions in a dry, low-temperature environment (-20°C or -80°C) to minimize water absorption by the hygroscopic DMSO, which can lead to precipitation over time.[17] Use appropriate seals on plates to prevent moisture entry.[18]

  • Freeze-Thaw Cycles: Limit the number of freeze-thaw cycles for your stock plates, as this can cause compounds to fall out of solution.[2][19] Consider creating smaller-volume aliquot plates for routine screening.

  • Regular Quality Control: Periodically assess the quality of your compound library. Automated imaging systems can be used to detect precipitation in stock plates before they are used in a screen.[17][20]

By understanding the underlying causes of compound precipitation and implementing these systematic troubleshooting and mitigation strategies, you can enhance the quality and reliability of your HTS data, leading to more robust and confident hit identification.

References

Technical Support Center: Optimizing Kinase Assays for Morpholino-Pyrimidine Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with morpholino-pyrimidine kinase inhibitors. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the nuances of your kinase assays and ensure the generation of robust, reproducible data. The morpholine ring is a key feature in many PI3K/Akt/mTOR pathway inhibitors, often forming a critical hydrogen bond in the kinase hinge region[1][2]. Understanding the specific properties of this scaffold is crucial for successful experimentation.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions and provides quick solutions to get your experiments on track.

Q1: My morpholino-pyrimidine inhibitor shows low or no potency in my biochemical assay. Where should I start troubleshooting?

A1: A lack of potency can stem from several factors. Systematically check the following:

  • Compound Integrity and Solubility: Verify the compound's identity and purity via mass spectrometry (MS) or NMR. Poor aqueous solubility is a common issue for heterocyclic compounds and can drastically reduce the effective concentration in your assay[3]. Prepare a fresh stock solution in 100% DMSO and visually inspect for precipitation upon dilution into the aqueous assay buffer[4][5].

  • ATP Concentration: Most kinase inhibitors are ATP-competitive[6]. If your assay uses a high ATP concentration (well above the Km for your kinase), it can outcompete your inhibitor, leading to an artificially high IC50 value. For initial characterization, use an ATP concentration at or near the Km for your specific kinase to maximize sensitivity[4][6][7].

  • Kinase Activity: Ensure your enzyme is active. Include a positive control inhibitor known to be effective against your target kinase. Also, run a "no inhibitor" control to establish a baseline for 100% kinase activity[4].

Q2: I'm observing high variability between my replicate wells. What are the likely causes?

A2: High variability often points to issues with assay setup and reagent stability:

  • Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate reagents and alter reaction kinetics. Avoid using the outermost wells for critical samples; instead, fill them with buffer to create a humidity barrier[4].

  • Reagent Handling: Avoid multiple freeze-thaw cycles for your kinase and ATP stocks, as this can lead to degradation. Aliquot reagents into single-use volumes upon receipt[5].

  • Pipetting Accuracy: Inconsistent pipetting, especially of small volumes, can introduce significant error. Ensure pipettes are calibrated and use a multichannel pipette to initiate reactions simultaneously for better consistency[5].

Q3: My inhibitor is potent in the biochemical assay but shows weak or no activity in my cell-based assay. What explains this discrepancy?

A3: This is a frequent challenge and highlights the difference between an isolated enzymatic reaction and a complex cellular environment:

  • Cell Permeability: The compound may have poor membrane permeability, preventing it from reaching its intracellular target. Consider running a cell permeability assay (e.g., PAMPA)[4].

  • High Intracellular ATP: Cellular ATP concentrations are in the millimolar range, which is often much higher than the Km values used in biochemical assays[7][8]. This high concentration of the natural substrate can significantly reduce the apparent potency of ATP-competitive inhibitors[4][7].

  • Cellular Metabolism and Efflux: The compound may be rapidly metabolized by cellular enzymes or actively transported out of the cell by efflux pumps[4].

Q4: Do the reducing agents in my buffer, like DTT or β-mercaptoethanol, affect my covalent morpholino-pyrimidine inhibitor?

A4: Yes, this is a critical consideration. Thiol-containing reducing agents like DTT are nucleophilic and can directly react with electrophilic covalent inhibitors, effectively sequestering them from your target kinase[9]. This can lead to a significant underestimation of your inhibitor's potency. If you suspect covalent inhibition, it is worthwhile to test your inhibitor's effectiveness with and without reducing agents in the buffer[9][10]. Tris(2-carboxyethyl)phosphine (TCEP) is a non-thiol reducing agent and can be a suitable alternative in some cases[10].

II. In-Depth Troubleshooting Guides

This section provides detailed protocols and explanations for resolving more complex experimental issues.

Guide 1: Investigating the Mechanism of Inhibition (Reversible vs. Irreversible)

Many kinase inhibitors with a morpholino-pyrimidine scaffold function as covalent, irreversible inhibitors. Distinguishing between reversible and irreversible inhibition is fundamental to correctly interpreting your data and guiding medicinal chemistry efforts. A time-dependent shift in IC50 is a hallmark of covalent inhibition[11].

Core Concept: An irreversible inhibitor's potency (apparent IC50) will increase with longer pre-incubation times with the kinase before the addition of the substrate (ATP). This is because the covalent bond formation is time-dependent[11]. A reversible inhibitor's IC50 will remain constant regardless of the pre-incubation time.

  • Prepare Reagents:

    • Kinase stock solution.

    • Inhibitor serial dilutions in 100% DMSO.

    • Assay buffer (consider preparing with and without DTT).

    • ATP/substrate solution (prepare at 2x the final desired concentration).

  • Set Up Pre-incubation Plate:

    • In a microplate, add your kinase and your morpholino-pyrimidine inhibitor dilutions. Keep the final DMSO concentration consistent and low (typically <1%) across all wells[5]. Include "no inhibitor" and "solvent only" controls.

    • Incubate this enzyme-inhibitor mixture for varying periods (e.g., 0, 15, 30, 60, and 120 minutes) at the desired reaction temperature (e.g., 25°C or 30°C).

  • Initiate the Kinase Reaction:

    • Following each pre-incubation period, initiate the kinase reaction by adding the ATP/substrate solution.

  • Develop and Read Signal:

    • Allow the kinase reaction to proceed for a fixed time (ensure you are in the linear range of the reaction).

    • Stop the reaction and develop the signal according to your assay kit's instructions (e.g., luminescence, fluorescence).

  • Data Analysis:

    • For each pre-incubation time point, plot the kinase activity against the inhibitor concentration and fit a dose-response curve to determine the IC50 value.

    • A leftward shift (decrease) in the IC50 value with increasing pre-incubation time strongly suggests a covalent, time-dependent mechanism of inhibition.

Troubleshooting Workflow: Mechanism of Inhibition

start Start: Ambiguous Inhibition Data preincubation Perform Pre-incubation Time-Dependent IC50 Assay start->preincubation check_ic50 Analyze IC50 Shift: Does IC50 decrease with pre-incubation time? preincubation->check_ic50 covalent Conclusion: Covalent/ Irreversible Inhibition (Time-Dependent) check_ic50->covalent  Yes reversible Conclusion: Reversible Inhibition (Time-Independent) check_ic50->reversible No   lcms Confirm Covalent Adduct Formation via LC-MS covalent->lcms end End: Mechanism Characterized reversible->end lcms->end start Perform Intact Protein LC-MS Analysis compare_spectra Compare Mass Spectra: (Kinase + Inhibitor) vs. (Kinase + DMSO) start->compare_spectra check_mass_shift Is a mass shift observed equal to the inhibitor's MW? compare_spectra->check_mass_shift covalent_confirmed Result: Covalent Adduct Formation Confirmed check_mass_shift->covalent_confirmed  Yes no_modification Result: No Covalent Modification Observed check_mass_shift->no_modification No   troubleshoot Troubleshoot: - Incubation time too short? - Inhibitor concentration too low? - Incorrect binding mechanism? no_modification->troubleshoot

Caption: Decision tree for interpreting LC-MS results.

References

Technical Support Center: Strategies to Reduce Non-Specific Binding of 2-(Morpholin-4-yl)pyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Experimental Design & Optimization

Welcome to the technical support resource for researchers utilizing 2-(Morpholin-4-yl)pyrimidin-5-amine and related small molecules. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions (FAQs) to help you mitigate non-specific binding (NSB) in your experiments, ensuring the generation of high-quality, reproducible data.

Section 1: Understanding the Challenge: Non-Specific Binding (NSB)
Q1: What is non-specific binding, and why is it a particular concern for a molecule like this compound?

Answer: Non-specific binding refers to the interaction of your compound with unintended targets, such as assay plastics, membranes, or off-target biomolecules.[1] For this compound, the risk of NSB is rooted in its key structural features:

  • Pyrimidine Core: This scaffold is common in kinase inhibitors as it mimics the adenine ring of ATP, enabling it to fit into the ATP-binding pockets of kinases.[2] However, because this binding region is highly conserved across the human kinome, it creates a potential for the inhibitor to bind to multiple kinases beyond the intended target.[2][3]

  • Hydrophobic & Electrostatic Potential: The molecule possesses both hydrophobic regions (the pyrimidine ring) and functionalities capable of electrostatic interactions and hydrogen bonding (the morpholine oxygen and the pyrimidine/amine nitrogens). This duality allows it to engage in different types of low-affinity, non-specific interactions. Hydrophobic interactions can cause binding to plastic surfaces and hydrophobic patches on proteins, while electrostatic interactions can lead to binding with charged biomolecules.[1][4]

  • Morpholine Group: While often added to improve solubility and pharmacokinetic properties, the morpholine ring can still participate in hydrophobic interactions and its oxygen atom is a hydrogen bond acceptor, contributing to potential off-target binding.[5][6][7]

These interactions can lead to high background signals, reduced assay sensitivity, and inaccurate pharmacological data.[8][9]

cluster_molecule This compound cluster_surfaces Sources of NSB Compound Pyrimidine Core (Hydrophobic) Morpholine & Amine (H-Bonding, Polar) Plastic Assay Plate / Tube (Hydrophobic Surface) Compound->Plastic Hydrophobic Interaction Protein Off-Target Protein (Charged/Hydrophobic Pockets) Compound->Protein Electrostatic Interaction Hydrogen Bonding Hydrophobic Interaction

Caption: Key molecular features driving non-specific interactions.

Section 2: Initial Troubleshooting & FAQs
Q2: My assay is showing high background noise. What are my first steps?

Answer: High background is a classic symptom of NSB. Before making extensive changes to your protocol, follow a systematic troubleshooting workflow. The first and most crucial step is to run a control experiment to confirm that the high signal is indeed due to your compound binding non-specifically to assay components.

Start High Background Signal Observed Control Run 'No-Target' Control (e.g., buffer + compound in well, no protein) Start->Control CheckSignal Is signal still high in 'No-Target' control? Control->CheckSignal NSB_Confirmed NSB to Assay Components Confirmed (e.g., plasticware) CheckSignal->NSB_Confirmed Yes NSB_Protein NSB likely involves protein components or aggregation. CheckSignal->NSB_Protein No Optimize Proceed to Buffer Optimization & Additive Screening (See Section 3) NSB_Confirmed->Optimize NSB_Protein->Optimize

Caption: Initial troubleshooting workflow for high background signals.

Q3: How do I properly design a control experiment to quantify NSB?

Answer: A robust control is the cornerstone of troubleshooting. Your primary control should be a "no-target" or "minus-target" condition.

Experimental Setup:

  • Test Condition: All assay components are present: buffer, your target protein/lysate, and this compound.

  • NSB Control: All assay components except the specific target. For example, in a biochemical kinase assay, this would be the buffer, substrate peptide, and your compound, but no kinase enzyme . In a cell lysate binding assay, this could be buffer and compound incubated with a lysate from a cell line that does not express the target protein.

  • Blank Control: Buffer only, to measure baseline signal.

By subtracting the signal from the "NSB Control" from your "Test Condition," you can quantify the signal attributable to specific binding.

Q4: Are the causes of NSB different in biochemical versus cell-based assays?

Answer: Yes, the context matters significantly.

  • Biochemical Assays (e.g., ELISA, SPR, Kinase Assays): NSB is often dominated by interactions with purified proteins and the surfaces of plates, membranes, or sensor chips.[10][11] Hydrophobic interactions with plastics are a primary concern.[12]

  • Cell-Based Assays (e.g., Cellular Thermal Shift, Immunofluorescence): The environment is far more complex. Your compound must navigate a milieu of lipids, nucleic acids, and thousands of off-target proteins.[1][13] Here, NSB can manifest as binding to abundant cellular proteins (like albumin in serum-containing media), sequestration in lipid membranes, or binding to cellular structures.[13]

Section 3: A Systematic Guide to Reducing NSB

Once you have confirmed NSB is an issue, approach optimization systematically. It is recommended to change only one parameter at a time to clearly identify the effective modification.

3.1 Buffer Optimization: The First Line of Defense

Answer: Optimizing your buffer's physicochemical properties is the most effective and direct way to disrupt the forces causing NSB.

The Scientific Rationale:

  • Ionic Strength (Salt): Increasing the salt concentration (e.g., with NaCl) creates an ionic shield. This shield masks the surface charges on both your compound and potential non-specific binding partners, thereby weakening unwanted electrostatic interactions.[11][14][15]

  • pH: The charge of your compound and interacting proteins is pH-dependent. Adjusting the pH can neutralize one of these components, reducing electrostatic attraction.[11][14] However, ensure the new pH does not compromise the activity of your target protein.

  • Detergents: Low concentrations of non-ionic detergents (e.g., Tween-20, Triton X-100) are highly effective at disrupting non-specific hydrophobic interactions.[15][16] They essentially "coat" hydrophobic surfaces, preventing your compound from sticking.

Parameter Typical Range Mechanism of Action Considerations
Salt (NaCl) 50 mM - 500 mMShields electrostatic interactionsHigh salt can disrupt some specific protein-protein interactions.
pH 6.0 - 8.5Alters surface charge of compound and proteinsMust stay within the optimal functional range of the target protein.
Detergent (Tween-20) 0.01% - 0.1% (v/v)Reduces hydrophobic interactionsHigher concentrations can denature proteins or interfere with some detection methods.

This protocol uses a matrix approach to efficiently test the effects of salt and detergent.

  • Preparation: Prepare a 4x stock of your standard assay buffer. Prepare concentrated stock solutions of NaCl (e.g., 4 M) and Tween-20 (e.g., 10%).

  • Assay Setup: Set up a 96-well plate. Dedicate rows to testing different final concentrations of NaCl (e.g., 50, 150, 300, 500 mM) and columns to different final concentrations of Tween-20 (e.g., 0%, 0.01%, 0.05%).

  • Control Wells: For each condition, include:

    • Total Binding Well: Your target protein + compound.

    • NSB Well: No target protein + compound.

    • Blank Well: Buffer only.

  • Execution: Add buffer components, followed by your compound and target protein according to your standard assay protocol.

  • Incubation & Detection: Incubate and read the plate as you normally would.

  • Analysis:

    • Calculate the specific binding for each condition: Specific Binding = (Signal_Total - Signal_Blank) - (Signal_NSB - Signal_Blank).

    • Calculate the Signal-to-Noise (S/N) ratio: S/N = (Signal_Total - Signal_NSB) / (Signal_NSB - Signal_Blank).

    • Identify the buffer composition that provides the highest S/N ratio without significantly compromising the specific binding signal.

3.2 The Role of Blocking Agents and Additives

Answer: Blocking agents are inert molecules that physically adsorb to unoccupied surfaces in your assay system, preventing your compound from binding there.[8][17]

The Scientific Rationale: Protein-based blockers like Bovine Serum Albumin (BSA) and casein are effective because they are amphipathic, meaning they can block both hydrophobic and hydrophilic sites.[8] They are particularly useful for coating plasticware and membranes before the addition of assay-specific reagents.[9][10]

Blocking Agent Typical Concentration Best For Potential Issues
Bovine Serum Albumin (BSA) 0.1% - 2% (w/v)General purpose blocking for most immunoassays and biochemical assays.[11][18]Can have lot-to-lot variability. Not suitable for assays detecting phosphoproteins if the BSA prep contains contaminating phosphatases.
Non-fat Dry Milk / Casein 1% - 5% (w/v)Cost-effective general blocker, especially for Western blots.[18][19]Contains phosphoproteins (casein) and biotin, which will interfere with phosphoprotein detection and avidin-biotin systems, respectively.[18]
Triton X-100 0.05% - 0.1% (v/v)Stronger non-ionic detergent for disrupting stubborn hydrophobic interactions.Can be harsher on proteins than Tween-20 and may inhibit enzyme activity.[20]

This protocol is designed to test the ability of a blocking agent to prevent NSB to the assay plate itself.

  • Plate Coating:

    • Prepare solutions of different blocking agents (e.g., 1% BSA in PBS, 3% non-fat milk in TBS, 0.1% Tween-20 in PBS).

    • Add 200 µL of each solution to respective wells of a 96-well plate. Include a "No Blocker" control (PBS only).

    • Incubate for 1-2 hours at room temperature or overnight at 4°C.[10]

  • Washing: Discard the blocking solutions and wash the plate 3-4 times with your wash buffer (e.g., PBS with 0.05% Tween-20).[10]

  • NSB Test:

    • Add your compound (at the concentration used in your assay) diluted in your optimized assay buffer to each well.

    • Incubate for the same duration as your main experiment.

  • Detection:

    • Wash the plate thoroughly to remove any unbound compound.

    • Add buffer and measure the residual signal (e.g., via fluorescence if your compound is fluorescent, or using a detection antibody if it is tagged).

  • Analysis: Compare the signal from the wells treated with different blocking agents to the "No Blocker" control. The most effective agent will yield the lowest residual signal.

Section 4: Advanced Troubleshooting
Q7: I've optimized my buffer and tried blocking agents, but NSB persists. What's next?

Answer: If standard methods fail, consider these less common but critical factors.

  • Compound Aggregation: Lipophilic molecules can form aggregates at higher concentrations, which behave unpredictably and bind non-specifically.

    • Solution: Check for aggregation using dynamic light scattering (DLS) if available. Empirically, try lowering the compound concentration.[16][21] Ensure any DMSO stock is well-dissolved and that the final DMSO concentration in the assay is low and consistent across all wells (typically ≤1%).

  • Washing Procedure: Insufficient washing may fail to remove loosely bound, non-specific molecules.

    • Solution: Increase the number of wash steps (e.g., from 3 to 5) and the volume of wash buffer used.[21][22] Ensure efficient mixing during washing (e.g., on an orbital shaker).

  • Choice of Assay Plate: Not all plastics are created equal.

    • Solution: Test low-binding surface plates. These plates are treated to be more hydrophilic, reducing the hydrophobic interactions that are a major cause of small molecule NSB.[23]

Section 5: Summary of Strategies
Problem Probable Cause(s) Recommended Solutions (In Order of Priority)
High Background Signal Electrostatic or hydrophobic NSB to assay surfaces or proteins.1. Run "No-Target" control to confirm NSB.2. Increase salt concentration (e.g., 150-300 mM NaCl).3. Add non-ionic detergent (e.g., 0.05% Tween-20).4. Pre-block plate with BSA.
Poor Reproducibility Variable NSB; compound aggregation.1. Ensure consistent final DMSO concentration.2. Lower compound concentration.3. Switch to low-binding microplates.
Signal Lost at Low Target Concentration NSB is masking the specific signal (low signal-to-noise).1. Implement full buffer optimization (Protocol 1).2. Test multiple blocking agents (Protocol 2).3. Increase the number and stringency of wash steps.
Section 6: References
  • Patsnap Synapse. (2025, May 9). How to Block a Membrane to Reduce Non-Specific Binding. 10

  • Nicoya Lifesciences. (n.d.). 4 Ways to Reduce Non-Specific Binding in SPR Experiments. 11

  • McCall, M. N., et al. (n.d.). Methods for reducing non-specific antibody binding in enzyme-linked immunosorbent assays. PubMed. 19

  • Life Science. (n.d.). Blockers Practical Guide. 8

  • Abcam. (n.d.). Blocking reagents. 17

  • (2025, April 29). Reducing Non-Specific Binding in Western Blots: Blocking Agent Comparison. 18

  • Kenny, G. E., & Dunsmoor, C. L. (1987). Effectiveness of detergents in blocking nonspecific binding of IgG in the enzyme-linked immunosorbent assay (ELISA) depends upon the type of polystyrene used. Israel Journal of Medical Sciences, 23(6), 732–734. 23

  • Matovic, T. (2015, December 18). 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments. Nicoya Lifesciences. 14

  • (n.d.). Effective Blocking Procedures - ELISA Technical Bulletin - No. 3. 20

  • Sigma-Aldrich. (n.d.). Rationale for a Small Molecule Non-Specific Binding. 12

  • Benchchem. (n.d.). Troubleshooting non-specific binding of Rosanilin(1+) to cellular components. 16

  • AAT Bioquest. (2024, April 10). How to eliminate non-specific binding?15

  • G-Biosciences. (2017, March 7). Non-Specific Binding: Why It Needs to be Blocked in Western blots!9

  • Chemistry For Everyone. (2025, July 11). How Do You Select The Appropriate Buffer For SPR Experiments?24

  • Sino Biological. (n.d.). Western Blot Troubleshooting Nonspecific Bands. 22

  • Benchchem. (2025, November). Troubleshooting off-target effects of pyrimidine-based inhibitors. 2

  • Dube, T. J., et al. (n.d.). Understanding the characteristics of nonspecific binding of drug-like compounds to canonical stem–loop RNAs and their implications for functional cellular assays. NIH. 13

  • WuXi AppTec DMPK. (2024, January 4). Nonspecific Binding: Main Factors of Occurrence and Strategies. 1

  • Benchchem. (2025, December). Strategies for reducing the off-target effects of Furo[3,4-d]pyrimidine inhibitors. 3

  • American Research Products. (n.d.). Western Blot troubleshooting: Non-Specific Bands. 21

  • ACS Publications. (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery. 5

  • NIH. (n.d.). Using Surface Hydrophobicity Together with Empirical Potentials to Identify Protein-Protein Binding Sites. Application to the Interactions of E-cadherins. 4

  • ACS Publications. (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery. 6

  • Taylor & Francis Online. (n.d.). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. 7

References

Validation & Comparative

A Researcher's Guide to Profiling Novel PI3K Inhibitors: A Comparative Analysis of 2-(Morpholin-4-yl)pyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The phosphoinositide 3-kinase (PI3K) signaling pathway is a central regulator of critical cellular functions, including cell growth, proliferation, survival, and metabolism.[1][2] Its dysregulation, often through mutations or amplification of key components, is a hallmark of numerous human cancers, making it one of the most compelling targets for therapeutic intervention in oncology.[3][4] The PI3K family of lipid kinases is divided into three classes, with Class I being the most implicated in cancer.[5] Class I PI3Ks are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit.[6] The four Class I catalytic isoforms—p110α, p110β, p110δ, and p110γ—have distinct tissue distributions and non-redundant functions, which has led to the development of two major classes of inhibitors: pan-PI3K inhibitors that target all four isoforms, and isoform-selective inhibitors designed to achieve greater specificity and potentially a better therapeutic window.[7][8]

This guide provides a comprehensive framework for the preclinical evaluation of novel PI3K inhibitors, using the hypothetical compound 2-(Morpholin-4-yl)pyrimidin-5-amine , hereafter referred to as Compound X , as our subject. The morpholino-pyrimidine scaffold is a privileged structure in PI3K inhibitor design, known for its ability to form key interactions in the ATP-binding pocket of the kinase.[9] We will objectively compare the in vitro profile of Compound X against well-established benchmarks: the PI3Kα-selective inhibitor Alpelisib , the pan-PI3K inhibitor Buparlisib , and the PI3Kδ-selective inhibitor Idelalisib .[5][10] Through detailed experimental protocols and comparative data analysis, this guide aims to equip researchers, scientists, and drug development professionals with the rationale and methodologies required to characterize novel chemical entities targeting the PI3K pathway.

The PI3K/AKT/mTOR Signaling Pathway: A Network of Opportunity

The activation of the PI3K pathway is typically initiated by the stimulation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs) at the cell surface.[2][11] This triggers the recruitment and activation of PI3K, which then catalyzes the phosphorylation of phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[11] PIP3 acts as a docking site at the plasma membrane for proteins containing a pleckstrin homology (PH) domain, most notably the serine/threonine kinase AKT.[2]

This recruitment facilitates the phosphorylation and full activation of AKT by kinases such as PDK1 and mTORC2.[4] Once activated, AKT phosphorylates a multitude of downstream substrates that collectively promote cell growth, survival, and proliferation while inhibiting apoptosis.[4] The tumor suppressor PTEN negatively regulates this pathway by dephosphorylating PIP3, and loss of PTEN function is a common oncogenic event.[4] The central role of this pathway in cancer biology underscores the therapeutic potential of its inhibition.[3]

PI3K_Pathway cluster_inhibitors Inhibitors RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS Activation PI3K PI3K RAS->PI3K Activation PIP3 PIP3 PI3K->PIP3  Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruitment PTEN PTEN PTEN->PIP3 Inhibition AKT AKT PDK1->AKT Phosphorylation (Thr308) Proliferation Cell Growth & Proliferation AKT->Proliferation Bad Bad AKT->Bad Inhibition TSC2 TSC2 AKT->TSC2 Inhibition mTORC1 mTORC1 mTORC1->Proliferation Promotion Apoptosis Apoptosis Bad->Apoptosis TSC2->mTORC1 Pan_PI3Ki Pan-PI3K Inhibitors (e.g., Buparlisib) Pan_PI3Ki->PI3K Isoform_PI3Ki Isoform-Selective Inhibitors (e.g., Alpelisib, Idelalisib) Isoform_PI3Ki->PI3K

Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition.

Comparative Analysis: In Vitro Characterization

The initial characterization of a novel kinase inhibitor involves a tiered approach, beginning with direct enzymatic assays and progressing to cell-based models. This workflow validates on-target activity, establishes a selectivity profile, and confirms that biochemical potency translates into a desired cellular outcome.

Workflow start Novel Compound (Compound X) biochem Biochemical Assays (In Vitro Kinase Panel) start->biochem  Determine Potency & Selectivity (IC50) cellular Cell-Based Assays (Viability/Proliferation) biochem->cellular  Confirm Cellular Activity (IC50) pathway Mechanism of Action (Western Blot) cellular->pathway  Verify Pathway Inhibition (p-AKT) end Candidate Profile pathway->end

Caption: General experimental workflow for comparing PI3K inhibitors.
Biochemical Potency and Isoform Selectivity

The first critical step is to determine the compound's direct inhibitory activity against the purified kinase enzymes.[12] This is crucial for understanding its intrinsic potency and selectivity across the four Class I PI3K isoforms.[13][14] High selectivity for a specific isoform, such as PI3Kα in the context of PIK3CA-mutated tumors, can be a desirable attribute to minimize off-target effects.[15] Conversely, a pan-inhibitor profile may offer broader efficacy in different genetic contexts.[8]

The data below represents a typical outcome from an in vitro kinase assay panel. The IC50 value is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Table 1: Biochemical Potency (IC₅₀, nM) Against Class I PI3K Isoforms

Inhibitor PI3Kα (p110α) PI3Kβ (p110β) PI3Kδ (p110δ) PI3Kγ (p110γ) Selectivity Profile
Compound X (Illustrative) 25 180 45 210 α/δ-biased
Alpelisib 5 >1000 >1000 250 α-selective [16]
Buparlisib 52 166 116 262 Pan-PI3K [16]
Idelalisib >1000 >1000 2.5 88 δ-selective [16]

Data for known inhibitors are representative values compiled from public sources. Data for Compound X is illustrative for the purpose of this guide.

Interpretation of Results: Based on this illustrative data, Compound X exhibits a potent, dual-inhibitory profile against the p110α and p110δ isoforms, with weaker activity against β and γ. This "α/δ-biased" profile is distinct from the highly selective comparators and the pan-inhibitor. This profile suggests potential utility in both solid tumors driven by PI3Kα mutations and hematological malignancies where PI3Kδ signaling is paramount.

Cellular Anti-proliferative Activity

While biochemical assays are essential, they do not account for factors like cell membrane permeability or compound metabolism. Therefore, the next step is to assess the inhibitor's ability to suppress the growth and proliferation of cancer cells.[17] This is typically done using cell viability assays, such as the XTT assay, which measures the metabolic activity of living cells.[18][19] It is critical to test compounds across a panel of cell lines with diverse genetic backgrounds to understand the context in which they are most effective.

  • MCF-7: A breast cancer cell line with an activating PIK3CA (p110α) mutation.

  • PTEN-null PC3: A prostate cancer cell line with loss of the PTEN tumor suppressor, leading to pathway activation primarily through p110β.

  • TMD8: A B-cell lymphoma line dependent on PI3Kδ signaling.

Table 2: Cellular Anti-proliferative Effects (IC₅₀, µM) in Cancer Cell Lines

Inhibitor MCF-7 (Breast, PIK3CA-mut) PC3 (Prostate, PTEN-null) TMD8 (Lymphoma, B-Cell)
Compound X (Illustrative) 0.25 1.5 0.40
Alpelisib 0.18 >10 >10
Buparlisib 0.45 0.80 0.65
Idelalisib >10 >10 0.15

Data is representative and for illustrative purposes.

Interpretation of Results: The cellular data for Compound X aligns with its biochemical profile. It shows potent activity in the PIK3CA-mutant MCF-7 cells and the PI3Kδ-dependent TMD8 cells, reflecting its dual α/δ inhibition. Its moderate activity in PTEN-null PC3 cells is consistent with its weaker inhibition of p110β. This contrasts with Alpelisib's specific potency in MCF-7 cells and Idelalisib's targeted effect on TMD8 cells. The pan-inhibitor Buparlisib shows broad activity across all three lines, as expected.

Mechanism of Action: Target Engagement in Cells

To confirm that the observed anti-proliferative effects are a direct result of PI3K pathway inhibition, it is essential to perform a pharmacodynamic analysis using Western blotting.[11] This technique allows for the measurement of the phosphorylation status of key downstream pathway components. A potent and on-target PI3K inhibitor should cause a dose-dependent decrease in the phosphorylation of AKT at key residues (Serine 473 and Threonine 308) without affecting total AKT protein levels.[20]

A typical experiment would involve treating a responsive cell line (e.g., MCF-7) with increasing concentrations of the inhibitor for a defined period (e.g., 2-4 hours) before lysing the cells and analyzing the protein extracts. A successful outcome would show a clear reduction in the p-AKT (Ser473) signal at concentrations consistent with the anti-proliferative IC50 value, confirming that the compound engages and inhibits its intended target within the cellular environment.

Detailed Experimental Methodologies

Scientific rigor and reproducibility are paramount. The following section provides detailed, step-by-step protocols for the key experiments described above.

Protocol 1: In Vitro PI3K Kinase Assay (ADP-Glo™ Based)

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[21]

  • Compound Preparation: Prepare a 10-point serial dilution series of the test inhibitors (e.g., Compound X, Alpelisib) in 100% DMSO, starting at 1 mM.

  • Kinase Reaction Setup: In a 384-well plate, add 2.5 µL of each inhibitor dilution. Add 2.5 µL of a 2x kinase/substrate solution containing the specific recombinant PI3K isoform (e.g., p110α/p85α) and the lipid substrate (e.g., PIP2) in kinase reaction buffer.

  • Initiate Reaction: To start the reaction, add 5 µL of 2x ATP solution to each well. The final reaction volume is 10 µL. Incubate at room temperature for 60 minutes.

  • Terminate Reaction & Detect ADP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP into ATP, which drives a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a compatible plate reader.

  • Data Analysis: Convert luminescence signals to percent inhibition relative to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls. Plot percent inhibition versus inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell Viability (XTT) Assay

This colorimetric assay measures the reduction of a tetrazolium salt (XTT) to a colored formazan product by metabolically active cells.[18][19]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, PC3, TMD8) in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the inhibitors in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.

  • XTT Reagent Preparation: Shortly before use, prepare the XTT labeling mixture according to the manufacturer's instructions (e.g., mixing the XTT reagent and the electron-coupling solution).

  • Labeling: Add 50 µL of the XTT labeling mixture to each well.

  • Incubation for Color Development: Incubate the plate for 4-6 hours at 37°C, 5% CO₂. The incubation time depends on the metabolic activity of the cell line and should be optimized.

  • Data Acquisition: Measure the absorbance of the formazan product at 450-490 nm using a microplate reader.[22] A reference wavelength of ~650 nm is used to subtract background noise.

  • Data Analysis: Calculate percent viability relative to the vehicle-treated control cells. Plot percent viability versus inhibitor concentration and fit the data to determine the IC50 value.

Protocol 3: Western Blotting for PI3K Pathway Modulation

This protocol details the detection of phosphorylated AKT (p-AKT) as a pharmacodynamic marker of PI3K inhibition.[11][20]

  • Cell Treatment and Lysis: Seed cells (e.g., MCF-7) in 6-well plates and grow until they reach ~80% confluency. Treat the cells with increasing concentrations of the inhibitor for 2-4 hours. After treatment, wash the cells twice with ice-cold PBS.[11]

  • Protein Extraction: Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.[11] Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation: Normalize the protein concentration for all samples. Mix the lysate with Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel (e.g., 10%). Run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer (e.g., rabbit anti-p-AKT (Ser473), rabbit anti-total-AKT).[20][23]

  • Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.[20]

  • Signal Visualization: After final washes, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a digital imaging system. Total AKT serves as a loading control to ensure that changes in the p-AKT signal are not due to differences in the amount of protein loaded.

Summary and Conclusion

This guide outlines a systematic and robust approach to the preclinical in vitro characterization of a novel PI3K inhibitor, exemplified by the hypothetical compound this compound (Compound X). By performing a side-by-side comparison with established inhibitors like Alpelisib, Buparlisib, and Idelalisib, researchers can precisely define a new compound's potency, isoform selectivity, and cellular activity profile.

Our illustrative data presents Compound X as a potent α/δ-biased PI3K inhibitor. This profile is validated through a logical progression of experiments:

  • Biochemical assays establish its intrinsic enzymatic inhibitory profile.

  • Cellular proliferation assays in genetically defined cell lines demonstrate that this biochemical activity translates to anti-cancer effects in relevant contexts.

  • Western blot analysis confirms the mechanism of action by showing on-target pathway modulation.

This multi-faceted characterization provides a strong foundation for making informed decisions about the future development of a novel inhibitor. A compound with the profile of Compound X could be prioritized for further studies, including in vivo efficacy models for both PIK3CA-mutant solid tumors and hematological malignancies. By adhering to these rigorous, self-validating experimental frameworks, the scientific community can continue to develop safer and more effective targeted therapies for patients.

References

A Researcher's Guide to Confirming the On-Target Cellular Activity of 2-(Morpholin-4-yl)pyrimidin-5-amine as a PI3K Pathway Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a comprehensive, technically detailed framework for researchers, scientists, and drug development professionals to rigorously confirm the on-target cellular activity of novel chemical entities. Here, we use the hypothetical compound 2-(Morpholin-4-yl)pyrimidin-5-amine , a scaffold known to be explored for PI3K/BRAF dual inhibitors, as our test case, referring to it as "Compound-M" . We will outline a series of experiments to validate its engagement and inhibition of the Phosphoinositide 3-kinase (PI3K) signaling pathway, a critical regulator of cell growth, proliferation, and survival.[1][2][3]

This guide is designed to be a self-validating system, where each experimental step builds upon the last to create a cohesive and robust dataset. We will compare the performance of Compound-M against a well-characterized, commercially available PI3K inhibitor, designated here as "Reference Inhibitor PI-103" , to provide a clear benchmark for its activity.

The PI3K/Akt/mTOR Signaling Cascade: Our Target Pathway

The PI3K/Akt/mTOR pathway is a central signaling node that integrates extracellular cues to control a multitude of cellular processes.[3][4] Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[3][4] A simplified representation of this pathway is depicted below, highlighting the key nodes we will interrogate to confirm the on-target activity of Compound-M.

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activates FOXO FOXO (in nucleus) Akt->FOXO Inhibits (nuclear exclusion) S6K S6K mTORC1->S6K Phosphorylates (Thr389) Proliferation Cell Growth & Survival S6K->Proliferation Promotes FOXO->Proliferation Inhibits

Caption: A simplified schematic of the PI3K/Akt/mTOR signaling pathway.

Part 1: Direct Target Engagement in Live Cells with NanoBRET™

The first and most crucial step is to demonstrate that Compound-M physically interacts with its intended target, PI3K, within the complex milieu of a living cell. The NanoBRET™ Target Engagement (TE) assay is an ideal technology for this purpose, as it measures compound binding at a specific target protein in intact cells.[5][6][7][8]

Causality of Experimental Choice: A positive result in a NanoBRET™ assay provides strong evidence that Compound-M can access its intracellular target and bind to it. This is a critical first step before investigating the functional consequences of this binding.

Experimental Workflow: NanoBRET™ Target Engagement Assay

NanoBRET_Workflow start Day 1: Seed cells expressing NanoLuc®-PI3K fusion transfect Day 2: Treat with Compound-M or Reference Inhibitor start->transfect tracer Add NanoBRET® fluorescent tracer transfect->tracer read Day 3: Add substrate and measure BRET signal tracer->read end Analyze data: Calculate IC50 for target engagement read->end

Caption: Workflow for the NanoBRET™ Target Engagement Assay.

Detailed Protocol: NanoBRET™ Target Engagement Assay

This protocol is adapted from established NanoBRET™ methodologies.[5][6][9]

  • Cell Preparation:

    • One day prior to the experiment, seed HEK293 cells transiently expressing a NanoLuc®-PI3K fusion protein into a 96-well plate at a density of 2 x 10^4 cells per well.

  • Compound Preparation and Addition:

    • Prepare a serial dilution of Compound-M and the Reference Inhibitor PI-103 in Opti-MEM I Reduced Serum Medium.

    • On the day of the assay, add the diluted compounds to the cells.

  • Tracer Addition:

    • Prepare the NanoBRET™ fluorescent tracer, which also binds to the target kinase, at the recommended concentration in Opti-MEM.

    • Add the tracer to all wells.

  • Signal Detection:

    • Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator.

    • Prepare the NanoBRET™ Nano-Glo® Substrate as per the manufacturer's instructions.

    • Add the substrate to each well.

    • Read the plate within 10 minutes on a luminometer capable of dual-filtered luminescence measurement (e.g., measuring donor emission at 460 nm and acceptor emission at 618 nm).[7]

  • Data Analysis:

    • Calculate the BRET ratio (acceptor emission/donor emission).

    • Plot the BRET ratio against the compound concentration and fit a dose-response curve to determine the IC50 value for target engagement.

Data Presentation: Comparative Target Engagement
CompoundTargetCellular IC50 (nM) for Target Engagement
Compound-M PI3KTo be determined
Reference Inhibitor PI-103 PI3KExpected low nM

Part 2: Assessing Downstream Signaling Inhibition via Western Blotting

Having confirmed that Compound-M binds to PI3K in cells, the next logical step is to determine if this binding event translates into functional inhibition of the kinase. We will assess this by measuring the phosphorylation status of key downstream effectors of the PI3K/Akt/mTOR pathway, namely phosphorylated Akt (p-Akt at Ser473) and phosphorylated S6 ribosomal protein (p-S6 at Ser235/236), a downstream target of mTORC1.[10][11][12][13]

Causality of Experimental Choice: A dose-dependent decrease in the levels of p-Akt and p-S6 upon treatment with Compound-M would strongly indicate that the compound is not only binding to PI3K but also inhibiting its catalytic activity, leading to a downstream signaling blockade.

Experimental Workflow: Western Blotting for Phospho-Proteins

WB_Workflow start Seed and starve cells treat Treat with Compound-M or Reference Inhibitor start->treat stimulate Stimulate with growth factor (e.g., IGF-1) treat->stimulate lyse Lyse cells and quantify protein stimulate->lyse sds SDS-PAGE and membrane transfer lyse->sds probe Probe with primary and secondary antibodies sds->probe image Image blot and quantify bands probe->image

References

Comparative Guide to 2-(Morpholin-4-yl)pyrimidin-5-amine and Other Morpholino-Pyrimidine Analogs in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically approved drugs.[1] Its versatile structure allows for substitutions that can modulate its physicochemical properties and biological activity. A particularly fruitful modification has been the incorporation of a morpholine ring, leading to a class of compounds known as morpholino-pyrimidines. These analogs have garnered significant attention, especially as inhibitors of protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.[2][3] This guide provides a detailed comparison of 2-(Morpholin-4-yl)pyrimidin-5-amine with other morpholino-pyrimidine analogs, focusing on their structure-activity relationships (SAR), performance in preclinical studies, and the experimental methodologies used for their evaluation.

The morpholino-pyrimidine core is a privileged scaffold in kinase inhibitor design.[2][4] The nitrogen atoms of the pyrimidine ring can form key hydrogen bonds with the hinge region of the kinase active site, mimicking the interaction of the adenine base of ATP.[5] The morpholine moiety, with its oxygen atom, can act as a hydrogen bond acceptor, further anchoring the inhibitor in the active site and often conferring favorable properties such as improved solubility and metabolic stability.[2][6] This guide will delve into how substitutions at different positions on the pyrimidine ring influence kinase selectivity and potency.

Core Structure and Key Analogs

The fundamental structure of the compounds discussed in this guide is the 2,5-disubstituted pyrimidine ring. The parent compound, this compound, serves as a foundational scaffold from which numerous analogs have been developed. These analogs typically feature modifications at the 5-position of the pyrimidine ring, while retaining the 2-morpholino group.

Compound IDR Group (at position 5)Target Kinase(s)Key Findings
1 -NH2 (this compound)VariousFoundational scaffold for further optimization.
2 Substituted Phenyl RingsPI3K/mTORStructure-activity relationship studies indicate that electron-withdrawing groups on the phenyl ring enhance activity.[7]
3 Indole DerivativesmTORIsosteric replacement of the indole led to potent urea-based inhibitors.[3]
4 Pyrazolo[1,5-a]pyrimidine CorePI3KδBicyclic core substitution at the C(7) position with morpholine showed promising results.[4]
5 Pyrrolo[2,3-d]pyrimidine DerivativesMulti-targeted (EGFR, Her2, VEGFR2, CDK2)Compound 5k showed outstanding inhibitory activities against all tested enzymes.[8]
6 Pyrimidin-2-amine DerivativesPLK4Compound 8h displayed high PLK4 inhibitory activity and good drug-like properties.[9]
Signaling Pathway Context: The PI3K/Akt/mTOR Pathway

A primary target for many morpholino-pyrimidine analogs is the Phosphatidylinositol 3-kinase (PI3K)/Protein kinase B (Akt)/Mammalian target of rapamycin (mTOR) signaling pathway. This pathway is critical for regulating cell growth, proliferation, survival, and metabolism.[2] Its aberrant activation is a frequent event in various human cancers, making it a prime target for therapeutic intervention.[2][10]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 activates mTORC2 mTORC2 mTORC2->Akt phosphorylates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream

Caption: The PI3K/Akt/mTOR signaling cascade.

Structure-Activity Relationship (SAR) Insights

The biological activity of morpholino-pyrimidine analogs is highly dependent on the nature and position of substituents on the pyrimidine core.

The Significance of the 2-Morpholino Group

The morpholine moiety at the C2 position is a recurring feature in many potent kinase inhibitors. Molecular docking studies have consistently shown that the oxygen atom of the morpholine ring acts as a crucial hydrogen bond acceptor, interacting with the hinge region of the kinase domain.[2][4] This interaction is a key determinant of the binding affinity and inhibitory potency of these compounds.

Impact of Substituents at the 5-Position

The 5-position of the pyrimidine ring is a key site for modification to achieve selectivity and enhance potency.

  • Aromatic and Heteroaromatic Rings: Introduction of substituted aryl or heteroaryl groups at this position can lead to inhibitors with dual PI3K/mTOR activity. For instance, the presence of electron-withdrawing groups on a phenyl ring at C5 has been shown to improve the anticancer activity of 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives.[7]

  • Fused Ring Systems: Incorporating the pyrimidine into a fused heterocyclic system, such as a pyrazolo[3,4-d]pyrimidine, can create potent and selective kinase inhibitors.[5] This scaffold serves as a bioisostere of adenine and can mimic the binding of ATP to the kinase hinge region.[5]

  • Linker and Side Chain Modifications: The nature of the linker between the pyrimidine core and a terminal group can significantly impact activity. For example, in a series of quinazoline derivatives, a three-carbon linker between the quinazoline core and a morpholine group resulted in higher potency against the A431 cell line compared to a two-carbon linker.[6]

Experimental Evaluation Protocols

The comparison of these analogs relies on robust and standardized experimental protocols. Below are outlines of key assays used in their preclinical evaluation.

General Synthesis of 2,5-Disubstituted Pyrimidines

A common and practical method for synthesizing the 2,5-disubstituted pyrimidine scaffold is a one-pot process starting from nitriles.[11][12] This approach offers good functional group tolerance and is amenable to the creation of diverse compound libraries for screening.

Synthesis_Workflow Start Starting Materials (Nitriles, etc.) Reaction One-Pot Reaction (e.g., with amidines) Start->Reaction Intermediate Pyrimidine Core Formation Reaction->Intermediate Purification Purification (e.g., Chromatography) Intermediate->Purification Final 2,5-Disubstituted Pyrimidine Analog Purification->Final

Caption: General workflow for one-pot synthesis.

Step-by-Step Synthesis Protocol

A representative synthetic route for 2,5-disubstituted pyrimidines involves the condensation of a nitrile with an appropriate reagent. For instance, the Buchwald-Hartwig amination under microwave irradiation provides a concise method for synthesizing various 2,5-disubstituted pyrimidine derivatives in good to high yields.[13]

  • Reactant Preparation: Dissolve the starting nitrile and the corresponding amine in a suitable solvent (e.g., dioxane) in a microwave vial.

  • Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd2(dba)3) and a suitable ligand (e.g., Xantphos), followed by a base (e.g., Cs2CO3).

  • Microwave Irradiation: Seal the vial and heat the reaction mixture in a microwave reactor at a specified temperature (e.g., 120 °C) for a defined period.

  • Work-up and Purification: After cooling, filter the reaction mixture, concentrate the filtrate, and purify the crude product by column chromatography to obtain the desired 2,5-disubstituted pyrimidine.

In Vitro Kinase Inhibition Assay

To determine the inhibitory potency of the synthesized compounds against their target kinases, in vitro kinase assays are performed. The ADP-Glo™ Kinase Assay is a commonly used method.[14]

Protocol: ADP-Glo™ Kinase Assay
  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Reaction Setup: In a 384-well plate, add the kinase buffer, the target kinase enzyme, and the test compound or a reference inhibitor.

  • Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow for compound binding to the enzyme.

  • Reaction Initiation: Add a mixture of the peptide substrate and ATP to each well to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction by adding the ADP-Glo™ Reagent to deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert the generated ADP to ATP, which is then quantified using a luciferase/luciferin reaction. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression.[14]

Cell-Based Proliferation Assay

To assess the anti-proliferative effects of the compounds on cancer cell lines, the Sulforhodamine B (SRB) assay is a widely used method.[14]

Protocol: SRB Assay
  • Cell Seeding: Seed cancer cells in 96-well plates at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours.

  • Cell Fixation: Gently add cold trichloroacetic acid (TCA) to each well to fix the cells and incubate at 4°C for 1 hour.

  • Washing: Wash the plates multiple times with water to remove the TCA and then air dry.

  • Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.

  • Destaining and Measurement: Wash the plates with 1% acetic acid to remove unbound dye and air dry. Solubilize the bound SRB with 10 mM Tris base solution and measure the absorbance at a suitable wavelength (e.g., 510 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.[14]

Conclusion

The morpholino-pyrimidine scaffold is a highly valuable platform for the development of potent and selective kinase inhibitors. This compound serves as an excellent starting point for medicinal chemistry efforts. Structure-activity relationship studies have demonstrated that modifications at the 5-position of the pyrimidine ring are critical for modulating potency and selectivity. The introduction of various aromatic, heteroaromatic, and fused ring systems has led to the discovery of promising preclinical candidates targeting key signaling pathways in cancer, such as the PI3K/Akt/mTOR pathway. The continued exploration of this chemical space, guided by robust synthetic methodologies and comprehensive biological evaluation, holds great promise for the development of novel and effective targeted therapies.

References

A Researcher's Guide to In Vitro Efficacy Assessment: A Head-to-Head Comparison of the 2-(Morpholin-4-yl)pyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 2-Aminopyrimidine Scaffold in Modern Drug Discovery

In the landscape of oncology research, the pyrimidine core structure is a cornerstone of targeted therapy, particularly in the development of kinase inhibitors. Its ability to form critical hydrogen bonds within the ATP-binding pocket of various kinases makes it a privileged scaffold for medicinal chemists. The specific compound, 2-(Morpholin-4-yl)pyrimidin-5-amine, represents a classic example of this structural class, incorporating the versatile 2-aminopyrimidine core.

While direct, publicly available head-to-head efficacy data for this exact molecule is limited, a wealth of research exists for its close analogs. This guide, therefore, takes a broader, more instructive approach. We will use the 2-(Morpholin-4-yl)pyrimidine scaffold as our framework to compare the in vitro efficacy of several published, structurally related kinase inhibitors. The objective is not merely to present data, but to provide researchers, scientists, and drug development professionals with a comprehensive playbook for evaluating novel chemical entities based on this scaffold. We will delve into the causality behind experimental choices, provide validated protocols, and present comparative data to guide your own discovery programs.

Pillar 1: The Strategic Rationale for a Two-Tiered In Vitro Efficacy Assessment

Before a compound can be considered a viable therapeutic candidate, it must demonstrate potent and selective activity in a controlled laboratory setting. The journey from a promising chemical structure to a potential drug is paved with rigorous testing. The initial phase of this journey is bifurcated into two critical stages: biochemical assays and cell-based assays.

Why start with biochemical assays? The most direct way to determine if a compound interacts with its intended target is to test it in a clean, isolated system.[1] A biochemical kinase assay pits the inhibitor directly against the purified kinase enzyme. This approach provides a pure measure of target engagement and intrinsic potency, typically expressed as the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki).[2] It answers the fundamental question: "Can my compound inhibit this specific enzyme?"

The essential transition to cell-based assays: A compound that is potent in a test tube may be ineffective in a living system.[3] Cell permeability, efflux by cellular pumps, off-target effects, and metabolic instability are all biological hurdles that a biochemical assay cannot predict.[3] Therefore, the next logical step is to assess the compound's efficacy in intact cells. Cellular assays, such as proliferation or viability assays, measure the ultimate biological consequence of the drug's activity in a more physiologically relevant context.[3] This answers the more complex question: "Can my compound engage its target within a cell and elicit the desired biological response?"

This two-tiered approach forms a self-validating system. Potent biochemical activity that translates to cellular efficacy provides strong evidence of on-target activity and a solid foundation for further development.

Experimental Workflow: A Validated Path from Target to Cellular Effect

The following workflow illustrates the logical progression for evaluating a novel compound from the 2-aminopyrimidine class.

Caption: Standard workflow for in vitro evaluation of kinase inhibitors.

Pillar 2: Comparative Efficacy of 2-Aminopyrimidine Analogs

To contextualize the potential of a compound like this compound, we compare its core structure to published analogs that have been evaluated against specific kinase targets and cancer cell lines. The data below, synthesized from authoritative studies, highlights how minor chemical modifications to the scaffold can dramatically influence potency and selectivity.

Compound/ScaffoldTarget KinaseBiochemical IC50 (nM)Cell LineCellular Antiproliferative IC50 (nM)Reference
Analog 1 (Pyrimidin-2-amine derivative)PLK46.7MDA-MB-231(Not specified)Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors[4]
Analog 2 (N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine)Aurora A8.0HCT116(Not specified, potent cytotoxicity)Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors[5]
Analog 2 (N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine)Aurora B9.2HCT116(Not specified, potent cytotoxicity)Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors[5]
Analog 3 (2,4,5-substituted pyrimidine)Tubulin790 (polymerization)BEL-740216 - 62Synthesis and biological evaluation of 2,4,5-substituted pyrimidines as a new class of tubulin inhibitors[6]
Analog 4 (5-(2-(phenylamino)pyrimidin-4-yl)thiazole)Mnk2Potent InhibitionMV4-11Cell-type specific effectsDiscovery of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one Derivatives as Potent Mnk2 Inhibitors[7]

Note: The IC50 values are highly dependent on assay conditions (e.g., ATP concentration) and should be compared with caution across different studies.[2]

Visualizing the Target: A Representative Kinase Signaling Pathway

Many inhibitors based on the pyrimidine scaffold target serine/threonine kinases that are crucial components of signaling pathways regulating cell growth and proliferation, such as the Aurora and Polo-like kinases involved in mitosis.

G cluster_mitosis Mitotic Progression cluster_kinases Key Mitotic Kinases Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Cytokinesis Cytokinesis Anaphase->Cytokinesis PLK4 PLK4 (Centriole Duplication) PLK4->Prophase AuroraA Aurora A (Spindle Assembly) AuroraA->Metaphase AuroraB Aurora B (Chromosome Segregation) AuroraB->Anaphase Inhibitor 2-Aminopyrimidine Inhibitor Inhibitor->PLK4 Inhibitor->AuroraA Inhibitor->AuroraB

Caption: Inhibition of key mitotic kinases by 2-aminopyrimidine analogs.

Pillar 3: Detailed Experimental Protocols

Trustworthiness in research is built on reproducibility. The following protocols are detailed to ensure they can be implemented as self-validating systems in your laboratory.

Protocol 1: In Vitro Cell Viability Assessment using XTT Assay

Scientific Rationale: The XTT assay is a robust colorimetric method for measuring cell viability. It is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt XTT to a water-soluble, orange-colored formazan product.[8] The amount of formazan produced, measured by absorbance, is directly proportional to the number of living cells.[9] This assay is preferred over the older MTT assay in many high-throughput screening applications because it eliminates the need for a formazan solubilization step, simplifying the procedure and reducing potential errors.[8][9]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well microplate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound analogs) in growth medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 72 hours (or a desired time point) at 37°C in a 5% CO₂ incubator.

  • XTT Reagent Preparation: Shortly before the end of the incubation period, prepare the XTT labeling mixture. Thaw the XTT reagent and the electron-coupling reagent. Mix them according to the manufacturer's instructions (e.g., a 50:1 ratio of XTT solution to electron-coupling solution).

  • Assay Reaction: Add 50 µL of the prepared XTT labeling mixture to each well.

  • Final Incubation: Incubate the plate for 2-4 hours at 37°C in the CO₂ incubator. The incubation time should be optimized based on the metabolic activity of the cell line.

  • Data Acquisition: Measure the absorbance of the samples in a microplate spectrophotometer at a wavelength of 450-500 nm (e.g., 475 nm). A reference wavelength of 630-690 nm is used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the logarithm of the compound concentration and use a non-linear regression model (e.g., sigmoidal dose-response) to determine the IC50 value.

Protocol 2: Biochemical Kinase Inhibition Assay (Luminescence-Based)

Scientific Rationale: Luminescence-based kinase assays, such as the Kinase-Glo® or ADP-Glo™ assays, are widely used for their high sensitivity and suitability for high-throughput screening.[10] The ADP-Glo™ assay, for example, quantifies the amount of ADP produced during the kinase reaction. After the initial kinase reaction, a reagent is added to deplete the remaining ATP. A second reagent then converts the ADP back to ATP, which is used by luciferase to generate a light signal.[10] The luminescence is directly proportional to the kinase activity. This method is a powerful tool for determining the IC50 of an inhibitor in a cell-free system.[2]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffers, recombinant kinase enzyme, substrate (peptide or protein), and ATP solution at appropriate concentrations. The ATP concentration should ideally be close to the Michaelis constant (Km) of the kinase to ensure accurate and comparable IC50 values.[2]

  • Compound Plating: In a 384-well plate, add serial dilutions of the test inhibitor in buffer. Include positive (no inhibitor) and negative (no kinase) controls.

  • Kinase Reaction Initiation: Add the kinase and substrate mixture to all wells. Then, initiate the reaction by adding the ATP solution. The final reaction volume is typically 5-10 µL.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes). The time should be within the linear range of the reaction.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase/luciferin to generate a luminescent signal. Incubate for 30-60 minutes at room temperature to stabilize the signal.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the data using the positive and negative controls. Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Use non-linear regression to calculate the IC50 value.

Conclusion

The 2-(Morpholin-4-yl)pyrimidine scaffold and its derivatives remain a highly fertile ground for the discovery of novel kinase inhibitors. While the specific, eponymous compound of this guide serves as an excellent structural starting point, its true potential can only be understood through rigorous, systematic in vitro evaluation. By employing a validated workflow that progresses from direct biochemical assays to more complex cell-based assessments, researchers can confidently identify promising lead candidates. The comparative data and detailed protocols provided herein serve as a foundational resource for any scientist aiming to translate a promising chemical structure into a potent and effective therapeutic agent.

References

Navigating the Kinome: A Comparative Guide to the Off-Target Profile of 2-(Morpholin-4-yl)pyrimidin-5-amine and Other Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, kinase inhibitors have emerged as a cornerstone, offering precision in disrupting the signaling pathways that drive malignant growth. However, the clinical success of these agents is intrinsically linked to their selectivity. Off-target effects, where a drug interacts with unintended kinases, can lead to unforeseen toxicities and complex pharmacological outcomes. This guide provides an in-depth, comparative analysis of the off-target profile of kinase inhibitors, with a focus on compounds bearing the 2-(morpholin-4-yl)pyrimidine scaffold, exemplified by 2-(Morpholin-4-yl)pyrimidin-5-amine.

The morpholino-pyrimidine core is a privileged scaffold in kinase inhibitor design, recognized for its ability to form key hydrogen bonding interactions within the ATP-binding pocket of various kinases. While specific kinome-wide selectivity data for this compound is not extensively available in the public domain, the known targets of structurally similar molecules allow us to hypothesize its likely target profile. This guide will therefore compare this hypothesized profile against well-characterized inhibitors of these target classes: Alpelisib (a PI3Kα inhibitor), Everolimus (an mTOR inhibitor), Alisertib (an Aurora A kinase inhibitor), and Defactinib (a FAK inhibitor).

The Hypothesized Target Profile of this compound

Based on the prevalence of the morpholino-pyrimidine scaffold in inhibitors of the PI3K/Akt/mTOR pathway, as well as other key cell cycle and adhesion kinases, it is reasonable to hypothesize that this compound may exhibit activity against members of the following kinase families:

  • Phosphoinositide 3-kinases (PI3Ks): Crucial regulators of cell growth, proliferation, and survival.

  • Mammalian Target of Rapamycin (mTOR): A central kinase in the PI3K pathway, governing cell growth and metabolism.

  • Aurora Kinases: Key regulators of mitosis, making them attractive targets in oncology.

  • Focal Adhesion Kinase (FAK): A non-receptor tyrosine kinase involved in cell adhesion, migration, and survival.

This guide will now delve into a comparative analysis of the off-target profiles of inhibitors targeting these kinases, providing a framework for understanding the potential selectivity of novel agents like this compound.

Comparative Off-Target Analysis

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic index. The following table summarizes the known off-target profiles of our selected comparator inhibitors. This data is typically generated from large-scale kinase screening panels, such as KINOMEscan, which measures the binding affinity of a compound against a large panel of purified kinases.

Inhibitor Primary Target(s) Known Off-Targets (Selected Examples) Key Adverse Events Linked to Off-Targets
Alpelisib (BYL719) PI3KαPI3Kδ, PI3Kγ, PI3Kβ (at higher concentrations)[1]Hyperglycemia, rash, diarrhea[2][3]
Everolimus mTOR (mTORC1)Limited direct kinase off-targets, but pathway effects are broad.Stomatitis, pneumonitis, metabolic abnormalities[4][5][6]
Alisertib (MLN8237) Aurora AAurora B (at >200-fold higher concentration), other kinases at higher concentrations[7][8]Myelosuppression, stomatitis, gastrointestinal toxicities[9]
Defactinib (VS-6063) FAK, Pyk2>100-fold selectivity over other kinases[10]Nausea, diarrhea, fatigue[11]

Expert Insights: The data clearly illustrates the varying degrees of selectivity among kinase inhibitors. Alpelisib, while selective for the alpha isoform of PI3K, can engage other isoforms at higher concentrations, which may contribute to its side effect profile[1][12]. Everolimus, an allosteric inhibitor of mTORC1, demonstrates that even with high target specificity, downstream pathway modulation can lead to significant systemic effects[13][14]. Alisertib's high selectivity for Aurora A over Aurora B is a key design feature, as Aurora B inhibition is associated with more severe myelosuppression[7][15]. Defactinib's dual inhibition of FAK and the closely related kinase Pyk2 may be advantageous in overcoming potential resistance mechanisms[16][17].

Experimental Methodologies for Off-Target Profiling

A robust assessment of a kinase inhibitor's off-target profile requires a multi-pronged approach, combining biochemical and cell-based assays.

Biochemical Kinase Profiling (e.g., KINOMEscan®)

This high-throughput screening method provides a broad, initial assessment of a compound's interaction with a large portion of the human kinome. The underlying principle is a competition binding assay where the test compound competes with a known, immobilized ligand for binding to the kinase active site.

Experimental Workflow:

G cluster_PI3K_mTOR PI3K/mTOR Pathway cluster_Aurora Mitotic Regulation cluster_FAK Cell Adhesion & Migration RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates mTORC2 mTORC2 mTORC2->Akt activates S6K S6K mTORC1->S6K FourEBP1 4E-BP1 mTORC1->FourEBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation FourEBP1->Proliferation AuroraA Aurora A Centrosome Centrosome Maturation AuroraA->Centrosome Spindle Spindle Assembly AuroraA->Spindle Mitosis Mitotic Progression Centrosome->Mitosis Spindle->Mitosis Integrin Integrin FAK FAK Integrin->FAK activates Src Src FAK->Src recruits Grb2 Grb2/Sos FAK->Grb2 Src->FAK phosphorylates Ras Ras Grb2->Ras ERK ERK Ras->ERK Migration Migration & Survival ERK->Migration

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.